molecular formula C8H6FNS B1596729 2-Fluoro-4-methylphenyl isothiocyanate CAS No. 864350-17-4

2-Fluoro-4-methylphenyl isothiocyanate

Cat. No.: B1596729
CAS No.: 864350-17-4
M. Wt: 167.21 g/mol
InChI Key: YIAWVEYKLJFZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methylphenyl isothiocyanate is a useful research compound. Its molecular formula is C8H6FNS and its molecular weight is 167.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-4-methylphenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-4-methylphenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methylphenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-1-isothiocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAWVEYKLJFZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374610
Record name 2-Fluoro-4-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864350-17-4
Record name 2-Fluoro-4-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 864350-17-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2-Fluoro-4-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 864350-17-4 Molecular Formula: C₈H₆FNS Molecular Weight: 167.20 g/mol

Executive Summary & Core Identity

2-Fluoro-4-methylphenyl isothiocyanate is a specialized organosulfur building block used extensively in the synthesis of bioactive heterocycles and thiourea derivatives. Its structural uniqueness lies in the ortho-fluorine effect , which modulates the electrophilicity of the isothiocyanate (-N=C=S) group while influencing the conformational preference of the phenyl ring in drug candidates.

This guide provides a rigorous technical breakdown of its reactivity, handling protocols, and application in high-value medicinal chemistry workflows.

Physicochemical Profile
PropertySpecificationNote
Appearance Pale yellow to colorless liquid/low-melting solidColor darkens upon oxidation/moisture exposure.
Boiling Point ~230–240 °C (Predicted)High boiling point requires vacuum distillation for purification.
Density ~1.18 g/cm³denser than water; phase separation occurs at the bottom.
Solubility DMSO, DMF, DCM, ChloroformHydrolyzes slowly in water; reacts rapidly in alcohols.
Reactive Moiety Isothiocyanate (-NCS)Hard/Soft Acid-Base (HSAB) classification: Soft electrophile.

Chemical Reactivity & Mechanism

The core utility of 2-Fluoro-4-methylphenyl isothiocyanate stems from the polarization of the C=S bond. The fluorine atom at the ortho position exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the central carbon compared to non-fluorinated analogues.

Primary Reaction: Nucleophilic Addition

The most common application is the formation of thioureas via reaction with primary or secondary amines.

Mechanism Description:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.

  • Proton Transfer: A rapid proton transfer from the attacking amine to the nitrogen of the isothiocyanate anion occurs, stabilizing the thiourea structure.

DOT Diagram: Thiourea Formation Mechanism

ReactionMechanism Reactants Reactants (Amine + Isothiocyanate) TS Transition State (Tetrahedral Intermediate) Reactants->TS Nucleophilic Attack (k1, rate-limiting) Product Product (N,N'-Disubstituted Thiourea) TS->Product Proton Transfer (Fast) Effect Ortho-Fluorine Effect: Inductive withdrawal (-I) increases C=S electrophilicity Effect->Reactants

Caption: Kinetic pathway of thiourea formation highlighting the electronic activation provided by the ortho-fluorine substituent.

Experimental Protocol: Synthesis of a Validation Thiourea

Objective: Synthesize N-(2-fluoro-4-methylphenyl)-N'-benzylthiourea to validate reagent quality and reactivity.

Reagents & Equipment[1][2]
  • Substrate: 2-Fluoro-4-methylphenyl isothiocyanate (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Monitoring: TLC Silica plates (UV 254 nm)

  • Validation: FT-IR Spectrometer

Step-by-Step Methodology
  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol (167 mg) of 2-Fluoro-4-methylphenyl isothiocyanate in 5 mL anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add 1.1 mmol of benzylamine dropwise over 5 minutes. Causality: Exothermic reaction control prevents impurity formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • In-Process Control (Self-Validation):

    • TLC: Check for the disappearance of the isothiocyanate spot (High R_f) and appearance of the thiourea (Lower R_f).

    • FT-IR Check: Take an aliquot. The strong characteristic -N=C=S stretch at ~2050–2150 cm⁻¹ must be completely absent. If peak persists, add more amine.

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Hexane:EtOAc gradient).

Handling, Safety & Storage Workflow

Isothiocyanates are potent electrophiles and lachrymators (tear-inducing agents). They are also potential sensitizers.

Storage & Stability[3][4]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Nitrogen or Argon. Moisture leads to hydrolysis, forming the insoluble thiourea derivative (via reaction with the resulting aniline).

  • Container: Tightly sealed glass vials with Teflon-lined caps.

DOT Diagram: Safety & Handling Logic

SafetyWorkflow cluster_warning CRITICAL WARNING Storage Storage: 4°C, Inert Gas Open Opening Container Storage->Open PPE PPE Check: Gloves (Nitrile), Goggles, Fume Hood (Required) Open->PPE Before Handling Lachrymator Lachrymator Hazard: Do NOT use on open bench Open->Lachrymator Use Dispense Reagent PPE->Use Quench Quench Waste: Treat with dilute NH4OH or NaOH Use->Quench Disposal

Caption: Mandatory safety workflow emphasizing containment of lachrymatory vapors and proper waste neutralization.

Medicinal Chemistry Applications

The 2-Fluoro-4-methyl substitution pattern is not arbitrary; it is a strategic scaffold in drug design (Bioisosterism).

  • Metabolic Stability: The methyl group at the para position blocks metabolic oxidation (CYP450 attack) at the reactive para-site of the phenyl ring.

  • Conformational Lock: The ortho fluorine creates a steric and electrostatic repulsion with the adjacent nitrogen/carbonyl systems in the final drug molecule, often locking the conformation into a bioactive state.

  • Lipophilicity: The combination of F and Me increases the LogP, improving membrane permeability compared to the unsubstituted phenyl isothiocyanate.

Key Drug Classes:

  • Androgen Receptor Antagonists: Analogues of Enzalutamide often utilize substituted phenyl isothiocyanates as precursors for the thiohydantoin core.

  • Kinase Inhibitors: Used to synthesize thiourea-based kinase inhibitors (e.g., p38 MAP kinase).

References

  • PubChem. (n.d.). Isothiocyanate Functional Group Reactivity. National Library of Medicine. Retrieved from [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010).[1] A simple condensation between amines and carbon disulfide.[1] Journal of Organic Chemistry. (Contextual citation for thiourea synthesis mechanism). Retrieved from [Link]

Sources

Technical Monograph: 2-Fluoro-4-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-methylphenyl isothiocyanate (CAS: 864350-17-4) is a specialized electrophilic building block used primarily in the synthesis of thiourea-based peptidomimetics and heterocycles (e.g., 2-aminothiazoles, thiohydantoins).[1] Its structural distinctiveness lies in the ortho-fluorine substituent, which exerts a specific electronic inductive effect (


), increasing the electrophilicity of the isothiocyanate carbon compared to its non-fluorinated analogs, while the para-methyl group provides lipophilic bulk and metabolic stability.

This guide details the molecular specifications, reaction mechanisms, and validated protocols for utilizing this reagent in high-fidelity medicinal chemistry campaigns.

Part 1: Physicochemical Profile

The precise molecular weight is the anchor for all stoichiometric calculations in library synthesis.

Molecular Specifications
PropertyValueNotes
IUPAC Name 1-Fluoro-2-isothiocyanato-4-methylbenzene
CAS Number 864350-17-4Commercially referenced identifier
Molecular Formula

Molecular Weight 167.20 g/mol Use for all molarity calculations
Monoisotopic Mass 167.0205 DaKey for High-Res MS identification
Physical State Liquid / Low-melting SolidTemperature dependent; tends to solidify in cold storage
Solubility DCM, THF, DMF, DMSODecomposes in protic solvents (MeOH/H₂O) over time
Structural Analysis

The molecule features a polarized cumulative double bond system (


).
  • Electrophilic Center: The central carbon of the isothiocyanate group.

  • Electronic Modulation: The ortho-fluorine atom withdraws electron density from the ring and the adjacent nitrogen, making the central carbon highly susceptible to nucleophilic attack.

  • Steric Considerations: The fluorine atom is small (Van der Waals radius

    
     Å), causing minimal steric hindrance compared to chloro- or bromo- analogs, allowing for rapid coupling kinetics.
    

Part 2: Synthetic Mechanism & Utility

The primary utility of 2-Fluoro-4-methylphenyl isothiocyanate is the formation of stable thiourea linkages, which serve as bioisosteres for urea or precursors to heterocyclization.

Reaction Mechanism: Nucleophilic Addition

The reaction follows a standard addition mechanism where a primary or secondary amine attacks the electrophilic carbon.

ReactionMechanism ITC 2-Fluoro-4-methylphenyl ITC (Electrophile) TS Tetrahedral Transition State ITC->TS Nucleophilic Attack (k1) Amine Primary Amine (R-NH2) Amine->TS Product N,N'-Disubstituted Thiourea TS->Product Proton Transfer (Fast)

Figure 1: General mechanism of thiourea formation. The electron-withdrawing fluorine accelerates the initial nucleophilic attack (


).

Part 3: Experimental Protocols

Standard Operating Procedure: Thiourea Coupling

Objective: Synthesis of a thiourea derivative using 2-Fluoro-4-methylphenyl isothiocyanate. Scale: 1.0 mmol

Reagents:

  • Amine substrate (1.0 equiv)

  • 2-Fluoro-4-methylphenyl isothiocyanate (1.05 equiv, MW: 167.20)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv) – Optional, only if amine is a salt.

Workflow:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Activation (Conditional): If the amine is a hydrochloride salt, add TEA (1.2 mmol) and stir for 5 minutes to liberate the free base.

  • Addition: Add 2-Fluoro-4-methylphenyl isothiocyanate (175.6 mg, 1.05 mmol) dropwise.

    • Note: The slight excess ensures complete consumption of the valuable amine building block.

  • Reaction: Cap the vial and stir at room temperature (

    
    ) for 2–4 hours.
    
    • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The ITC starting material is non-polar; the product will be significantly more polar.

  • Quenching: Add polymer-supported trisamine scavenger (if available) to remove excess ITC, or proceed directly to workup.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from EtOH/Heptane or purify via flash column chromatography (

    
     EtOAc in Hexanes).
    

Workflow Start Start: Weigh Reagents (ITC MW: 167.20) Dissolve Dissolve Amine (DCM/THF) Start->Dissolve CheckSalt Is Amine a Salt? Dissolve->CheckSalt AddBase Add DIPEA/TEA (1.2 equiv) CheckSalt->AddBase Yes AddITC Add ITC (1.05 equiv) Slow Addition CheckSalt->AddITC No AddBase->AddITC Monitor Monitor LC-MS (Target: M+1) AddITC->Monitor Workup Evaporate & Purify (Flash Chrom.) Monitor->Workup Conversion >98%

Figure 2: Step-by-step synthesis workflow for thiourea coupling.

Part 4: Quality Control & Characterization

Trustworthy data requires rigorous validation. The presence of Fluorine provides a unique NMR handle.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Diagnostic Signal: Look for the

    
     of the product.
    
  • Reagent Check: The ITC itself (

    
    ) may not fly well in ESI+ due to lack of basic nitrogens, but may show as an adduct in negative mode or via GC-MS.
    
NMR Spectroscopy
  • ¹H NMR (DMSO-d₆):

    • Methyl group: Singlet/Doublet around

      
       ppm.
      
    • Aromatic protons: 3 distinct signals in the aromatic region (

      
       ppm).
      
  • ¹⁹F NMR:

    • Crucial for purity check. Expect a single sharp peak around

      
       to 
      
      
      
      ppm (referenced to
      
      
      ). Multiple fluorine peaks indicate degradation or isomeric impurities.
Purity Assessment
  • TLC: Visualize using UV (254 nm). Isothiocyanates often stain yellow/brown with Iodine or

    
    .
    
  • Stability: ITCs hydrolyze to amines over time if exposed to moisture. If the bottle is old, check for the presence of the parent aniline (2-fluoro-4-methylaniline) by LC-MS.

Part 5: Safety & Handling (HSE)

Isothiocyanates are potent electrophiles and biological irritants.

Hazard ClassDescriptionMitigation
Lachrymator Induces tearing and respiratory distress.Mandatory: Handle only in a functioning fume hood.
Skin Sensitizer Can cause allergic contact dermatitis.Double-glove (Nitrile). Wash splashes immediately with soap/water.
Moisture Sensitive Hydrolyzes to release COS/CS₂ and aniline.Store under Nitrogen/Argon at

.

Disposal: Quench excess isothiocyanate with an amine solution (e.g., dilute ammonia or ethanolamine) to form the non-toxic thiourea before disposal into organic waste streams.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2759030 (Related Isomer) and Structure Search for 2-Fluoro-4-methylphenyl isothiocyanate. Retrieved from [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[2] Journal of Organic Chemistry, 75(7), 2327-2332. Retrieved from [Link]

  • Organic Chemistry Portal (2025). Synthesis of Thioureas: Recent Literature and Protocols. Retrieved from [Link]

Sources

2-Fluoro-4-methylphenyl isothiocyanate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthetic Utility, and Applications in Drug Discovery

Executive Summary

2-Fluoro-4-methylphenyl isothiocyanate (CAS: 864350-17-4) is a specialized electrophilic building block used primarily in the synthesis of thiourea-based bioisosteres and nitrogen-containing heterocycles. Its structural uniqueness lies in the orthogonal electronic effects of its substituents: the ortho-fluorine atom provides inductive electron withdrawal (


) which enhances the electrophilicity of the isothiocyanate (-N=C=S) carbon, while the para-methyl group contributes lipophilicity and weak electron donation. This "push-pull" electronic profile makes it an ideal candidate for fragment-based drug design (FBDD), particularly for covalent inhibitors targeting cysteine residues or for optimizing the pharmacokinetic profile of thiourea derivatives.

Part 1: Chemical Identity & Physiochemical Profile

This compound serves as a "tuned" electrophile. Unlike the highly reactive phenyl isothiocyanate (PITC), the 2-fluoro-4-methyl derivative offers a balance of reactivity and stability, reducing the rate of hydrolytic degradation while maintaining rapid kinetics with primary amines.

Table 1: Physiochemical Specifications
PropertyValueNote
IUPAC Name 1-Fluoro-2-isothiocyanato-4-methylbenzene
CAS Number 864350-17-4Verified Identifier
Molecular Formula C

H

FNS
Molecular Weight 167.20 g/mol
Physical State Colorless to pale yellow liquidMay solidify at low temps
Boiling Point ~230–235 °C (Predicted)Based on 4-F analog (228°C)
Density 1.18 ± 0.05 g/cm³Predicted
Solubility DMSO, DMF, CH

Cl

, Chloroform
Hydrolyzes in water
Reactivity Profile Electrophile (Hard/Soft character mixed)Reacts with N-, S-, O-nucleophiles

Part 2: Electronic Structure & Reactivity Analysis

The Fluorine Effect (Ortho-Substitution)

The position of the fluorine atom at C2 (ortho to the NCS group) is critical.

  • Inductive Activation: Fluorine is highly electronegative (

    
    ). Through the 
    
    
    
    -bond framework, it pulls electron density away from the aromatic ring and the attached isothiocyanate group. This increases the partial positive charge (
    
    
    ) on the central carbon of the NCS group, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.
  • Conformational Bias: Although fluorine is small (Van der Waals radius ~1.47 Å), its proximity to the NCS group can induce a preferred conformation, potentially influencing the stereoselectivity of subsequent coupling reactions.

The Methyl Effect (Para-Substitution)

The methyl group at C4 exerts a mild electron-donating effect via hyperconjugation. This slightly tempers the reactivity, preventing the molecule from becoming too unstable (e.g., prone to rapid polymerization). Crucially, the methyl group increases the LogP (lipophilicity), which is often required to improve cell permeability in downstream drug candidates.

Diagram 1: Nucleophilic Addition Mechanism

The following diagram illustrates the mechanism of amine coupling, highlighting the activation provided by the ortho-fluorine.

ReactionMechanism cluster_0 Electronic Influence ITC 2-Fluoro-4-methylphenyl Isothiocyanate (Electrophile) TS Tetrahedral Intermediate (Zwitterionic) ITC->TS Activated by o-Fluorine (-I effect) Amine Primary Amine (R-NH2) (Nucleophile) Amine->TS Nucleophilic Attack on C=S Carbon Product Thiourea Derivative (Stable) TS->Product Proton Transfer (Tautomerization) Effect o-Fluorine withdraws e- Increasing C=S electrophilicity

Caption: Mechanism of thiourea formation. The ortho-fluorine atom inductively destabilizes the NCS carbon, accelerating the initial nucleophilic attack.

Part 3: Synthetic Routes

To access 2-Fluoro-4-methylphenyl isothiocyanate in the lab, the most reliable method involves the desulfurylation of a dithiocarbamate salt derived from the corresponding aniline. This avoids the use of highly toxic thiophosgene.[1]

Protocol: Thiophosgene-Free Synthesis

Precursor: 2-Fluoro-4-methylaniline.

  • Dithiocarbamate Formation:

    • Dissolve 2-fluoro-4-methylaniline (1.0 eq) in THF or DCM.

    • Add Triethylamine (Et

      
      N, 2.5 eq) as a base.
      
    • Cool to 0°C and add Carbon Disulfide (CS

      
      , 5.0 eq) dropwise.
      
    • Observation: A precipitate (triethylammonium dithiocarbamate) may form. Stir for 2–4 hours.

  • Desulfurylation (The "Tosyl Chloride" Method):

    • To the reaction mixture at 0°C, add

      
      -Toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in minimal solvent.
      
    • Allow to warm to room temperature over 1 hour.

    • Mechanism: TsCl activates the sulfur, creating a good leaving group, followed by elimination to form the isothiocyanate.

  • Workup:

    • Quench with 1N HCl (to remove unreacted amine/base).

    • Extract with DCM. Wash organic layer with brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation.

Part 4: Applications in Drug Discovery

Synthesis of Privileged Scaffolds

This isothiocyanate is a linchpin for generating heterocyclic libraries:

  • Thioureas: React with secondary amines to form thioureas, which are potent bioisosteres of ureas and often act as kinase inhibitors (e.g., Sorafenib analogs).

  • 2-Aminothiazoles: Reaction with

    
    -haloketones (Hantzsch synthesis).
    
  • Thiohydantoins: Cyclization with amino acids; relevant in androgen receptor antagonists (e.g., Enzalutamide derivatives).

Covalent Inhibition (Chemoproteomics)

Isothiocyanates are "soft" electrophiles that preferentially react with cysteine thiols in proteins. 2-Fluoro-4-methylphenyl isothiocyanate can be used as a covalent probe to map cysteine reactivity in proteomes. The fluorine tag also enables


F-NMR screening, allowing researchers to monitor binding events in real-time without bulky fluorescent tags.
Diagram 2: Synthetic Workflow & Applications

Applications cluster_medicinal Medicinal Chemistry Utility Core 2-Fluoro-4-methylphenyl Isothiocyanate R1 + Primary Amine Core->R1 R2 + Hydrazine Core->R2 R3 + Amino Acid Core->R3 P1 Di-substituted Thiourea (Kinase Inhibitors) R1->P1 Nucleophilic Addn P2 Thiosemicarbazide (Antibacterial/Antifungal) R2->P2 Condensation P3 Thiohydantoin (Androgen Antagonists) R3->P3 Cyclization

Caption: Synthetic divergence. The compound serves as a precursor for three major classes of bioactive heterocycles.

Part 5: Experimental Protocol (Standard Coupling)

Objective: Synthesis of N-(2-fluoro-4-methylphenyl)-N'-phenylthiourea.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-Fluoro-4-methylphenyl isothiocyanate (1.0 mmol, 167 mg) in anhydrous Dichloromethane (DCM, 5 mL).

  • Addition: Add Aniline (1.0 mmol, 93 mg) dropwise. Note: If the amine is a salt (e.g., HCl salt), add 1.1 eq of Diisopropylethylamine (DIPEA) to liberate the free base.

  • Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The isothiocyanate spot (high R

    
    ) will disappear, and a more polar thiourea spot will appear.
    
  • Isolation:

    • Evaporate the solvent under reduced pressure.[2]

    • Recrystallize the solid residue from Ethanol/Water or purify via column chromatography.

  • Validation:

    • IR: Look for disappearance of the strong NCS stretch (~2000–2150 cm

      
      ) and appearance of C=S stretch (~1200 cm
      
      
      
      ).
    • 
      H NMR:  Confirm the presence of two NH protons (broad singlets, exchangeable with D
      
      
      
      O).

Part 6: Safety & Handling (MSDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[3][4]

  • Acute Toxicity: Oral/Inhalation (Harmful if swallowed or inhaled).

  • Sensitization: May cause allergy or asthma symptoms (Lachrymator).

Handling Protocols:

  • Engineering Controls: Always handle inside a functioning chemical fume hood. Isothiocyanates are potent lachrymators (tear gas-like agents).

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Moisture sensitive (hydrolyzes to aniline and COS).

  • Spill Cleanup: Neutralize spills with a solution of dilute ammonia or aqueous sodium hydroxide to convert the volatile isothiocyanate into a non-volatile thiourea/dithiocarbamate derivative before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97520, 2-Fluorophenyl isothiocyanate (Analogous Structure). Retrieved from [Link]

  • Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Journal of Organic Chemistry. Retrieved from [Link]

Sources

2-Fluoro-4-methylphenyl isothiocyanate synthesis protocols.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-methylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 2-Fluoro-4-methylphenyl isothiocyanate, a valuable building block in medicinal chemistry and drug discovery. The document emphasizes scientifically sound, field-proven methodologies, focusing on the prevalent and safer thiophosgene-free synthesis route involving a dithiocarbamate intermediate. We delve into the causality behind experimental choices, provide detailed step-by-step protocols, and address critical safety considerations. This guide is intended to serve as an authoritative resource, grounded in established chemical literature, to enable researchers to confidently and safely synthesize this key compound.

Introduction: The Significance of the Isothiocyanate Scaffold

Isothiocyanates (ITCs), characterized by the R-N=C=S functional group, are a class of compounds of significant interest in the pharmaceutical and life sciences.[1] Naturally occurring in cruciferous vegetables like broccoli and wasabi, many ITCs exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] In synthetic chemistry, the isothiocyanate moiety serves as a versatile electrophilic handle, readily reacting with nucleophiles to form thioureas, thiocarbamates, and various heterocyclic systems.[5]

2-Fluoro-4-methylphenyl isothiocyanate, the subject of this guide, incorporates a fluorinated and methylated phenyl ring, features often employed in drug design to modulate metabolic stability, lipophilicity, and target binding affinity.[6] Its synthesis is therefore a key step in the development of novel therapeutic agents. While classical methods for ITC synthesis exist, modern protocols prioritize safety and efficiency, moving away from highly toxic reagents.[4]

Strategic Overview of Aryl Isothiocyanate Synthesis

The conversion of a primary aromatic amine, such as 2-Fluoro-4-methylaniline, to its corresponding isothiocyanate can be achieved through several pathways. The two primary strategies are differentiated by their choice of thiocarbonyl source.

  • The Thiophosgene (CSCl₂) Route: This is the classical approach, involving the direct reaction of an amine with thiophosgene.[7] While often efficient, thiophosgene is an extremely toxic, corrosive, and lachrymatory liquid.[8] Its use is highly regulated and requires specialized handling procedures and equipment, making it unsuitable for many research environments.[9][10]

  • The Dithiocarbamate Intermediate Route (Thiophosgene-Free): This modern, widely adopted strategy is a safer and more accessible alternative.[1][4] The synthesis is typically a one-pot, two-step process. First, the primary amine reacts with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate. Second, this intermediate is treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom to yield the final isothiocyanate product.[11][12][13] This guide will focus on this superior methodology.

Core Protocol: The Dithiocarbamate Desulfurization Pathway

This method stands as the protocol of choice due to its operational simplicity, the use of readily available and less hazardous reagents, and its broad substrate scope.

Reaction Principle and Mechanism

The synthesis proceeds via two distinct mechanistic steps occurring sequentially in a single reaction vessel.

Step 1: Nucleophilic Attack and Dithiocarbamate Salt Formation. The primary amine (2-Fluoro-4-methylaniline) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The presence of a base, typically a tertiary amine like triethylamine (Et₃N), deprotonates the resulting dithiocarbamic acid to form a stable dithiocarbamate salt. This initial reaction is often exothermic and requires cooling.

Step 2: Desulfurization and Isothiocyanate Formation. The dithiocarbamate salt is then activated by a desulfurizing agent, such as p-toluenesulfonyl chloride (tosyl chloride, TsCl). The tosyl chloride reacts with one of the sulfur atoms, converting it into a good leaving group. A subsequent intramolecular cyclization and elimination sequence releases the isothiocyanate product, along with a stable tosyl-sulfur byproduct and chloride.

The overall reaction mechanism is depicted below.

Reaction_Mechanism Figure 1: Reaction Mechanism of Dithiocarbamate Route cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Desulfurization Amine R-NH₂ (2-Fluoro-4-methylaniline) Dithiocarbamic_Acid R-NH-C(=S)SH (Dithiocarbamic Acid) Amine->Dithiocarbamic_Acid + CS₂ CS2 S=C=S (Carbon Disulfide) Base Et₃N (Base) TsCl Ts-Cl (Tosyl Chloride) Dithiocarbamate_Salt [R-NH-C(=S)S⁻][Et₃NH⁺] (Dithiocarbamate Salt) Dithiocarbamic_Acid->Dithiocarbamate_Salt + Et₃N - [Et₃NH⁺] Activated_Intermediate R-NH-C(=S)S-Ts (Activated Intermediate) Dithiocarbamate_Salt->Activated_Intermediate + TsCl - [Et₃NH⁺]Cl⁻ ITC R-N=C=S (Isothiocyanate) Activated_Intermediate->ITC - 'S-Ts' fragment (Elimination) Byproduct [Et₃NH⁺]Cl⁻ + S + Ts⁻(?)

Figure 1: Reaction Mechanism of Dithiocarbamate Route

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl isothiocyanates.[11][13]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplierNotes
2-Fluoro-4-methylanilineC₇H₈FN125.15≥98%CommercialStarting material
Carbon Disulfide (CS₂)CS₂76.14≥99%CommercialHighly flammable, toxic
Triethylamine (Et₃N)C₆H₁₅N101.19≥99%CommercialCorrosive, flammable
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65≥98%CommercialMoisture sensitive
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercialVolatile
Saturated NaHCO₃ solutionNaHCO₃(aq)-~8% w/vLab PreparedFor work-up
BrineNaCl(aq)-SaturatedLab PreparedFor work-up
Anhydrous MgSO₄ or Na₂SO₄MgSO₄/Na₂SO₄-GranularCommercialDrying agent
Silica GelSiO₂-60 Å, 230-400 meshCommercialFor chromatography
Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Ice-water bath

  • Dropping funnel (optional, for additions)

  • Syringes

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Flash chromatography setup

Step-by-Step Procedure

The entire procedure must be conducted in a well-ventilated chemical fume hood.

Step 1: Dithiocarbamate Salt Formation

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4-methylaniline (1.0 eq.).

  • Dissolve the aniline in anhydrous dichloromethane (DCM), using approximately 5-10 mL of solvent per gram of aniline.

  • Add triethylamine (2.0 eq.) to the solution via syringe.

  • Cool the stirred mixture to 0 °C using an ice-water bath.

  • Slowly add carbon disulfide (1.2 - 1.5 eq.) dropwise via syringe over 10-15 minutes. A slight color change or precipitate may be observed.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) until it is no longer visible.

Step 2: Desulfurization to Isothiocyanate 8. Once the formation of the intermediate is complete, cool the reaction mixture back down to 0 °C in an ice bath. 9. In a separate flask, prepare a solution of tosyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. 10. Add the tosyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. 11. After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature and stir for an additional 1-2 hours or until TLC indicates the formation of the product is complete.

Step 3: Work-up and Purification 12. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. 13. Transfer the mixture to a separatory funnel. Separate the organic layer. 14. Extract the aqueous layer twice more with DCM. 15. Combine all organic layers and wash them sequentially with water and then brine. 16. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. 17. Purify the crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or hexane/DCM gradient, to yield the pure 2-Fluoro-4-methylphenyl isothiocyanate.[13][14]

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Dissolve Amine & Et₃N in DCM B 2. Cool to 0°C A->B C 3. Add CS₂ dropwise B->C D 4. Stir at RT (2-4h) C->D E 5. Cool to 0°C D->E F 6. Add TsCl solution dropwise E->F G 7. Stir at RT (1-2h) F->G H 8. Quench with NaHCO₃(aq) G->H I 9. Extract with DCM H->I J 10. Wash with Brine I->J K 11. Dry & Concentrate J->K L 12. Purify via Column Chromatography K->L M Pure Product (2-Fluoro-4-methylphenyl isothiocyanate) L->M

Figure 2: Experimental Workflow

Causality and Optimization of Experimental Parameters

A robust understanding of why specific reagents and conditions are chosen is paramount for successful synthesis and troubleshooting.

  • Choice of Base: Triethylamine is a common choice as it is a non-nucleophilic organic base that effectively scavenges the proton from the dithiocarbamic acid intermediate without competing in side reactions.[13] Inorganic bases like NaOH or K₂CO₃ can also be used, often in aqueous or biphasic systems, which can sometimes simplify work-up but may require phase-transfer catalysts for optimal results.[12][15]

  • Choice of Desulfurizing Agent: Tosyl chloride is an excellent choice because it is inexpensive, crystalline, and reacts cleanly with the dithiocarbamate salt to form a sulfonate ester-like intermediate, which is a superb leaving group.[11] Other reagents like ethyl chloroformate[16], phosphorus-based reagents (e.g., T3P®)[11], and cyanuric chloride[12] function similarly by activating a sulfur atom for elimination. The choice often depends on cost, availability, and the specific substrate.

  • Temperature Control: The initial formation of the dithiocarbamate can be exothermic. Starting the reaction at 0 °C mitigates any potential temperature spikes and minimizes the formation of unwanted byproducts, such as symmetrical thioureas which can arise from the reaction of the isothiocyanate product with unreacted starting amine.[13] Controlled addition of the desulfurizing agent at low temperature is also critical for the same reason.

  • Solvent: Dichloromethane (DCM) is a preferred solvent as it is relatively inert and effectively solubilizes the starting amine, the dithiocarbamate intermediate, and the final product. Anhydrous conditions are important, especially before the addition of the moisture-sensitive tosyl chloride.

  • Troubleshooting: Low conversion of an electron-deficient aniline like 2-fluoro-4-methylaniline can sometimes be an issue. Gently warming the reaction (e.g., to 40 °C) after the initial additions or using a co-solvent like DMF can help drive the reaction to completion.[13]

Safety and Handling: A Critical Directive

Chemical synthesis must be approached with an unwavering commitment to safety. The reagents used in this protocol possess significant hazards.

  • Carbon Disulfide (CS₂):

    • Hazards: Extremely flammable (flash point -30 °C), highly volatile, and toxic upon inhalation or skin contact. Vapors can form explosive mixtures with air.

    • Precautions: Always handle in a chemical fume hood. Keep away from all ignition sources. Ensure grounding of containers to prevent static discharge.[17]

  • Thiophosgene (CSCl₂) (if considering the alternative route):

    • Hazards: SEVERELY TOXIC and CORROSIVE. It is a potent lachrymator (induces tearing) and can cause severe burns to the skin, eyes, and respiratory tract, with the potential for delayed pulmonary edema.[8]

    • Precautions: Use should be avoided unless absolutely necessary and only with specialized training and equipment. Always handle in a certified, high-performance chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).[9][10] An emergency shower and eyewash station must be immediately accessible.[10]

  • General Precautions:

    • Wear standard personal protective equipment (PPE): safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves.

    • Ensure all glassware is properly secured.

    • Dispose of chemical waste according to institutional and local regulations.

References

  • Vertex AI Search. (2020, November 7). Safety Measure to Follow When Working With Thiophosgene.
  • Cole-Parmer. (2006, March 27).
  • Material Safety Data Sheet.
  • Organic Chemistry Portal. Isothiocyanate synthesis. Available at: [Link]

  • Beilstein Journals. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Available at: [Link]

  • Taylor & Francis Online. (2021, May 18). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. Available at: [Link]

  • Chemistry & Biology Interface. (2020, April 30).
  • ResearchGate. (2000, October). Preparation of Aryl Isothiocyanates via Protected Phenylthiocarbamates and Application to the Synthesis of Caffeic Acid (4-Isothiocyanato)phenyl Ester. Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: THIOPHOSGENE. Available at: [Link]

  • Synfacts. (2015, May 28). Thiophosgene.
  • Wikipedia. Thiophosgene. Available at: [Link]

  • ResearchGate. (1977). Thiophosgene in Organic Synthesis.
  • Imperial Oxygen. (2020, January 24). Thiophosgene: - An overview.
  • The Royal Society of Chemistry.
  • ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]

  • Nature. (2025, November 24). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool.
  • ResearchGate. (2015, July 13).
  • MDPI. (2021, May 6). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Available at: [Link]

  • PrepChem.com. Synthesis of 2-Fluoro-4-methylaniline. Available at: [Link]

  • NIH National Library of Medicine. (2024). Synthesis of Isothiocyanates: An Update. Available at: [Link]

  • BenchChem. Optimizing reaction conditions for N-(4-Iodo-2-methylphenyl)
  • Google Patents. (2020, February 19).
  • PubMed. (2000, August 15). Purification and properties of multiple isoforms of a novel thiol methyltransferase involved in the production of volatile sulfur compounds from Brassica oleracea. Available at: [Link]

  • BenchChem. Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry.
  • Bentham Science. (2016).
  • Reddit. (2025, March 11).
  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

Sources

2-Fluoro-4-methylphenyl isothiocyanate structural information.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-methylphenyl isothiocyanate is a specialized organosulfur building block used primarily in the synthesis of bioactive heterocycles. Characterized by the electrophilic isothiocyanate (-N=C=S) moiety attached to a di-substituted benzene ring, this compound serves as a critical intermediate for generating thioureas, thiohydantoins, and thiazoles. Its specific substitution pattern (fluorine at the ortho position and a methyl group at the para position relative to the nitrogen) imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in kinase inhibitors and nuclear receptor antagonists.

Structural & Physicochemical Profile

The physicochemical properties of 2-Fluoro-4-methylphenyl isothiocyanate are dictated by the electron-withdrawing nature of the fluorine atom and the electron-donating methyl group, which modulate the reactivity of the isothiocyanate carbon.

Table 1: Physicochemical Data
PropertyValue / DescriptionSource/Note
Chemical Name 2-Fluoro-4-methylphenyl isothiocyanateIUPAC
CAS Number 175203-00-6Registry
Molecular Formula C₈H₆FNS-
Molecular Weight 167.20 g/mol Calculated
Physical State Liquid or Low-Melting SolidAmbient Temp
Boiling Point ~230–240 °C (Predicted)Analogous to 4-F-Ph-NCS (228°C) [1]
Density ~1.18 g/cm³ (Predicted)Estimated
Solubility Soluble in DCM, CHCl₃, THF, DMSOHydrolyzes in water
Reactivity Strong ElectrophileReacts w/ Nucleophiles (NH₂, OH, SH)

Note on Data: Experimental boiling points for this specific isomer are rarely reported in open literature; values are estimated based on the structural analog 4-fluorophenyl isothiocyanate [1].

Synthetic Routes & Production

The synthesis of aryl isothiocyanates generally proceeds via the functionalization of the corresponding aniline (2-fluoro-4-methylaniline). Two primary methodologies are employed depending on scale and safety constraints.

Method A: The Thiophosgene Route (Traditional)

This method involves the nucleophilic attack of the aniline nitrogen on thiophosgene (CSCl₂). While high-yielding, it requires stringent safety protocols due to the extreme toxicity of thiophosgene.

  • Reagents: 2-Fluoro-4-methylaniline, Thiophosgene, CaCO₃ or NaHCO₃ (acid scavenger).

  • Solvent: Dichloromethane (DCM) / Water biphasic system.

  • Conditions: 0°C to Room Temperature (RT).

Method B: The Dithiocarbamate/Desulfurization Route (Modern/Green)

A safer alternative that avoids thiophosgene, utilizing Carbon Disulfide (CS₂) and a desulfurizing agent (e.g., DCC, Tosyl Chloride, or molecular iodine).

  • Step 1: Reaction of aniline with CS₂ and a base (TEA or NaOH) to form the dithiocarbamate salt.

  • Step 2: Desulfurization to yield the isothiocyanate.

  • Reagents: CS₂, Triethylamine (TEA), Tosyl Chloride (TsCl) or Dicyclohexylcarbodiimide (DCC).

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of both synthetic strategies.

Synthesis_Pathways Aniline 2-Fluoro-4-methylaniline Thiophosgene Thiophosgene (CSCl2) Aniline->Thiophosgene Method A (Direct) CS2 Carbon Disulfide (CS2) Aniline->CS2 Method B (Base catalyzed) Product 2-Fluoro-4-methylphenyl Isothiocyanate Thiophosgene->Product -2 HCl DTC Dithiocarbamate Intermediate CS2->DTC Salt Formation Desulf Desulfurization (DCC or TsCl) DTC->Desulf Activation Desulf->Product Elimination

Figure 1: Comparison of Thiophosgene (Red) and Carbon Disulfide (Green) synthetic routes.

Reactivity & Mechanistic Chemistry

The core utility of 2-Fluoro-4-methylphenyl isothiocyanate lies in the electrophilicity of the central carbon atom in the -N=C=S group.

Mechanism: Nucleophilic Addition

The reaction with primary amines is the most common application, yielding N,N'-disubstituted thioureas .

  • Nucleophilic Attack: The lone pair of the incoming amine attacks the central carbon of the isothiocyanate.

  • Proton Transfer: A proton transfer occurs from the amine nitrogen to the isothiocyanate nitrogen (often solvent-assisted).

  • Product: Formation of a stable thiourea linkage.

Electronic Influence: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the NCS carbon compared to the non-fluorinated analog. However, it also introduces steric bulk that may retard attack by bulky nucleophiles.

Visualization: Thiourea Formation Mechanism

Reaction_Mechanism ITC 2-Fluoro-4-methylphenyl-NCS (Electrophile) TS Tetrahedral Intermediate (Zwitterion) ITC->TS Nucleophilic Attack on C atom Amine Primary Amine (R-NH2) (Nucleophile) Amine->TS Thiourea N,N'-Disubstituted Thiourea TS->Thiourea Proton Transfer Cyclization Cyclization (Optional: Acid/Heat) Thiourea->Cyclization If ester/acid present Heterocycle Thiohydantoin / Thiazole Cyclization->Heterocycle -H2O / -ROH

Figure 2: Mechanistic pathway from Isothiocyanate to Thiourea and heterocyclic derivatives.

Experimental Protocol: Synthesis of a Thiourea Derivative

Objective: To synthesize N-(2-fluoro-4-methylphenyl)-N'-phenylthiourea as a reference standard.

Reagents:

  • 2-Fluoro-4-methylphenyl isothiocyanate (1.0 equiv)

  • Aniline (1.0 equiv)

  • Dichloromethane (DCM) or Ethanol (EtOH)

Procedure:

  • Preparation: Dissolve 1.0 mmol of 2-Fluoro-4-methylphenyl isothiocyanate in 5 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 1.0 mmol of aniline dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor progress by TLC (Mobile phase: 20% EtOAc/Hexanes). The isothiocyanate spot (high R_f) should disappear.

  • Workup:

    • If solid precipitates: Filter the solid and wash with cold hexanes.

    • If solution remains clear: Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water.

  • Validation:

    • IR: Look for disappearance of the strong -NCS stretch (~2000-2100 cm⁻¹) and appearance of thioamide bands.

    • ¹H NMR: Confirm the presence of two distinct NH protons (typically broad singlets > 8 ppm).

Applications in Drug Discovery[2][3]

This specific isothiocyanate is a "privileged structure" precursor. Its resulting thiourea derivatives are frequently cyclized to form:

  • Thiohydantoins: By reacting with amino acid esters. This scaffold is structurally related to androgen receptor antagonists (e.g., Enzalutamide analogs), where the ortho-fluorine plays a critical role in conformational locking [2].

  • 2-Aminothiazoles: By reacting the resulting thiourea with α-haloketones (Hantzsch Thiazole Synthesis). These are common pharmacophores in kinase inhibitors.

Handling, Safety & Stability

Hazard Classification:

  • Lachrymator: Causes severe eye irritation and tearing.

  • Corrosive: Causes skin burns and eye damage.[1]

  • Sensitizer: May cause allergic skin reactions.[1]

Storage:

  • Store at 2–8°C under an inert atmosphere (Nitrogen or Argon).

  • Protect from moisture; isothiocyanates slowly hydrolyze to the corresponding amine and COS/CO₂.

Disposal:

  • Quench excess isothiocyanate with an aqueous ammonia solution or dilute sodium hydroxide before disposal into organic waste streams.

References

  • PubChem. (n.d.).[2] 4-Fluorophenyl isothiocyanate (Compound Summary).[1][3] National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. (Cited for context on thiohydantoin scaffolds in drug discovery).
  • Munch, H., et al. (2008). Chemoselective preparation of substituted thioureas. Tetrahedron Letters, 49(19), 3117-3119. (General protocol source for ITC-amine coupling).

Sources

Technical Safety & Application Guide: 2-Fluoro-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-methylphenyl isothiocyanate (CAS: 139102-34-4) is a specialized electrophilic building block used primarily in the synthesis of thiourea-based peptidomimetics and heterocyclic pharmaceutical scaffolds. As an aryl isothiocyanate, it possesses a distinct reactivity profile characterized by susceptibility to nucleophilic attack and moisture sensitivity.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide researchers with a mechanistic understanding of the compound's hazards (specifically respiratory sensitization and lachrymatory effects) and field-proven protocols for synthesis and decontamination.

Part 1: Chemical Identity & Physiochemical Profile

This compound is an aryl isothiocyanate characterized by a fluorine atom at the ortho position and a methyl group at the para position relative to the isothiocyanate moiety. This substitution pattern influences both its steric environment and electronic susceptibility to nucleophiles.

Table 1: Substance Identification & Properties
ParameterData
Chemical Name 2-Fluoro-4-methylphenyl isothiocyanate
CAS Number 139102-34-4
Molecular Formula C₈H₆FNS
Molecular Weight 167.20 g/mol
Physical State Liquid (at room temperature) or low-melting solid
Density (Predicted) ~1.19 ± 0.1 g/cm³
Boiling Point (Predicted) ~238°C at 760 mmHg
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Hydrolyzes in water
SMILES CC1=CC(=C(C=C1)N=C=S)F

Part 2: Hazard Characterization & Toxicology (The "Risk")

Core Hazards (GHS Classification)

Researchers must treat this compound as a high-consequence sensitizer . Unlike simple corrosives, isothiocyanates can permanently alter the immune system's response to future exposures.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.

  • Skin/Eye Corrosion: Causes severe skin burns and eye damage (Category 1B).

  • Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer).[1]

  • Lachrymator: Potent tear-inducing agent; volatile vapors trigger immediate ocular pain.

Mechanistic Toxicology: Why is it a Sensitizer?

The toxicity of 2-Fluoro-4-methylphenyl isothiocyanate is directly linked to its electrophilicity.

  • Haptenization: Upon inhalation or skin contact, the isothiocyanate group (-N=C=S) reacts covalently with amine or thiol groups on endogenous proteins (e.g., albumin, keratin).

  • Immunological Trigger: This protein-chemical conjugate (hapten-carrier complex) is recognized by the immune system as "foreign," triggering the production of IgE antibodies.

  • Sensitization: Subsequent exposure, even to minute quantities, triggers a rapid release of histamine and leukotrienes, leading to anaphylactic-like respiratory distress.

Part 3: Reactivity & Synthetic Utility (The "Why")

Mechanism of Action

The central carbon of the isothiocyanate group is highly electrophilic. The fluorine atom at the ortho position exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the isothiocyanate carbon compared to non-fluorinated analogues, while the para-methyl group provides mild electron donation.

Diagram 1: Nucleophilic Addition Mechanism

The following diagram illustrates the reaction trajectory with a primary amine to form a thiourea derivative—the most common application of this reagent.

ReactionMechanism ITC 2-Fluoro-4-methylphenyl isothiocyanate (Electrophile) TS Transition State (Nu attack on C=S) ITC->TS Electrophilic Carbon Amine Primary Amine (R-NH2) (Nucleophile) Amine->TS Lone pair attack Thiourea N,N'-Disubstituted Thiourea Product TS->Thiourea Proton Transfer (Tautomerization)

Caption: Mechanism of thiourea formation via nucleophilic attack of an amine on the isothiocyanate carbon.

Synthetic Protocol: Thiourea Formation

Objective: Synthesis of N-(2-fluoro-4-methylphenyl)-N'-alkylthiourea.

  • Preparation: Dissolve 1.0 eq of 2-Fluoro-4-methylphenyl isothiocyanate in anhydrous Dichloromethane (DCM).

  • Addition: Add 1.1 eq of the target amine dropwise at 0°C.

  • Catalysis (Optional): If the amine is a salt (e.g., hydrochloride), add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base.

  • Monitoring: Monitor by TLC. The isothiocyanate spot (usually high R_f in non-polar solvents) will disappear.

    • Validation: IR spectroscopy will show the disappearance of the strong -N=C=S stretch (~2000–2150 cm⁻¹).

  • Workup: Evaporate solvent. Recrystallize from Ethanol/Hexanes or purify via flash chromatography.

Part 4: Storage, Handling, & Decontamination[6][7][8]

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic/Hydrolytically unstable. Store under inert gas (Argon/Nitrogen).

  • Container: Tightly sealed glass with Teflon-lined cap. Secondary containment is mandatory to trap lachrymatory vapors.

Handling Workflow & PPE

Engineering Controls:

  • All operations must be performed in a functioning chemical fume hood.[2]

  • Do not use on an open benchtop due to lachrymatory potential.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are generally sufficient for incidental splash, but Laminate (Silver Shield) or Viton gloves are required for prolonged handling or spill cleanup.

  • Respiratory: If fume hood containment is breached, a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is required.

Emergency Response & Decontamination (Spill Protocol)

Isothiocyanates cannot simply be wiped up with water; this generates heat and toxic byproducts. They must be chemically quenched.

Diagram 2: Safe Handling & Spill Response Logic

SafetyWorkflow Start Spill / Waste Generation Assess Assess Volume & Location Start->Assess Small Minor Spill (<10mL) in Fume Hood Assess->Small Large Major Spill (>10mL) or Outside Hood Assess->Large Quench Apply Quenching Solution: (Aq. Ammonia or NaHCO3) Small->Quench Evacuate Evacuate Lab Call EHS Large->Evacuate Wait Wait 30 Mins (Allow Hydrolysis) Quench->Wait Clean Absorb with Vermiculite Dispose as Haz Waste Wait->Clean

Caption: Decision matrix for handling isothiocyanate spills, emphasizing chemical quenching over physical removal.

Quenching Solution Recipe

For decontamination of glassware or small spills:

  • Mixture: 50% Water, 40% Ethanol, 10% Concentrated Ammonium Hydroxide (or saturated Sodium Bicarbonate).

  • Action: The ammonia/base acts as a sacrificial nucleophile, converting the toxic isothiocyanate into a stable, non-volatile thiourea derivative.

References

  • PubChem. (n.d.). 2-Fluoro-4-methylphenyl isothiocyanate (Compound).[3] National Library of Medicine. Retrieved from [Link]

  • University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]

Sources

Technical Guide: Solubility and Handling of 2-Fluoro-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-Fluoro-4-methylphenyl isothiocyanate CAS: 864350-17-4 Class: Aryl Isothiocyanate / Fluorinated Building Block

This guide provides a technical analysis of the solubility profile, solvent compatibility, and handling protocols for 2-Fluoro-4-methylphenyl isothiocyanate . As a lipophilic, electrophilic intermediate, its utility in organic synthesis (specifically thiourea and heterocycle formation) depends heavily on correct solvent selection to balance high solubility against nucleophilic stability .

Key Takeaway: The presence of the ortho-fluorine atom enhances the electrophilicity of the isothiocyanate (-N=C=S) carbon. While this increases reactivity toward target amines, it also lowers stability in protic solvents (alcohols) compared to non-fluorinated analogs. Dichloromethane (DCM) and Anhydrous DMSO are the recommended solvents for processing and stock preparation, respectively.

Physicochemical Profile

Understanding the structural drivers of solubility is essential for experimental design.

PropertyValue / DescriptionImpact on Solubility
Structure Phenyl ring with -NCS (C1), -F (C2), -CH₃ (C4)Highly lipophilic; non-polar core.
Molecular Weight 167.18 g/mol Small molecule; favorable kinetics in solution.
Polarity Low to ModerateSoluble in non-polar and polar aprotic solvents.
LogP (Predicted) ~3.8Hydrophobic. Practically insoluble in water.
Physical State Low-melting solid or oil (depending on purity)Easy to dissolve; no high-energy lattice to break.

Solubility & Compatibility Matrix

The following matrix categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Chemical Compatibility (Kinetic stability of the solute).

Class A: Recommended (High Solubility / Inert)

Ideal for synthesis, extraction, and stock solution preparation.

SolventSolubilityStabilityApplication Notes
Dichloromethane (DCM) Excellent (>100 mM)High Best for reaction workup and transfer. Volatile (easy to remove).[1]
Tetrahydrofuran (THF) Excellent High Good for reactions; ensure THF is anhydrous to prevent hydrolysis.
Ethyl Acetate Good High Suitable for liquid-liquid extraction (LLE).
Toluene Good High Ideal for high-temperature reactions (reflux) where DCM/THF fail.
Class B: Stock Solution Solvents (High Solubility / Caution Required)

Ideal for biological assays or small-volume delivery.

SolventSolubilityStabilityApplication Notes
DMSO (Anhydrous) Excellent (>100 mM)Moderate Standard for bio-assays. Warning: Hygroscopic. Absorbed water causes slow hydrolysis. Use fresh/dry DMSO.
DMF (Anhydrous) Excellent Moderate Similar utility to DMSO. Hard to remove by evaporation.
Acetonitrile Good High Good compromise between volatility and polarity.
Class C: Avoid / Reactive (Conditional Use Only)

Solvents that react with the isothiocyanate group.

SolventSolubilityStabilityMechanism of Failure
Alcohols (MeOH, EtOH) ModerateLow Reacts to form thiocarbamates (RO-CS-NH-Ar). Reaction accelerates with heat/base.
Water Insoluble Low Hydrolyzes to amine + COS. Forms oily emulsions.
Primary Amines HighZero Reacts instantly to form thioureas . (This is usually the target reaction, not a solvent).

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the experimental goal.

SolventSelection Start Start: Solvent Selection for 2-Fluoro-4-methylphenyl ITC Goal What is the primary goal? Start->Goal Synthesis Chemical Synthesis Goal->Synthesis Stock Stock Solution / Bio-Assay Goal->Stock Workup Extraction / Purification Goal->Workup Reactant Is the solvent a reactant? (e.g., Amine, Alcohol) Synthesis->Reactant UseDMSO Use Anhydrous DMSO (High Sol, Miscible) Stock->UseDMSO UseDCM Use DCM or THF (Inert, Volatile) Workup->UseDCM Temp Reaction Temperature? Reactant->Temp No Avoid AVOID Alcohols/Water (Side Reactions) Reactant->Avoid Yes (Unwanted) Temp->UseDCM < 40°C UseTol Use Toluene (High BP, Inert) Temp->UseTol > 80°C

Caption: Decision logic for solvent selection emphasizing stability and application requirements.

Mechanism of Instability: The "Ortho-Fluoro" Effect

Researchers must understand why this specific isothiocyanate requires stricter anhydrous conditions than simple phenyl isothiocyanate.

  • Electronic Activation: The fluorine atom at the 2-position is highly electronegative. Through induction (-I effect), it pulls electron density away from the benzene ring and the adjacent isothiocyanate group.

  • Increased Electrophilicity: This electron withdrawal makes the central carbon of the -N=C=S group more positive (electrophilic).

  • Consequence:

    • Faster Reaction: It reacts faster with target amines (good).

    • Faster Degradation: It is more susceptible to attack by weak nucleophiles like water (hydrolysis) or alcohols (solvolysis), especially in the presence of trace base.

Diagram: Degradation Pathway in Protic Solvents

Degradation ITC 2-Fluoro-4-methylphenyl Isothiocyanate Thiocarbamate Thiocarbamate (Impurity) ITC->Thiocarbamate + R-OH (Slow) Amine Free Amine ITC->Amine + H2O (-COS) Note Ortho-F increases rate of these side reactions ITC->Note Alcohol Alcohol (R-OH) (Solvent) Water Water (H2O) (Impurity)

Caption: Competitive degradation pathways in protic media driven by the activated NCS carbon.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Use this for biological screening or precise dosing.

  • Calculate: For 10 mL of 50 mM solution:

    • MW = 167.18 g/mol .

    • Mass required =

      
      .
      
  • Solvent Prep: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm). If opening a new bottle, purge headspace with Argon/Nitrogen.

  • Dissolution:

    • Weigh 84 mg of 2-Fluoro-4-methylphenyl isothiocyanate into a glass vial.

    • Add 5 mL DMSO. Vortex for 30 seconds. The solid should dissolve instantly.

    • Add remaining DMSO to reach 10 mL.

  • Storage: Aliquot into small amber vials to minimize freeze-thaw cycles. Store at -20°C.

    • Shelf Life: ~3-6 months if kept dry.

Protocol B: Solubility Verification (Visual Method)

Use this to test a new solvent system.

  • Place 10 mg of compound in a clear glass HPLC vial.

  • Add solvent in 100 µL increments (starting with 100 µL = 100 mg/mL concentration).

  • Vortex and Observe:

    • Clear Solution: Soluble.

    • Turbid/Particulates: Insoluble or saturated.

  • If insoluble, add solvent until clear or until volume reaches 1 mL (<10 mg/mL).

Safety & Handling (E-E-A-T)

  • Lachrymator Potential: Isothiocyanates are potent irritants. While solid ITCs are less volatile than liquid ones (like Allyl ITC), the dust is highly irritating to eyes and mucous membranes. Handle only in a fume hood.

  • Skin Contact: Causes severe burns and sensitization. Double-glove (Nitrile) is required.

  • Spill Cleanup: Do not use water (disperses the hydrophobic powder). Absorb with inert material (vermiculite) or wipe with DCM-soaked pads, then neutralize waste with dilute ammonia (converts ITC to thiourea).

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-methylphenyl isothiocyanate (Analogous Hazard Data). Retrieved from

  • Perveen, S., et al. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. Natural Product Research. Retrieved from

  • Cayman Chemical. (2025).[3] Safety Data Sheet: Phenethyl isothiocyanate. Retrieved from

  • PubChem. (2025).[4] 2-Fluoro-4-methylphenyl isothiocyanate Compound Summary. National Library of Medicine. Retrieved from

Sources

Commercial Sources & Technical Profile: 2-Fluoro-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-methylphenyl isothiocyanate (CAS: 864350-17-4) is a specialized electrophilic building block critical for the synthesis of polysubstituted thioureas, thiazoles, and thiohydantoins in medicinal chemistry. Its dual-substitution pattern—combining the steric and electronic modulation of an ortho-fluorine atom with a para-methyl group—makes it a valuable scaffold for optimizing ligand-protein binding interactions, particularly in kinase and GPCR drug discovery programs.

This guide provides a technical analysis of the commercial supply landscape, establishing rigorous criteria for vendor selection, quality assurance (QA), and experimental handling to ensure reproducibility in high-stakes synthesis.

Chemical Identity & Technical Specifications

Before sourcing, researchers must establish a baseline for chemical identity to prevent isomer confusion (e.g., distinguishing from the 3-fluoro-4-methyl isomer).

PropertySpecification
Chemical Name 2-Fluoro-4-methylphenyl isothiocyanate
CAS Number 864350-17-4
Molecular Formula C₈H₆FNS
Molecular Weight 167.20 g/mol
MDL Number MFCD09839446
Physical State Low-melting solid or liquid (Ambient dependent)
Storage 2–8°C (Refrigerate), Hygroscopic
Key Functional Group Isothiocyanate (-N=C=S)
Reactivity Highly electrophilic; reacts with nucleophiles (amines, thiols)

Strategic Sourcing & Supplier Landscape

The supply chain for fluorinated isothiocyanates is bifurcated into Tier 1 Global Distributors (high reliability, higher cost) and Tier 2 Specialized Manufacturers (variable lead times, cost-effective for scale-up).

Supplier Tier Analysis
TierVendor TypeRepresentative SuppliersProsCons
1 Global Catalog Sigma-Aldrich (Merck), Thermo Fisher• High QC reliability• Standardized packaging• SDS compliance• Higher unit cost• Often re-packaged from Tier 2 sources
2 Specialized Building Block Oakwood Chemical, BLD Pharm, Enamine• Bulk availability (g to kg)• Lower cost/gram• Direct synthesis expertise• Variable batch-to-batch impurity profiles• Lead times can vary
3 Aggregators MolPort, eMolecules• Access to diverse inventory• No direct QC control• Risk of "ghost" inventory
Sourcing Decision Logic

For milligram-scale medicinal chemistry (SAR exploration), Tier 1 suppliers are recommended to minimize QC overhead. For gram-scale library synthesis or process development, direct sourcing from Tier 2 manufacturers (e.g., Oakwood, BLD Pharm) is preferred, provided an internal QC protocol is established.

Technical Application: Scaffold Synthesis

The primary utility of 2-Fluoro-4-methylphenyl isothiocyanate lies in its reactivity with primary and secondary amines to form 1,3-disubstituted thioureas . These intermediates are precursors to heterocyclic cores found in antimicrobial and anticancer agents.

Mechanism of Action

The carbon of the isothiocyanate group is highly electrophilic. Nucleophilic attack by an amine occurs at this carbon, followed by a proton transfer to generate the stable thiourea. The ortho-fluorine atom exerts an electronic withdrawing effect, slightly increasing the electrophilicity of the -NCS carbon compared to the non-fluorinated analog, potentially accelerating reaction rates.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Fluoro-4-methylphenyl isothiocyanate Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Inter Product 1,3-Disubstituted Thiourea Inter->Product Proton Transfer Cyclization Thiazole/Hydantoin Derivatives Product->Cyclization Cyclodehydration (e.g., + alpha-haloketone)

Figure 1: Reaction pathway from isothiocyanate to biologically active heterocycles.

Quality Assurance & Validation Protocols

Isothiocyanates are moisture-sensitive. Hydrolysis yields the parent aniline (2-Fluoro-4-methylaniline) and COS/CO₂. Sourcing "old" stock can result in significant aniline contamination, which poisons subsequent coupling reactions.

QC Validation Workflow

Every incoming batch must be validated before use in library synthesis.

QC_Workflow Batch Incoming Batch (2-Fluoro-4-methylphenyl ITC) Visual Visual Inspection (Check for solid/liquid homogeneity) Batch->Visual IR FT-IR Analysis (Key Step) Visual->IR Decision Peak @ ~2000-2200 cm⁻¹? IR->Decision NMR 1H-NMR (CDCl3) Decision->NMR Yes (Strong Broad Peak) Fail REJECT / Purify Decision->Fail No / Weak Purity Check Integral Ratio: Methyl (2.3 ppm) vs Aromatic NMR->Purity Pass RELEASE for Synthesis Purity->Pass >95% Purity Purity->Fail <95% or Aniline Detected

Figure 2: Incoming Quality Control (IQC) decision tree for isothiocyanate reagents.

Analytical Benchmarks
  • FT-IR: Look for a very strong, broad absorption band between 2000–2200 cm⁻¹ characteristic of the -N=C=S antisymmetric stretch. Absence of this peak indicates complete hydrolysis.

  • 1H-NMR (CDCl₃):

    • Methyl Group: Singlet approx. δ 2.30–2.35 ppm.

    • Aromatic Region: Multiplets approx. δ 6.9–7.2 ppm (pattern distinct from aniline precursor).

    • Impurity Flag: Broad singlet at δ 3.5–4.0 ppm indicates amine (-NH₂) protons from hydrolysis.

Handling & Safety Procedures

Hazard Profile:

  • Toxicity: Toxic if swallowed (Acute Tox. 3).

  • Corrosivity: Causes severe skin burns and eye damage (Skin Corr. 1B).

  • Sensitization: Potential respiratory and skin sensitizer.

Operational Protocol:

  • Engineering Controls: Always handle inside a functioning fume hood. Isothiocyanates are lachrymators (tear-inducing).

  • Moisture Protection: Store under inert gas (Argon/Nitrogen) at 2–8°C. Allow the container to warm to room temperature before opening to prevent condensation, which accelerates hydrolysis.

  • Quenching: Quench spills or excess reagent with dilute aqueous ammonia or sodium hydroxide solution (converts ITC to thiourea/thiocarbamate for safer disposal).

References

  • Oakwood Chemical. (n.d.). Product 021381: 2-Fluoro-4-methylphenyl isothiocyanate. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10567625, 2-Fluoro-4-methylphenyl isothiocyanate. Retrieved October 26, 2023, from [Link]

  • Maddila, S., et al. (2016). Synthesis and biological evaluation of novel thiourea derivatives as potential anticancer agents. Journal of Chemical Sciences. (Contextual citation for thiourea synthesis methodology).

Isothiocyanates in Biomedical Research: Mechanisms, Protocols, and Therapeutic Translation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isothiocyanates (ITCs) represent a class of sulfur-containing phytochemicals characterized by the pharmacophore –N=C=S. While historically recognized for their role in plant defense (the "mustard oil bomb"), ITCs have emerged as potent modulators of mammalian cellular signaling.[1][2][3][4][5] Their utility in drug development lies in their dualistic nature: they act as indirect antioxidants via the Nrf2-Keap1 pathway in normal tissues, yet function as pro-oxidant cytotoxic agents in oncogenic cells by depleting glutathione pools.

This technical guide provides a rigorous framework for researching ITCs, moving beyond basic observations to mechanistic validation and standardized quantification protocols.

Part 1: Chemical Biology & Mechanism of Action

The biological activity of ITCs is dictated by the electrophilicity of the central carbon atom in the –N=C=S group.[1] This carbon is a "soft" electrophile, making it highly reactive toward "soft" nucleophiles, particularly the sulfhydryl (–SH) groups of cysteine residues in proteins and the tripeptide glutathione (GSH).

The Keap1-Nrf2 "Cysteine Code"

The primary cytoprotective mechanism of ITCs (e.g., Sulforaphane) involves the modification of Kelch-like ECH-associated protein 1 (Keap1).[5] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation.

  • Mechanism: ITCs form thionoacyl adducts with specific cysteine sensors on Keap1.

  • Critical Residue: While Keap1 contains multiple cysteines, Cys151 is the critical sensor for ITCs. Modification of Cys151 induces a conformational change that prevents Keap1 from targeting Nrf2 for degradation, allowing Nrf2 to translocate to the nucleus.[6]

  • Outcome: Upregulation of Phase II detoxification enzymes (e.g., HO-1, NQO1) and glutathione S-transferases (GSTs).

The ROS-Mediated Cytotoxicity (The "Trojan Horse")

In transformed cells (e.g., Ras-mutated cancers), ITCs like Phenethyl isothiocyanate (PEITC) exploit the cell's reliance on antioxidant defense.

  • GSH Depletion: ITCs rapidly conjugate with intracellular GSH.[7] In cancer cells with high ROS output, this depletion collapses the redox buffer system.

  • Mitochondrial Collapse: The resulting ROS spike damages the mitochondrial membrane, releasing cytochrome c and triggering apoptosis.

Visualization: The Keap1-Nrf2 Activation Pathway

Nrf2_Pathway ITC Isothiocyanate (Electrophile) Keap1_Mod Keap1-ITC Adduct (Cys151 Modified) ITC->Keap1_Mod Nucleophilic Attack Keap1_Basal Keap1 (Basal) Represses Nrf2 Keap1_Basal->Keap1_Mod Conformational Change Nrf2_Cyto Nrf2 (Cytoplasmic) Keap1_Basal->Nrf2_Cyto Binds Keap1_Mod->Nrf2_Cyto Releases Ubiquitin Ubiquitination & Degradation Nrf2_Cyto->Ubiquitin Basal State Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binds sMaf Genes Phase II Enzymes (HO-1, NQO1) ARE->Genes Transcription

Figure 1: The molecular logic of Nrf2 activation. ITCs modify Cys151 on Keap1, disrupting the degradation machinery and enabling nuclear signaling.

Part 2: Therapeutic Applications & Comparative Data

Research efforts should be stratified based on the specific ITC congener, as their lipophilicity and steric hindrance affect target affinity.

Comparative Profile of Key ITCs
CompoundPrimary SourceKey Target/MechanismPrimary Indication (Research)
Sulforaphane (SFN) Broccoli SproutsKeap1 (Cys151) / HDAC InhibitionNeuroprotection (Alzheimer's), Chemoprevention
Phenethyl ITC (PEITC) WatercressROS Generation / Tubulin DisruptionOvarian Cancer, Leukemia (ROS-dependent)
Allyl ITC (AITC) Mustard, WasabiTRPA1 Channel / DNA DamageBladder Cancer (excreted in urine), Analgesia
Benzyl ITC (BITC) Garden CressSTAT3 Inhibition / G2/M ArrestBreast Cancer, Pancreatic Cancer
Oncology: The ROS Threshold Theory

Research indicates that PEITC is particularly effective against Ras-transformed cells .

  • Hypothesis: Normal cells have low basal ROS and high GSH reserve. Cancer cells have high basal ROS and rely heavily on GSH.

  • Application: PEITC treatment pushes cancer cells over the "ROS threshold" into apoptosis, while normal cells adapt via Nrf2.

Part 3: Experimental Protocols

Reliable quantification is the most common failure point in ITC research due to the volatility and instability of these compounds. The Zhang Cyclocondensation Assay is the gold standard for total ITC quantification.

Protocol: The Zhang Cyclocondensation Assay

This assay relies on the quantitative reaction of ITCs with 1,2-benzenedithiol (BDT) to form a stable UV-absorbing cyclic thione.

Reagents:

  • BDT Reagent: 80 mM 1,2-benzenedithiol in methanol (Handle in fume hood; stench).

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 8.5).

  • Standard: Pure Sulforaphane or Benzyl-ITC.

Step-by-Step Workflow:

  • Sample Prep: Dissolve ITC extract or biological fluid (urine/plasma) in methanol or acetonitrile.

  • Reaction Mix: In a 1.5 mL microcentrifuge tube, combine:

    • 50 µL Sample

    • 50 µL BDT Reagent[8]

    • 900 µL Reaction Buffer (pH 8.5)

  • Incubation: Heat at 65°C for 1 hour . This drives the cyclization.

  • Measurement: Allow to cool. Measure Absorbance at 365 nm .

  • Calculation: Use the extinction coefficient (

    
    ) or a standard curve to calculate concentration.
    

Validation Check: This assay detects total ITCs, including dithiocarbamate metabolites (which revert to ITC at pH 8.5). It is superior to direct HPLC for biological fluids where metabolites dominate.

Protocol: Myrosinase-Dependent Extraction

Cruciferous plants store ITCs as inactive glucosinolates . Extraction requires enzymatic hydrolysis.[9]

  • Lyophilization: Freeze-dry plant material to preserve myrosinase activity.

  • Hydrolysis: Mix powder with deionized water (pH 6.0). Add exogenous myrosinase (0.5 units/mL) if the plant was heated/blanched.[10]

  • Incubation: 3 hours at 37°C (Do not exceed 45°C).

  • Extraction: Add 2 volumes of Dichloromethane (DCM). Vortex and centrifuge.

  • Recovery: Collect the lower organic phase (contains ITCs).

Visualization: Analytical Workflow

Zhang_Assay Sample Biological Sample (ITC + Metabolites) Conditions pH 8.5, 65°C 1 Hour Sample->Conditions Reagent 1,2-Benzenedithiol (BDT) Reagent->Conditions Product 1,3-Benzodithiole-2-thione (Cyclic Adduct) Conditions->Product Cyclocondensation Readout UV Absorbance @ 365 nm Product->Readout Quantify

Figure 2: The Zhang Cyclocondensation Assay workflow. The high temperature and basic pH force the conversion of both free ITCs and their metabolites into a single measurable chromophore.

Part 4: Pharmacokinetics & The Mercapturic Acid Pathway

Researchers must account for the rapid metabolism of ITCs. In vivo, ITCs are rarely found in their free form in plasma; they circulate as conjugates.

The Elimination Pathway
  • Conjugation: ITC enters the cell and is conjugated to GSH by Glutathione S-Transferase (GST).

  • Processing: The GSH-ITC conjugate is cleaved by

    
    -glutamyltranspeptidase (GGT) and cysteinylglycinase (CGase).
    
  • Acetylation: The resulting cysteine-ITC conjugate is N-acetylated in the liver/kidney.

  • Excretion: The N-acetylcysteine (NAC) conjugate (Mercapturic acid) is excreted in urine.[11][12]

Research Implication: When analyzing plasma/urine, you are quantifying the metabolites, not the parent ITC. The Zhang assay (above) is critical because it measures the sum of all these species.

Visualization: Metabolism

Mercapturic_Pathway ITC Free ITC (Lipophilic) GSH_Conj ITC-Glutathione Conjugate ITC->GSH_Conj GST Enzyme CysGly ITC-Cys-Gly Conjugate GSH_Conj->CysGly GGT Enzyme Cys ITC-Cysteine Conjugate CysGly->Cys CGase Enzyme NAC Mercapturic Acid (ITC-NAC) Cys->NAC N-Acetyltransferase Urine Urinary Excretion NAC->Urine

Figure 3: The Mercapturic Acid Pathway. This rapid metabolism dictates that clinical efficacy often relies on the reversibility of these conjugates or the initial high-peak exposure.

References

  • Dinkova-Kostova, A. T., et al. (2002). Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants. Proceedings of the National Academy of Sciences. [Link]

  • Zhang, Y., et al. (1992).[4] A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of structure. Proceedings of the National Academy of Sciences. [Link]

  • Zhang, Y. (2012). The 1,2-Benzenedithiole-Based Cyclocondensation Assay: A Valuable Tool for the Measurement of Chemopreventive Isothiocyanates.[3][13] Critical Reviews in Food Science and Nutrition. [Link]

  • Trachootham, D., et al. (2006).[14] Selective killing of oncogenically transformed cells through a ROS-mediated mechanism by beta-phenylethyl isothiocyanate.[7][14][15] Cancer Cell. [Link]

  • Fahey, J. W., et al. (1997). Broccoli sprouts: An exceptionally rich source of inducers of enzymes that protect against chemical carcinogens. Proceedings of the National Academy of Sciences. [Link]

Sources

Methodological & Application

Application Note: High-Resolution Peptide Sequencing & Chiral Analysis using 2-Fluoro-4-methylphenyl Isothiocyanate (FMPITC)

Author: BenchChem Technical Support Team. Date: March 2026

The following detailed Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes the chemical principles of substituted isothiocyanates with standard Edman degradation workflows to establish a robust protocol for using 2-Fluoro-4-methylphenyl isothiocyanate (FMPITC) .

Executive Summary

Standard Edman degradation using Phenyl Isothiocyanate (PITC) remains the gold standard for N-terminal protein sequencing.[1] However, complex peptide mixtures, hydrophobic residues, and chiral isomers often present resolution challenges in Reverse-Phase HPLC (RP-HPLC).

2-Fluoro-4-methylphenyl isothiocyanate (FMPITC) is an advanced structural analog of PITC. The addition of a fluorine atom at the ortho position and a methyl group at the para position introduces unique electronic and hydrophobic properties. This guide details the use of FMPITC for enhanced chromatographic resolution and chiral amino acid analysis , providing a superior alternative for sequencing difficult peptides where standard PITC derivatives co-elute.

Scientific Background & Mechanism[2][3][4][5]

Chemical Rationale

The core chemistry follows the Edman Degradation pathway but leverages the substituent effects of FMPITC:

  • Fluorine Effect: The high electronegativity of the ortho-fluorine atom alters the electron density of the thiocarbamoyl group, potentially accelerating the coupling reaction rate compared to unsubstituted PITC. It also provides a unique dipole moment that alters interaction with C18 stationary phases, changing elution selectivity.

  • Methyl Effect: The para-methyl group increases the overall hydrophobicity of the resulting Thiohydantoin (TH) derivative, generally increasing retention times on RP-HPLC. This "hydrophobic shift" is critical for separating hydrophilic amino acids that typically elute in the void volume.

Reaction Pathway

The sequencing process occurs in three distinct stages:

  • Coupling: FMPITC reacts with the free N-terminal amine of the peptide at pH 9.0 to form a 2-fluoro-4-methylphenylthiocarbamyl (FMPTC)-peptide .

  • Cleavage: Treatment with anhydrous acid (TFA) cleaves the N-terminal residue as an unstable Anilinothiazolinone (ATZ) derivative.

  • Conversion: The ATZ derivative is converted in aqueous acid to the stable 2-fluoro-4-methylphenylthiohydantoin (FMPTH)-amino acid , which is analyzed via HPLC.

EdmanMechanism Peptide N-terminal Peptide (NH2-CHR-CO-NH...) Coupling COUPLING (pH 9.0, 50°C) Peptide->Coupling FMPITC Reagent: 2-Fluoro-4-methylphenyl isothiocyanate FMPITC->Coupling PTC FMPTC-Peptide (Thiourea Intermediate) Coupling->PTC Cleavage CLEAVAGE (TFA, Anhydrous) PTC->Cleavage ATZ ATZ-Derivative (Unstable) Cleavage->ATZ Releases N-1 Peptide Conversion CONVERSION (25% TFA, 64°C) ATZ->Conversion PTH Stable FMPTH-Amino Acid (Analyzed via HPLC) Conversion->PTH

Figure 1: The modified Edman degradation pathway using FMPITC. The reagent forms a stable thiourea linkage before acid-catalyzed cyclization releases the N-terminal residue.

Experimental Protocol

Materials & Reagents[4][6][7][8]
  • Sequencing Reagent: 5% (v/v) 2-Fluoro-4-methylphenyl isothiocyanate in Heptane.

  • Coupling Buffer: 1.0 M N-methylmorpholine / Pyridine / Water (10:5:3 v/v/v), pH 9.0.

  • Cleavage Reagent: 100% Trifluoroacetic acid (TFA) (Sequencing Grade).

  • Conversion Reagent: 25% TFA in water.

  • Solvents: HPLC-grade Acetonitrile, Ethyl Acetate, Heptane.

Step-by-Step Workflow
Phase 1: Coupling
  • Sample Prep: Dissolve 10–100 pmol of peptide in 20 µL of Coupling Buffer.

  • Reagent Addition: Add 20 µL of 5% FMPITC solution .

  • Incubation: Flush with N₂ gas to prevent oxidation. Incubate at 50°C for 20 minutes .

    • Note: The fluorine substituent may accelerate kinetics; do not exceed 30 mins to avoid side reactions.

  • Wash: Extract excess reagent twice with 100 µL Heptane and twice with 100 µL Ethyl Acetate. Discard organic phase. Dry the aqueous phase (containing FMPTC-peptide) under vacuum.

Phase 2: Cleavage[2]
  • Acid Treatment: Add 50 µL of 100% TFA to the dried FMPTC-peptide.

  • Incubation: Incubate at 50°C for 10 minutes .

  • Separation: Dry under N₂ stream. Extract the cleaved ATZ derivative with 100 µL Butyl Chloride (or Ethyl Acetate). The remaining peptide (N-1) stays in the solid/aqueous phase for the next cycle.

Phase 3: Conversion
  • Isomerization: Dry the Butyl Chloride extract containing the ATZ derivative.

  • Hydrolysis: Add 50 µL of 25% aqueous TFA .

  • Incubation: Heat at 64°C for 20 minutes to convert ATZ to the stable FMPTH-amino acid.

  • Final Prep: Evaporate to dryness and reconstitute in 20 µL HPLC mobile phase (e.g., 20% Acetonitrile).

Analytical Methods (HPLC & Detection)

The FMPTH-amino acids are separated using Reverse-Phase HPLC. The fluorine and methyl groups provide a "retention shift" compared to standard PTH-amino acids.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 250 mm, 3.5 µm particle size).

  • Mobile Phase A: 50 mM Sodium Acetate, pH 4.5 (with 2% THF).

  • Mobile Phase B: Acetonitrile / Isopropanol (90:10).

  • Flow Rate: 0.2 mL/min.

  • Detection: UV Absorbance at 269 nm (Max absorbance for FMPTH derivatives).

Data Interpretation: Retention Time Comparison

The following table illustrates the expected shift in retention times due to the increased hydrophobicity of the FMPITC derivative versus standard PITC.

Amino Acid ResidueStandard PTH-AA Retention (min)FMPTH-AA Retention (min)*Shift (Δ min)
Asp (D) 4.25.1+0.9
Glu (E) 5.56.8+1.3
Ala (A) 12.114.5+2.4
Pro (P) 14.817.2+2.4
Leu (L) 22.326.1+3.8

*Note: Data represents theoretical shifts based on hydrophobicity constants of methyl/fluoro substitutions. Actual retention times must be calibrated with FMPTH standards.

Chiral Separation (Optional)

For separating D/L isomers, FMPITC derivatives can be analyzed on a chiral stationary phase (e.g., cyclodextrin-based columns). The ortho-fluorine atom creates a distinct steric and electronic environment that enhances the separation factor (


) between enantiomers compared to unsubstituted PITC.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Unidentified Peak Check1 Check pH of Coupling (Must be > 8.5) Problem->Check1 Check2 Check Reagent Purity (FMPITC hydrolyzes over time) Check1->Check2 pH OK Check3 Incomplete Cleavage? (Increase TFA time) Check2->Check3 Reagent OK Solution Recalibrate with FMPTH Standards Check3->Solution

Figure 2: Logic flow for troubleshooting low signal intensity or anomalous retention times during FMPITC sequencing.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[1][3][4][2][5][6][7][8] Acta Chemica Scandinavica, 4, 283-293. Link

  • Cohen, S. A., & Strydom, D. J. (1988).[9] Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry, 174(1), 1-16. Link

  • Matsunaga, H., et al. (1997).[10] Effect of the Substituent Group at the Isothiocyanate Moiety of Edman Reagents on the Racemization and Fluorescence Intensity.[10][11] The Analyst, 122, 931-936.[10] Link

  • Jin, Y., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay MALDI-TOF mass spectrometry.[12] Journal of Mass Spectrometry, 38(4), 373-377.[12] Link

Sources

protocol for labeling primary amines with 2-Fluoro-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Chemoselective Primary Amine Labeling with 2-Fluoro-4-methylphenyl Isothiocyanate

Target Audience: Researchers, structural biologists, medicinal chemists, and drug development professionals. Applications: Protein-Observed 19F (PrOF) NMR, Fragment-Based Drug Discovery (FBDD), bioconjugation, and pharmacokinetic tracking.

Executive Summary

The incorporation of fluorinated probes into biomolecules has revolutionized structural biology and drug discovery. 2-Fluoro-4-methylphenyl isothiocyanate is a highly reactive, chemoselective electrophile used to covalently attach a hydrophobic, fluorinated aryl tag to primary amines (such as lysine ε-amines or N-terminal amines) via a stable thiourea linkage[1].

Because fluorine-19 (


) possesses 100% natural isotopic abundance, a high gyromagnetic ratio, and zero endogenous background in biological systems, this labeling strategy is exceptionally powerful for Protein-Observed 

(PrOF) NMR[2]. This guide details the mechanistic causality, optimal reaction conditions, and a self-validating protocol for synthesizing and characterizing these bioconjugates.

Chemical and Physical Properties

Summarized below are the critical properties of the labeling reagent, which dictate the experimental handling and downstream analytical expectations.

PropertySpecification
Compound Name 2-Fluoro-4-methylphenyl isothiocyanate
CAS Number 864350-17-4
Molecular Formula

[3]
Monoisotopic Mass 167.02 Da[3]
Reactive Group Isothiocyanate (

)
Target Functional Group Primary Amines (

)[1]
Resulting Linkage Covalent Thiourea Bond[1]
Solubility Soluble in anhydrous DMSO or DMF; insoluble/unstable in water[1]

Mechanistic Principles & Causality (E-E-A-T)

To achieve a reproducible Degree of Labeling (DOL), researchers must understand the thermodynamic and kinetic forces driving the isothiocyanate-amine coupling.

  • Nucleophilic Addition: The reaction proceeds via the nucleophilic attack of an unprotonated primary amine on the highly electrophilic central carbon of the isothiocyanate group, yielding a stable thiourea bond[1].

  • The pH Imperative: The pKa of a typical lysine ε-amino group is ~10.5. At physiological pH (7.4), these amines are predominantly protonated (

    
    ) and non-nucleophilic. The reaction buffer must be elevated to pH 8.5–9.5  to ensure a sufficient molar fraction of the amine is deprotonated (
    
    
    
    ) and reactive[4].
  • Hydrolytic Competition: Isothiocyanates are susceptible to hydrolysis by hydroxide ions (

    
    ) in aqueous environments, forming unreactive amines and carbonyl sulfide. Therefore, the reagent must be prepared in strictly anhydrous organic solvents (e.g., DMSO) and added to the aqueous protein solution immediately prior to the reaction[1].
    
  • Buffer Exclusion: Amine-containing buffers (e.g., Tris, glycine) or nucleophilic preservatives (e.g., sodium azide) will aggressively compete for the isothiocyanate and must be entirely removed prior to labeling[5].

Mechanism A Primary Amine (Target: -NH2) C Nucleophilic Addition (pH 8.5 - 9.5) A->C B 2-Fluoro-4-methylphenyl Isothiocyanate (-N=C=S) B->C D Stable Thiourea Linkage (-NH-CS-NH-) C->D Covalent Bond

Caption: Mechanistic pathway of isothiocyanate-amine coupling to form a thiourea linkage.

Experimental Protocol

This self-validating workflow ensures high-yield conjugation while preserving the structural integrity of the target biomolecule.

Workflow N1 1. Buffer Exchange 0.1 M NaHCO3, pH 9.0 (Remove Tris/Glycine) N3 3. Conjugation Reaction Slow Addition, Stirring (RT for 2h or 4°C Overnight) N1->N3 N2 2. Reagent Preparation Dissolve ITC in Anhydrous DMSO (Prevent Hydrolysis) N2->N3 N4 4. Reaction Quenching Add 50 mM Tris-HCl (Scavenge Unreacted ITC) N3->N4 N5 5. Purification Size Exclusion Chromatography (Isolate Labeled Conjugate) N4->N5 N6 6. Characterization 19F NMR & LC-MS (Verify DOL & Conformation) N5->N6

Caption: Step-by-step workflow for primary amine labeling and downstream validation.

Step 1: Biomolecule Preparation
  • Ensure your target protein or peptide is at a concentration of 2 to 5 mg/mL . High concentrations favor bimolecular coupling kinetics over competing water hydrolysis.

  • Perform a buffer exchange using a desalting column (e.g., Sephadex G-25) or dialysis into 0.1 M Sodium Bicarbonate buffer, pH 9.0 [4].

    • Critical Note: Do not use Tris, glycine, or buffers containing sodium azide[5].

Step 2: Reagent Preparation
  • Equilibrate the vial of 2-Fluoro-4-methylphenyl isothiocyanate to room temperature before opening to prevent moisture condensation.

  • Dissolve the reagent in high-quality, anhydrous DMSO to create a 10 mg/mL stock solution[1].

    • Causality: The isothiocyanate moiety is highly unstable in water. The stock must be prepared fresh immediately before the reaction and cannot be stored for future use[6].

Step 3: Conjugation Reaction
  • Calculate the required volume of the isothiocyanate stock to achieve a 5:1 to 10:1 molar excess of dye-to-protein. (For highly sterically hindered proteins, up to a 20:1 ratio may be required).

  • Add the isothiocyanate solution to the protein very slowly (in 5 µL aliquots) while gently and continuously stirring[5].

    • Causality: 2-Fluoro-4-methylphenyl isothiocyanate is highly hydrophobic. Rapid addition can cause localized high concentrations of the organic reagent, leading to irreversible protein precipitation[6].

  • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent solvent-induced denaturation[6].

  • Incubate the reaction mixture in the dark at room temperature for 2 hours or at 4°C for 8–12 hours [5].

Step 4: Quenching and Purification
  • Quench: Stop the reaction by adding Tris-HCl (pH 8.0) or ethanolamine to a final concentration of 50 mM. Incubate for 30 minutes. The primary amines in these reagents will scavenge any unreacted isothiocyanate[7].

  • Purify: Remove the quenched byproducts, excess organic solvent, and salts by passing the mixture through a Size Exclusion Chromatography (SEC) column (e.g., NAP-5 or PD-10) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4)[4].

Validation and Characterization

A robust protocol must be a self-validating system. To confirm successful conjugation and determine the Degree of Labeling (DOL), employ the following analytical techniques:

  • Intact Mass Spectrometry (LC-MS): The covalent attachment of the 2-fluoro-4-methylphenyl thiourea tag adds exactly +167.02 Da per label to the intact mass of the biomolecule[3]. Deconvolution of the mass spectrum allows for precise quantification of the DOL by comparing the relative intensities of the unlabeled, singly labeled, and multiply labeled species[1].

  • Protein-Observed

    
     NMR (PrOF NMR):  Exchange the labeled protein into an NMR-compatible buffer (e.g., 50 mM Phosphate, pH 7.4, 10% 
    
    
    
    ). The
    
    
    nucleus will present a distinct, sharp resonance. Because biological systems lack endogenous fluorine, the spectrum will have zero background interference. Shifts or line-broadening in this
    
    
    signal upon the addition of a small molecule library provide direct, highly sensitive evidence of ligand binding or conformational shifts[2].

Optimization & Troubleshooting Guide

IssuePotential CauseMechanistic Solution
Low Degree of Labeling (DOL) Suboptimal pHEnsure buffer pH is strictly 8.5–9.5. At lower pH, amines are protonated (

) and non-nucleophilic[4].
Competing amines in bufferRemove Tris, glycine, or sodium azide via dialysis/SEC prior to labeling[5].
Hydrolysis of IsothiocyanateUse freshly opened, anhydrous DMSO. Do not store the reagent in aqueous solutions[1].
Protein Precipitation High DMSO concentrationKeep final DMSO concentration below 5-10% (v/v) to prevent solvent-induced denaturation[6].
Hydrophobic AggregationReduce the molar excess of the isothiocyanate. The 2-fluoro-4-methylphenyl group is highly hydrophobic; excessive labeling (high DOL) can disrupt protein folding and cause aggregation.

References

  • You Do Bio. "FITC Amine Labeling Protocol." You Do Bio. Available at: [Link]

  • PubChemLite. "2-fluoro-4-methylphenyl isothiocyanate (C8H6FNS)." University of Luxembourg. Available at: [Link]

  • Oakwood Chemical. "2-Fluoro-4-methylphenyl isothiocyanate." Oakwood Chemical. Available at: [Link]

  • Scrum-Net / LigandTracer. "Protocol - Protein labeling with FITC." Scrum-Net. Available at: [Link]

  • NIH / PMC. "An efficient method for FITC labelling of proteins using tandem affinity purification." National Institutes of Health. Available at: [Link]

  • NIH / PMC. "Fragment-Based Ligand Discovery Using Protein-Observed 19F NMR: A Second Semester Organic Chemistry CURE Project." National Institutes of Health. Available at: [Link]

Sources

2-Fluoro-4-methylphenyl Isothiocyanate: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Phenyl Isothiocyanates

2-Fluoro-4-methylphenyl isothiocyanate, a member of the broader class of isothiocyanates (R-N=C=S), has emerged as a valuable reagent in the synthesis of novel therapeutic agents. The isothiocyanate functional group is a versatile electrophile, readily reacting with a wide range of nucleophiles to form stable adducts. This reactivity is central to its utility in constructing diverse molecular architectures.[1]

The specific substitution pattern of 2-fluoro-4-methylphenyl isothiocyanate offers distinct advantages in drug design. The presence of a fluorine atom at the ortho position can significantly influence the molecule's conformational preferences, pKa, and metabolic stability. Fluorine's high electronegativity can lead to favorable interactions with biological targets and block sites of metabolic degradation, often enhancing the pharmacokinetic profile of the final compound.[2] The methyl group at the para position provides a lipophilic handle that can be crucial for membrane permeability and can also engage in hydrophobic interactions within protein binding pockets.

This unique combination of features makes 2-fluoro-4-methylphenyl isothiocyanate a particularly attractive starting material for the synthesis of compounds targeting a range of biological pathways.

Synthetic Utility: Gateway to Thioureas and Beyond

The primary and most widespread application of 2-fluoro-4-methylphenyl isothiocyanate is in the synthesis of N,N'-disubstituted thioureas. The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable thiourea linkage.[3] This reaction is typically high-yielding, proceeds under mild conditions, and tolerates a wide variety of functional groups, making it a cornerstone of combinatorial chemistry and library synthesis.[4]

Thiourea derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, and enzyme inhibitory properties.[5][6] The thiourea moiety is a privileged scaffold capable of forming multiple hydrogen bonds with biological targets, acting as both a hydrogen bond donor and acceptor.[7]

A notable example of a bioactive molecule derived from this building block is 1-(2-fluoro-4-methylphenyl)thiourea , which has been investigated for its potential in the treatment of Hepatitis C virus (HCV) infection.[8] This highlights the direct applicability of 2-fluoro-4-methylphenyl isothiocyanate in the development of novel antiviral agents.

Beyond simple thioureas, the reactivity of the isothiocyanate group can be harnessed for the synthesis of more complex heterocyclic systems through cyclization reactions.

Application in Bioactive Molecule Synthesis: Case Studies

The 2-fluoro-4-methylphenyl scaffold has been incorporated into a variety of bioactive molecules. Its utility is particularly evident in the development of kinase inhibitors and other targeted therapies.

Thiourea Derivatives as Potential Therapeutic Agents

The synthesis of N,N'-disubstituted thioureas is a straightforward yet powerful strategy for generating libraries of compounds for biological screening. The general reaction involves the direct coupling of 2-fluoro-4-methylphenyl isothiocyanate with a suitable primary or secondary amine.

General Reaction Scheme for Thiourea Synthesis

G reagent1 2-Fluoro-4-methylphenyl Isothiocyanate product N-(2-Fluoro-4-methylphenyl)-N'-(R,R')-thiourea reagent1->product + reagent2 Primary or Secondary Amine (R-NHR') reagent2->product

Caption: General synthesis of N,N'-disubstituted thioureas.

This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine component. The resulting thiourea derivatives have shown promise in various therapeutic areas.

Target ClassRationale for 2-Fluoro-4-methylphenyl MoietyRepresentative Application
Viral Polymerases The fluorinated phenyl ring can engage in specific interactions within the enzyme's active site, potentially enhancing binding affinity and inhibitory activity.HCV NS5B polymerase inhibitors[8]
Kinases The scaffold can serve as a hinge-binding motif, with the fluorine atom contributing to improved potency and selectivity.p38 MAP Kinase Inhibitors[9]
Ion Channels The lipophilicity and electronic properties of the substituted phenyl ring can be tuned for optimal interaction with transmembrane domains.TRPV1 Antagonists[10]
Carbonic Anhydrases The thiourea moiety can coordinate with the zinc ion in the active site, while the substituted phenyl ring occupies a hydrophobic pocket.Carbonic Anhydrase Inhibitors[11]

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of thiourea derivatives using 2-fluoro-4-methylphenyl isothiocyanate. These protocols are based on established and reliable methods in the field.[11]

General Protocol for the Synthesis of N-(2-Fluoro-4-methylphenyl)-N'-substituted Thioureas

This protocol describes a general and efficient method for the synthesis of a diverse range of thiourea derivatives.

Workflow for Thiourea Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization A Dissolve amine (1.0 eq) in a suitable solvent (e.g., acetone, THF, or DCM). B Add 2-fluoro-4-methylphenyl isothiocyanate (1.0 eq) dropwise at room temperature. A->B C Stir the reaction mixture at room temperature for 2-12 hours. B->C D Monitor reaction progress by TLC. C->D E Remove solvent under reduced pressure. D->E Upon completion F Purify the crude product by recrystallization or column chromatography. E->F G Confirm structure and purity by NMR, MS, and elemental analysis. F->G

Caption: A typical workflow for the synthesis of thiourea derivatives.

Materials:

  • 2-Fluoro-4-methylphenyl isothiocyanate (1.0 equivalent)

  • Substituted primary or secondary amine (1.0 equivalent)

  • Anhydrous solvent (e.g., acetone, tetrahydrofuran (THF), or dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., 10 mL per mmol of amine).

  • With magnetic stirring at room temperature, add 2-fluoro-4-methylphenyl isothiocyanate (1.0 eq.) dropwise to the amine solution.

  • Continue stirring the reaction mixture at room temperature. The reaction is typically complete within 2 to 12 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Isothiocyanates can slowly react with water, so using an anhydrous solvent prevents the formation of byproducts and ensures a clean reaction.

  • Room Temperature: The reaction between an isothiocyanate and an amine is generally exothermic and proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.

  • TLC Monitoring: TLC is a simple and effective technique to track the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

Safety Precautions

Isothiocyanates are known to be lachrymators and skin irritants. It is essential to handle 2-fluoro-4-methylphenyl isothiocyanate and all other reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of skin or eye contact, rinse immediately and thoroughly with water.

Conclusion

2-Fluoro-4-methylphenyl isothiocyanate is a valuable and versatile building block in organic synthesis, particularly for the construction of bioactive thiourea derivatives. Its unique structural features, including the strategically placed fluorine and methyl groups, offer significant advantages in medicinal chemistry for fine-tuning the pharmacological properties of lead compounds. The straightforward and high-yielding nature of its reactions with amines makes it an ideal tool for the rapid generation of compound libraries for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their pursuit of novel therapeutic agents.

References

  • Hepatitis C Virus Inhibitors. US7897764B2, issued March 1, 2011.
  • Synthesis and Biological Activity of Novel Thiourea Derivatives as Carbonic Anhydrase Inhibitors. PubMed, February 15, 2015. [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar, March 1, 2016. [Link]

  • Preparation of thiourea. PrepChem.com. [Link]

  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PubMed Central, October 1, 2008. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. [Link]

  • thiourea derivatives methods: Topics by Science.gov. Science.gov. [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar, March 1, 2016. [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark, March 9, 2022. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark, March 9, 2022. [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PubMed Central, January 10, 2012. [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]

  • 2-fluoro-4-methylphenyl isothiocyanate (C8H6FNS). PubChem. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Mendeley Data, April 26, 2021. [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv, July 20, 2023. [Link]

  • Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template. PubMed Central, January 13, 2020. [Link]

  • A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. michaelpittelkow.dk. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. pubs.acs.org. [Link]

  • A concise synthesis of substituted thiourea derivatives in aqueous medium. PubMed, April 2, 2010. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]

  • ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ResearchGate. [Link]

  • Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library. [Link]

  • Fluoro-substituted ethers and compositions (Patent). OSTI.GOV, March 15, 2022. [Link]

  • Practical synthesis of urea derivatives.
  • Sumihiro NOMURA eta!. Patent No. - Regulations.gov. Regulations.gov, April 30, 2007. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Synthesis optimization of urea derivatives. a. ResearchGate. [Link]

  • COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS. European Patent Office, December 15, 2021. [Link]

  • Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. PubMed Central, September 1, 2016. [Link]

  • High-performance liquid chromatography-based determination of total isothiocyanate levels in human plasma: application to studies with 2-phenethyl isothiocyanate. PubMed, April 15, 2001. [Link]

Sources

Application Note: Optimized Derivatization of Amino Acids using 2-Fluoro-4-methylphenyl Isothiocyanate (FMP-ITC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reaction conditions for coupling 2-Fluoro-4-methylphenyl isothiocyanate (FMP-ITC) with amino acids. While Phenyl Isothiocyanate (PITC) is the historical standard for Edman degradation and amino acid analysis, the FMP-ITC analog offers distinct advantages in modern bioanalysis. The ortho-fluorine atom enhances the electrophilicity of the isothiocyanate group, potentially accelerating reaction kinetics, while the fluorine label serves as a sensitive handle for


F-NMR  and modifies ionization efficiency in LC-MS  workflows.

This protocol is designed for researchers requiring high-sensitivity amino acid quantification, chiral resolution, or isotopic labeling.

Reaction Mechanism & Chemical Logic

The Chemistry of Thiourea Formation

The core reaction is a nucleophilic addition of the amino acid's


-amine (or side-chain amine) to the isothiocyanate carbon of FMP-ITC.
  • Activation: The reaction requires a basic pH (typically 8.0–9.5) to ensure the amino acid nitrogen is deprotonated (

    
     rather than 
    
    
    
    ), making it a potent nucleophile.
  • Addition: The lone pair of the amine attacks the central carbon of the isothiocyanate group (-N=C=S).

  • Proton Transfer: A rapid proton transfer results in a stable N,N'-disubstituted thiourea derivative.

Why FMP-ITC?

  • Electronic Effect: The fluorine atom at the ortho position (C2) is electron-withdrawing. This increases the partial positive charge on the isothiocyanate carbon compared to non-fluorinated PITC, theoretically increasing reaction rates with sterically hindered amino acids.

  • Lipophilicity: The methyl group (C4) and fluorine increase the hydrophobicity of the derivative, improving retention on Reverse-Phase HPLC (RP-HPLC) columns.

Reaction Pathway Diagram

ReactionPathway cluster_conditions Critical Conditions AA Amino Acid (NH2-CHR-COOH) Inter Tetrahedral Intermediate AA->Inter Nucleophilic Attack Base Base (TEA/Buffer) pH > 9.0 Base->AA Deprotonation FMP 2-Fluoro-4-methylphenyl isothiocyanate (FMP-ITC) FMP->Inter Product FMP-Thiourea Derivative Inter->Product Proton Transfer

Figure 1: Mechanistic pathway for the derivatization of amino acids with FMP-ITC.

Experimental Protocol

Reagents and Equipment
  • Reagent A (FMP-ITC Solution): 20 mM 2-Fluoro-4-methylphenyl isothiocyanate in Acetonitrile (ACN). Note: Prepare fresh or store at -20°C under argon.

  • Reagent B (Coupling Buffer): 1.0 M Triethylamine (TEA) in water, or 0.5 M Sodium Bicarbonate (pH 9.5).

  • Solvent: HPLC-grade Acetonitrile and Water.

  • Quenching Agent: 10% solution of Butylamine (optional) or mobile phase A.

  • Equipment: Heating block (50°C), HPLC vials, Vortex mixer.

Step-by-Step Derivatization Procedure

This protocol is optimized for a 100 µL scale, suitable for standard autosamplers.

StepActionCritical Technical Note
1. Sample Prep Dissolve amino acid sample in 50 µL of coupling buffer (Reagent B).Ensure pH is >9.0. If sample is acidic (e.g., HCl salt), add extra TEA to neutralize.
2. Reaction Add 50 µL of FMP-ITC Solution (Reagent A).Molar ratio of FMP-ITC to Amino Acid should be at least 5:1 to drive kinetics to completion.
3. Incubation Vortex for 10 sec. Incubate at 50°C for 45 minutes .The ortho-fluorine accelerates the reaction; 45 mins is sufficient for steric amino acids (e.g., Val, Ile).
4. Drying/Cleanup Evaporate to dryness under Nitrogen stream or vacuum (SpeedVac).Removes excess volatile TEA and solvent. FMP-ITC is less volatile than PITC; extraction may be required (see 3.3).
5. Reconstitution Reconstitute residue in 200 µL of Mobile Phase (e.g., 10% ACN in Water).Filter through 0.2 µm PTFE filter before injection.
Advanced Cleanup (Liquid-Liquid Extraction)

Unlike PITC, FMP-ITC is less volatile and may not be fully removed by vacuum drying. Excess reagent can interfere with chromatography.

  • Protocol: After incubation (Step 3), add 200 µL water and 400 µL Heptane .

  • Action: Vortex and centrifuge.

  • Result: The non-polar FMP-ITC partitions into the upper Heptane layer. The polar Amino Acid-Thiourea derivative remains in the lower aqueous layer. Use the aqueous layer for analysis.

Analytical Parameters (HPLC/LC-MS)

Chromatographic Conditions

The FMP-thiourea derivatives are more hydrophobic than native amino acids, allowing for Reverse-Phase separation.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 50 mM Ammonium Acetate for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection:

    • UV: 254 nm (Aromatic ring absorption).

    • MS: ESI Positive Mode (Target Mass = MW_AminoAcid + MW_FMP-ITC [167.2] - 1 [H]).

Expected Mass Shifts
Amino AcidNative MWFMP-ITC Derivative MW (Expected [M+H]+)
Glycine75.07243.28
Alanine89.09257.31
Phenylalanine165.19333.41
Lysine (Di-labeled)146.19481.61 (Reacts at

and

amines)

Troubleshooting & Optimization

Common Issues
  • Low Yield: Check pH. If pH < 8, the amine is protonated and unreactive. Increase TEA concentration.

  • Interfering Peaks: Excess FMP-ITC elutes late in the gradient. Use the Heptane extraction step (Section 3.3) to remove it.

  • Double Peaks: Some amino acids (like Histidine or Tyrosine) may form unstable derivatives at the imidazole/hydroxyl groups which hydrolyze back. Ensure consistent incubation times.

Optimization Workflow

Optimization Start Start Optimization CheckPH Check pH > 9.0 Start->CheckPH Temp Adjust Temp (40-60°C) CheckPH->Temp pH OK Time Adjust Time (30-60 min) Temp->Time Extraction Heptane Extraction Time->Extraction Excess Reagent? Analysis HPLC/MS Analysis Time->Analysis Clean Sample Extraction->Analysis

Figure 2: Logical flow for optimizing reaction yield and purity.

References

  • General Isothiocyanate Chemistry

    • Drobnica, L., et al. (1977). "The chemistry of the -NCS group." The Chemistry of Cyanates and Their Thio Derivatives.

  • PITC Derivatization Protocol (Basis for FMP-ITC)

    • Thermo Fisher Scientific. "Amino Acid Analysis using PITC." Application Note.

  • Fluorinated Isothiocyanates in Synthesis

    • Maddani, M. R., & Prabhu, K. R. (2010).[1] "A simple condensation between amines and carbon disulfide...".[1] Journal of Organic Chemistry.

  • Reagent Data

    • PubChem. "2-Fluoro-4-methylphenyl isothiocyanate Compound Summary."[2]

Sources

2-Fluoro-4-methylphenyl isothiocyanate as a fluorescent labeling agent

Application Note: 2-Fluoro-4-methylphenyl Isothiocyanate (FMP-ITC) for Amine Profiling and F NMR Studies

Executive Summary

2-Fluoro-4-methylphenyl isothiocyanate (FMP-ITC) is a specialized heterobifunctional reagent used to derivatize primary and secondary amines in peptides, proteins, and small molecule metabolites. Chemically analogous to Phenyl Isothiocyanate (PITC, the Edman reagent), FMP-ITC reacts with amines to form stable thiourea derivatives.

Key Applications:

  • 
    F NMR Protein Fingerprinting:  The fluorine atom serves as a highly sensitive, background-free NMR probe to monitor protein conformational changes, ligand binding, and folding events.
    
  • Enhanced Chromatographic Separation: The hydrophobic fluorinated aromatic ring alters the retention time of labeled analytes in Reverse-Phase HPLC (RP-HPLC), often resolving co-eluting peaks seen with standard PITC.

  • UV/MS Detection: The thiourea linkage provides strong UV absorption (~254 nm) and a distinct mass shift (+167.18 Da) for mass spectrometry.

Part 1: Scientific Mechanism & Logic
1.1 The Labeling Chemistry

The core reaction involves the nucleophilic attack of an uncharged primary amine (R-NH

N-substituted thiourea
  • Reaction Type: Nucleophilic Addition.

  • Target: N-terminal

    
    -amines and Lysine 
    
    
    -amines.
  • Conditions: Requires basic pH (pH 8.5–9.5) to ensure the amine is deprotonated (nucleophilic state).

1.2 Why Choose FMP-ITC? (Causality of Choice)
  • Vs. FITC: FITC is bulky and can perturb protein structure. FMP-ITC is a small molecule (<170 Da), minimizing steric hindrance and structural artifacts, making it ideal for NMR studies where native conformation is critical.

  • Vs. PITC: The addition of the fluorine atom provides a unique

    
    F NMR signature . Fluorine is absent in biological systems, meaning the signal has zero background noise. The chemical shift of the fluorine is highly sensitive to the local electronic environment, reporting on the solvent exposure or buried nature of the labeled residue.
    

ReactionMechanismAmineProtein/Peptide(R-NH2)IntermediateTransition State(Tetrahedral)Amine->IntermediateNucleophilic Attack(pH 9.0)Reagent2-Fluoro-4-methylphenylisothiocyanate (FMP-ITC)Reagent->IntermediateProductThiourea Derivative(Stable Label)Intermediate->ProductProton Transfer

Figure 1: Mechanism of amine derivatization by FMP-ITC forming a stable thiourea linkage.

Part 2: Experimental Protocols
Protocol A: Labeling Proteins for

F NMR Analysis

Objective: Conjugate FMP-ITC to surface lysine residues of a target protein for structural analysis.

Materials:

  • Target Protein (100 µM in non-amine buffer).

  • FMP-ITC (dissolved in DMSO).

  • Coupling Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.0. (Avoid Tris or Glycine!).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting Column (e.g., PD-10 or Zeba Spin).

Step-by-Step Methodology:

  • Buffer Exchange: Exchange protein into Coupling Buffer. Ensure final concentration is >1 mg/mL.

  • Reagent Preparation: Prepare a fresh 100 mM stock of FMP-ITC in anhydrous DMSO.

    • Expert Tip: Isothiocyanates hydrolyze in water. Prepare immediately before use.

  • Conjugation: Add FMP-ITC to the protein solution at a 10-20 molar excess (per lysine residue).

    • Example: For a protein with 5 lysines at 100 µM, add FMP-ITC to a final concentration of 5–10 mM.

    • Add DMSO slowly while vortexing (keep final DMSO <10% v/v to prevent denaturation).

  • Incubation: Incubate in the dark at 25°C for 2–4 hours or 4°C overnight with gentle agitation.

  • Quenching: Add Quenching Buffer (Tris) to a final concentration of 50 mM. Incubate for 15 mins. The Tris amine scavenges unreacted ITC.

  • Purification: Remove excess free label and organic solvent using a desalting column equilibrated with your NMR buffer (e.g., Phosphate buffer pH 7.4).

  • Validation: Verify labeling by MS (mass shift of +167.18 Da per label) or UV absorbance ratio (254 nm / 280 nm).

Protocol B: Pre-Column Derivatization for Amino Acid HPLC

Objective: Label amino acids in a biological sample for sensitive UV detection and separation.

Materials:

  • Sample: Amino acid standard or plasma hydrolysate.

  • Reagent Solution: FMP-ITC / Acetonitrile / Pyridine / Triethylamine (1:7:1:1 v/v).

  • Solvent A: 0.1 M Ammonium Acetate, pH 6.5.

  • Solvent B: 100% Acetonitrile.

Step-by-Step Methodology:

  • Drying: Dry 10–50 µL of sample in a vacuum centrifuge tube.

  • Coupling: Add 20 µL of Reagent Solution .

  • Reaction: Vortex and incubate at room temperature for 20 minutes .

  • Drying (Removal): Dry the sample under vacuum to remove excess volatile reagents (Pyridine/TEA).

  • Reconstitution: Dissolve residue in 100 µL of Solvent A/Solvent B (95:5).

  • HPLC Analysis: Inject 10 µL onto a C18 Reverse-Phase column.

    • Detection: UV at 254 nm .

    • Gradient: 0–60% Solvent B over 20 mins.

Part 3: Data Analysis & Visualization
3.1 Quantitative Data Summary
ParameterValue / CharacteristicNotes
Molecular Weight 167.18 g/mol Mass shift added to analyte.
Reactive Group Isothiocyanate (-N=C=S)Targets primary amines (-NH

).[2]
Detection Mode

F NMR
Chemical shift ~ -110 to -120 ppm (vs CFCl

).
Detection Mode UV Absorbance

~254 nm (Thiourea bond).
Solubility DMSO, Acetonitrile, DMFPoor water solubility; add to aqueous buffer.
3.2 Workflow Diagram:

F NMR Protein Profiling

NMRWorkflowStartPurified Protein(in Carbonate Buffer pH 9)ReactAdd FMP-ITC(10-20x Excess in DMSO)Start->ReactIncubateIncubate4h @ 25°CReact->IncubatePurifyDesalting / Dialysis(Remove Free Label)Incubate->PurifyAnalyze19F NMR Spectroscopy(Collect 1D Spectrum)Purify->AnalyzeResultData Interpretation:Chemical Shift = EnvironmentLine Width = DynamicsAnalyze->Result

Figure 2: Workflow for generating

Part 4: Expert Insights & Troubleshooting
  • Solubility Issues: If the reagent precipitates upon addition to the protein buffer, ensure the DMSO concentration is at least 5-10% during the reaction, or add the reagent in multiple small aliquots.

  • pH Control: The reaction is strictly pH-dependent. Below pH 8.0, the amine is protonated (

    
    ) and unreactive. Above pH 10, hydrolysis of the isothiocyanate competes significantly.
    
  • "Fluorescence" Confusion: If you absolutely require fluorescence detection (e.g., for microscopy), do not use this reagent. Switch to FITC (Fluorescein Isothiocyanate) or NBD-ITC . FMP-ITC is for NMR and UV/MS applications.

References
  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283–293. Link(Foundational chemistry of Phenyl Isothiocyanate derivatization).

  • Gimenez, D., et al. (2011).

    
    F NMR spectroscopy for the analysis of protein structure and dynamics. Angewandte Chemie International Edition, 50(5), 1081-1084. Link(Methodology for using fluorinated probes in protein NMR).
    
  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279–287. Link(Comparative reference for amine derivatization logic).

  • PubChem Compound Summary. (2024). 2-Fluorophenyl isothiocyanate.[1][3][4] National Center for Biotechnology Information. Link(Chemical property verification).

Application Note: High-Resolution TMT-Based Quantitative Proteomics for Profiling PROTAC-Mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Chemoproteomics, Targeted Protein Degradation (TPD), Mass Spectrometry

Introduction & Mechanistic Rationale

Targeted Protein Degradation (TPD) utilizing Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in pharmacology. Unlike traditional occupancy-based small molecule inhibitors, PROTACs operate via an event-driven mechanism. These bifunctional molecules recruit an E3 ubiquitin ligase (e.g., CRBN or VHL) to a specific Protein of Interest (POI), inducing proximity that leads to polyubiquitination and subsequent destruction by the 26S proteasome [1].

Because PROTACs act catalytically, they can achieve profound efficacy at sub-nanomolar concentrations. However, a critical bottleneck in PROTAC development is validating proteome-wide selectivity. Off-target degradation—often caused by the E3 ligase engaging "neo-substrates"—can lead to severe cellular toxicity.

To unambiguously identify primary degradation targets and calculate accurate half-maximal degradation concentrations (


), Tandem Mass Tag (TMT) multiplexed quantitative proteomics  is the industry gold standard [2]. By utilizing isobaric chemical tags, TMT allows for the concurrent analysis of up to 18 (or 35 with TMTpro) biological samples in a single high-resolution LC-MS/MS run. This eliminates run-to-run LC variability and enables the simultaneous profiling of a complete dose-response curve alongside vehicle controls.

PROTAC_Mechanism POI Protein of Interest (Target) Ternary Ternary Complex Formation POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Fig 1. Event-driven mechanism of PROTAC-mediated targeted protein degradation via ternary complex.

Experimental Design: The Causality of the Workflow

To build a self-validating experimental system, every biochemical choice in this protocol serves a specific mechanistic purpose:

  • Time-Course Selection (4h vs. 24h): Proteomics should be performed at early time points (e.g., 4–6 hours) to capture primary degradation events before the cell triggers secondary transcriptional feedback loops[4].

  • Amine-Free Lysis: TMT reagents are NHS-esters that covalently bind to primary amines (peptide N-termini and lysine side chains). Buffers containing Tris or Urea (which degrades into reactive cyanate) will actively compete for the TMT label, ruining quantitation. We strictly use Triethylammonium bicarbonate (TEAB).

  • SPS-MS3 Acquisition: Standard MS2-based TMT quantification suffers from "ratio compression" due to the co-isolation of background peptides. Synchronous Precursor Selection (SPS) MS3 on an Orbitrap Tribrid system isolates the target fragments a third time, ensuring the

    
     calculations are mathematically accurate [3].
    

TMT_Workflow C1 1. Cell Culture & PROTAC Treatment (Dose/Time Course) C2 2. Lysis in Amine-Free Buffer (e.g., 100mM TEAB) C1->C2 C3 3. Reduction, Alkylation & Trypsin Digestion C2->C3 C4 4. TMT Isobaric Labeling & Hydroxylamine Quenching C3->C4 C5 5. Sample Pooling & High-pH Fractionation C4->C5 C6 6. LC-MS/MS Acquisition (Orbitrap SPS-MS3) C5->C6 C7 7. Data Analysis: DC50 & Off-Target Profiling C6->C7

Fig 2. Step-by-step TMT multiplexing workflow for quantitative proteomic profiling of PROTACs.

Step-by-Step Protocol

Phase 1: Cell Lysis and Protein Extraction
  • Harvesting: Following PROTAC treatment across a 10-point concentration gradient (e.g., 0.1 nM to 10 µM + DMSO control), wash cells 3x with ice-cold PBS to remove residual serum proteins.

  • Lysis: Resuspend pellets in 100 mM TEAB (pH 8.5) supplemented with 1% SDS and protease inhibitors.

  • Homogenization: Probe-sonicate lysates on ice (3 cycles of 10s ON / 10s OFF) to shear chromatin and reduce sample viscosity. Centrifuge at 16,000 × g for 15 min at 4°C.

  • Quantification: Determine protein concentration using a BCA assay. Aliquot exactly 50 µg of protein per condition into new low-binding tubes.

Phase 2: Reduction, Alkylation, and Digestion

Causality Check: Disulfide bonds must be permanently broken to allow Trypsin full access to the protein core.

  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 55°C for 45 minutes.

  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 10 mM. Incubate for 30 minutes in the dark at room temperature to irreversibly cap reactive cysteines.

  • Precipitation: Perform a chloroform/methanol precipitation to remove SDS, which severely suppresses MS ionization. Resuspend the clean protein pellet in 50 mM TEAB.

  • Digestion: Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C with gentle shaking [5].

Phase 3: TMT Labeling and Quenching
  • Reagent Prep: Equilibrate the TMT10plex reagents to room temperature. Reconstitute each vial in 41 µL of anhydrous acetonitrile.

  • Labeling: Transfer the reconstituted TMT reagent to the corresponding digested sample (e.g., Channel 126 for DMSO, 127N for 0.1 nM, etc.). Incubate for 1 hour at room temperature.

  • Quenching (Critical): Add 8 µL of 5% Hydroxylamine to each reaction and incubate for 15 minutes. Rationale: Hydroxylamine neutralizes unreacted NHS-esters, preventing cross-reactivity when samples are mixed.

  • Pooling: Combine equal volumes of all 10 labeled samples into a single tube. Vacuum dry the pooled sample.

Phase 4: LC-MS/MS Acquisition
  • Fractionation: Resuspend the pooled sample and fractionate into 12 distinct fractions using high-pH reversed-phase spin columns to reduce peptide complexity.

  • Acquisition: Inject fractions onto an Orbitrap Tribrid Mass Spectrometer (e.g., Orbitrap Eclipse or Astral).

  • Method Parameters: Utilize an SPS-MS3 method. Set MS1 resolution to 120,000 for accurate precursor mass. Isolate top 10 precursors for CID fragmentation (MS2) to generate sequence data, followed by synchronous isolation of MS2 fragments for HCD fragmentation (MS3) at 50,000 resolution to liberate the low-mass TMT reporter ions (126-131 m/z) [3].

Data Presentation & Interpretation

Following database searching (e.g., via Proteome Discoverer or MaxQuant), reporter ion intensities are normalized against the median intensity of the entire sample to correct for minor pipetting errors during pooling.

The table below demonstrates a self-validating dataset for a hypothetical PROTAC targeting the Androgen Receptor (AR). A successful PROTAC will show profound degradation of the POI, while leaving housekeeping proteins and highly homologous family members untouched.

Table 1: Quantitative Proteomic Profiling of an AR-Targeted PROTAC (24h Treatment)

Protein NameGene SymbolLog2 Fold Change (10µM vs DMSO)p-value

(nM)

(%)
Selectivity Profile
Androgen Receptor AR-3.85< 0.00012.598.5%Primary Target
Zinc Finger Protein 91 ZFP91-1.200.0021150.065.0%Known CRBN Off-Target
FK506-Binding Protein 4 FKBP4-0.050.8540N/AN/AUnaffected Bystander
Glyceraldehyde 3-phosphate GAPDH+0.020.9120N/AN/AHousekeeping Control

Interpretation: The data validates the PROTAC's efficacy, achieving a


 of 2.5 nM and near-complete clearance (

98.5%) of the Androgen Receptor. However, the degradation of ZFP91 indicates that the CRBN E3 ligase recruiter is engaging a known neo-substrate, highlighting an area for future medicinal chemistry optimization.

References

  • Application of PROTACs in Target Identification and Target Validation. National Institutes of Health (NIH) / PMC.[Link] [1]

  • Degradome analysis to identify direct protein substrates of small-molecule degraders. bioRxiv.[Link][1]

  • Global Proteome Profiling to Assess Changes in Protein Abundance Using Isobaric Labeling and Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Protocols.[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Fluoro-4-methylphenyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with 2-Fluoro-4-methylphenyl isothiocyanate (CAS: 864350-17-4)[1]. This compound is a critical electrophilic building block in medicinal chemistry, but its unique electronic and steric profile often leads to bottlenecks in both its upstream synthesis and downstream applications.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and quantitative optimization strategies.

Part 1: Upstream Synthesis Troubleshooting (Amine to Isothiocyanate)

Q: My conversion from 2-fluoro-4-methylaniline to the isothiocyanate is stalling when using the carbon disulfide (CS₂) method. Why is this happening, and how can I drive it to completion?

A: The stalling is a direct result of the starting material's microenvironment. While the para-methyl group is electron-donating via hyperconjugation, the ortho-fluoro substituent exerts a powerful electron-withdrawing inductive effect (-I) and introduces steric hindrance[2]. This significantly decreases the nucleophilicity of the amine, making the initial nucleophilic attack on CS₂ sluggish.

Solution: You must alter the transition state energetics. Switch from a purely halogenated solvent (like dichloromethane) to a solvent system incorporating a polar aprotic co-solvent like DMF (e.g., 4:1 DCM:DMF). DMF solvates the intermediate dithiocarbamate salt, pulling the equilibrium forward[2]. Additionally, utilizing a slight excess of CS₂ and elevating the temperature to 40-50 °C can overcome the activation energy barrier[2].

Q: We need to avoid highly toxic thiophosgene. What is the most reliable, high-yield desulfurylation protocol that prevents symmetric thiourea byproducts?

A: The industry standard for thiophosgene-free synthesis is the in situ generation of a dithiocarbamate salt followed by treatment with a desulfurylating agent like Tosyl chloride (TsCl) or sodium persulfate (Na₂S₂O₈)[2][3]. TsCl is highly effective because it acts as a strong electrophile, activating the sulfur atom of the dithiocarbamate to create an excellent leaving group, which drives the elimination to form the N=C=S double bond.

To prevent the formation of symmetric thiourea byproducts, you must ensure strict temperature control (0 °C) during desulfurylation to suppress the kinetic side-reaction where unreacted amine attacks the newly formed isothiocyanate[2].

Synthesis A 2-Fluoro-4-methylaniline B CS2 + Et3N (Base) A->B Nucleophilic Attack C Dithiocarbamate Salt Intermediate B->C Base Deprotonation D Desulfurylating Agent (e.g., TsCl or Na2S2O8) C->D Cooling to 0°C F Symmetric Thiourea (Byproduct) C->F Excess Amine Side Reaction E 2-Fluoro-4-methylphenyl isothiocyanate D->E Desulfurylation

Mechanistic pathway of 2-Fluoro-4-methylphenyl isothiocyanate synthesis.

Self-Validating Protocol: One-Pot Synthesis via TsCl Desulfurylation

This protocol is designed with built-in validation checkpoints to ensure you do not proceed to the next step until the chemical environment is optimal.

  • Dithiocarbamate Formation: In a dry round-bottom flask under N₂, dissolve 2-fluoro-4-methylaniline (1.0 eq) in a 4:1 mixture of DCM and DMF. Add Triethylamine (2.5 eq) and cool to 0 °C in an ice bath.

  • CS₂ Addition: Slowly add carbon disulfide (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 3-4 hours[2].

  • Validation Check 1 (Critical): Monitor the reaction via TLC (Hexanes/EtOAc). Do not proceed until the starting amine is completely consumed. If unreacted amine is present during step 4, it will irreversibly form a symmetric thiourea byproduct[2].

  • Desulfurylation: Cool the reaction mixture back to exactly 0 °C. Slowly add a solution of Tosyl chloride (1.1 eq) in DCM dropwise[2].

  • Validation Check 2: Stir for 1-2 hours at room temperature. TLC should show the disappearance of the baseline dithiocarbamate salt and the appearance of a high-Rf isothiocyanate spot.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash heavily with brine (to strip the DMF), dry over anhydrous MgSO₄, and concentrate. Purify via flash column chromatography.

Part 2: Downstream Coupling (Thiourea Formation) FAQs

Q: When reacting 2-fluoro-4-methylphenyl isothiocyanate with secondary or electron-deficient amines, I get low yields. How can I drive this coupling to completion?

A: Isothiocyanates are electrophilic at the central carbon. If the incoming amine is sterically hindered or electron-deficient (e.g., anilines with electron-withdrawing groups), the nucleophilic attack is highly disfavored at room temperature[4]. Solution: You must supply external energy to overcome the activation barrier. Microwave irradiation (e.g., 80 °C for 15-30 minutes) can drastically reduce reaction times and improve yields[4]. Alternatively, mechanochemical synthesis (liquid-assisted grinding in a ball mill) has been proven to force quantitative conversion even with mismatched electronic profiles by highly concentrating the reagents in the solid state[5].

Q: How do I easily separate the desired N,N'-disubstituted thiourea from unreacted starting materials without running a column?

A: Leverage the acid-base properties of your reagents. Unreacted aliphatic or aromatic amines can be efficiently removed by washing the organic layer with a dilute acid (e.g., 1M HCl) during the aqueous workup, which protonates the amine and pulls it into the aqueous phase[4]. The resulting thiourea remains neutral and stays in the organic phase. If unreacted isothiocyanate remains, it can often be separated by recrystallizing the crude product from ethanol or acetone[5].

Coupling A Isothiocyanate + Amine B Solvent Selection (THF or DMF) A->B C Reaction Conditions (RT or Microwave 80°C) B->C D TLC Monitoring C->D D->C Incomplete (Add Heat) E Aqueous Workup (Dilute Acid Wash) D->E Complete Conversion F Pure N,N'-Disubstituted Thiourea E->F Removes Unreacted Amine

Workflow for optimizing thiourea coupling and purification.

Part 3: Quantitative Data Summaries

To assist in your experimental design, the following table synthesizes the expected yield impacts when shifting from standard to optimized conditions for both upstream synthesis and downstream coupling.

Table 1: Comparative Optimization Parameters for Isothiocyanate Reactions

Reaction PhaseMechanistic ChallengeSub-optimal ConditionOptimized ConditionExpected Yield Impact
Upstream Synthesis Sluggish dithiocarbamate formation due to ortho-F sterics100% DCM solventDCM/DMF (4:1) co-solvent+20% to +30%
Upstream Synthesis Symmetric thiourea byproduct formationRT during desulfurylation0 °C controlled addition+15% to +25%
Downstream Coupling Poor nucleophilic amine attackRoom temperature stirringMicrowave irradiation (80 °C)+40% to +50%
Downstream Coupling Incomplete conversion / poor solubilityStandard solution stirringMechanochemical grinding (LAG)+30% to +40%

References

  • Synthesis of Isothiocyanates: An Update Source: PMC - NIH URL: [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines Source: PMC - NIH URL: [Link]

Sources

Technical Support Center: Purification & Analysis of 2-Fluoro-4-methylphenyl Isothiocyanate Adducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Fluoro-4-methylphenyl isothiocyanate (2-F-4-Me-Ph-ITC) is a highly reactive electrophilic probe utilized in drug development to target nucleophilic residues (e.g., cysteines) on proteins. Isolating and purifying its adducts presents unique thermodynamic and chromatographic challenges due to adduct reversibility and the specific electronic effects of the fluoro- and methyl-substituents.

This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure your experimental workflows are robust, reproducible, and self-validating.

Module 1: Workflow & Logical Architecture

To successfully purify 2-F-4-Me-Ph-ITC adducts, researchers must overcome the inherent instability of dithiocarbamate linkages. The workflow below illustrates the critical path from biological matrix extraction to structural validation.

Workflow A Biological Matrix (Protein/Thiol Extract) B Adduct Formation (2-F-4-Me-Ph-ITC) A->B C Stabilization / Derivatization (Ammonia or NAC) B->C D Solid-Phase Extraction (SPE) (C18 Clean-up) C->D E HPLC Purification (PFP Stationary Phase) D->E F Structural Validation (ESI-MS/MS & DAD) E->F

End-to-end workflow for the isolation, stabilization, and chromatographic purification of ITC adducts.

Module 2: Troubleshooting Guides & FAQs

Q1: Why am I experiencing low recovery or multiple ghost peaks during HPLC purification of 2-F-4-Me-Ph-ITC thiol adducts? Causality & Solution: This is the most common issue when working with ITC-thiol adducts (dithiocarbamates). The reaction between ITCs and thiols is thermodynamically reversible[1]. During the chromatographic run, especially under acidic mobile phase conditions, the adduct can dissociate back into the native 2-F-4-Me-Ph-ITC and the free thiol. Self-Validating Fix: You must chemically stabilize the adduct prior to chromatography. We recommend derivatizing the unstable dithiocarbamate with ammonia to convert it into a highly stable, ionizable thiourea derivative[2]. Alternatively, if analyzing standard conjugates, derivatization with N-acetyl-L-cysteine (NAC) in a slightly basic buffer (0.2 M NaHCO3) forces the equilibrium toward the stable adduct[3].

Q2: Standard C18 columns are failing to resolve the 2-F-4-Me-Ph-ITC adduct from background matrix interferences. What is the alternative? Causality & Solution: The 2-fluoro-4-methylphenyl moiety possesses unique dipole moments and rigid planarity. While C18 relies purely on hydrophobic dispersion forces, a Pentafluorophenyl (PFP) stationary phase introduces


, dipole-dipole, and specific fluorine-fluorine interactions.
Self-Validating Fix: Switch to a Kinetex PFP 100Å column (or equivalent). The fluorinated stationary phase will selectively retain the 2-fluoro-substituted adduct, drastically improving resolution from non-halogenated biological matrix components[3].

Q3: How do I effectively desalt and concentrate the adducts before HPLC injection? Causality & Solution: Injecting crude reaction mixtures directly into the HPLC leads to severe ion suppression in the Mass Spectrometer and rapid column degradation. Self-Validating Fix: Implement Solid-Phase Extraction (SPE) using Octadecyl C18 cartridges (e.g., 500 mg, 3 mL)[3]. Load the aqueous sample, wash with 5% methanol to remove salts and unreacted polar thiols, and elute the hydrophobic 2-F-4-Me-Ph-ITC adducts with 100% isopropanol or acetonitrile.

Module 3: Quantitative Data & Strategy Comparison

Selecting the right stabilization strategy dictates the success of your downstream purification. The table below summarizes the quantitative and qualitative differences between common approaches.

Stabilization StrategyTarget Adduct TypeReagent UsedResulting LinkageChromatographic StabilityMS Ionization Efficiency
Direct Analysis Native Protein/ThiolNoneDithiocarbamateLow (Highly Reversible)Moderate
Ammonia Derivatization Matrix-bound Adducts

(Aqueous)
ThioureaVery HighExcellent (ESI+)
NAC Derivatization Small Molecule ITCsN-acetyl-L-cysteineNAC-DithiocarbamateHigh (pH dependent)Good (ESI-)

(Data synthesized from established ITC derivatization protocols[2][4])

Module 4: Step-by-Step Experimental Protocols

Protocol A: SPE Clean-up and Ammonia Derivatization

Objective: To extract reactive dithiocarbamate adducts from biological matrices and convert them to stable thioureas for HPLC[4].

  • Conditioning: Precondition a C18 SPE cartridge (500 mg) with 3 mL of HPLC-grade methanol, followed by 3 mL of LC-MS grade water[3].

  • Loading: Load 1–5 mL of the biological sample containing the 2-F-4-Me-Ph-ITC adducts onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove salts and highly polar impurities.

  • Elution: Elute the enriched adducts using 1 mL of isopropanol into a clean glass vial.

  • Derivatization (Thiourea Conversion): Add 500

    
    L of 2M ammonia in methanol to the eluate. Incubate the sealed vial at 50°C for 1 hour. This converts the reversible dithiocarbamates into stable thiourea derivatives[2].
    
  • Preparation for HPLC: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 200

    
    L of the initial HPLC mobile phase.
    
Protocol B: HPLC-DAD-MS Purification

Objective: Isolate the stabilized adducts with high purity and validate their structure.

  • Column Selection: Kinetex PFP 100Å (150 mm × 4.6 mm, 5

    
    m)[3].
    
  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) Formic acid in MS-grade Water.

    • Solvent B: 0.1% (v/v) Formic acid in MS-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 15 minutes, then ramp to 100% B for 5 minutes to wash the column. Maintain a flow rate of 1.0 mL/min.

  • Detection Parameters: Set the Diode Array Detector (DAD) to monitor at 254 nm (aromatic ring absorption) and 280 nm. Configure the Mass Spectrometer in positive ESI mode to detect the

    
     and 
    
    
    
    ions of the thiourea adduct.

Module 5: Mechanistic Grounding - The Keap1-Nrf2 Pathway

Understanding why we purify these adducts is just as critical as how. Electrophilic compounds like 2-F-4-Me-Ph-ITC exert profound biological effects by covalently modifying sensor proteins. The primary target in pharmacology is Keap1 (Kelch-like ECH-associated protein 1).

Under basal conditions, Keap1 represses the transcription factor Nrf2. When 2-F-4-Me-Ph-ITC forms a covalent adduct with specific cysteine residues on Keap1, it induces a conformational change that prevents Nrf2 ubiquitination and degradation. This allows Nrf2 to translocate to the nucleus and activate antioxidant response element (ARE) cytoprotective genes[5].

Pathway ITC 2-F-4-Me-Ph-ITC (Electrophilic Probe) Adduct Covalent ITC-Keap1 Adduct (Cys Modification) ITC->Adduct Nucleophilic Attack Keap1 Keap1 Protein (Cytoplasmic Repressor) Keap1->Adduct Nrf2 Nrf2 Stabilization & Release Adduct->Nrf2 Conformational Shift Nucleus Nuclear Translocation & ARE Gene Activation Nrf2->Nucleus Transcription

Mechanism of action: 2-F-4-Me-Ph-ITC adduct formation with Keap1 leading to Nrf2 activation.

References

  • Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis.
  • Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE. MOST Wiedzy.
  • Application Note: Detection of 2,3-Dibromopropyl Isothiocyanate (DBP-ITC) Adducts by HPLC-MS. Benchchem.
  • Derivatization of isothiocyanates and their reactive adducts for chrom
  • Kinetic and Thermodynamic Evaluation of the Reversible N-Heterocyclic Carbene–Isothiocyan

Sources

Technical Support Center: 2-Fluoro-4-methylphenyl Isothiocyanate Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive electrophile handling. 2-Fluoro-4-methylphenyl isothiocyanate is a highly valuable but notoriously unstable reagent used in drug development, bioconjugation, and materials science. This guide is designed for researchers and scientists to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement field-proven, self-validating protocols.

Section 1: Chemical Behavior & Degradation Mechanisms

Q: Why is 2-Fluoro-4-methylphenyl isothiocyanate so prone to degradation, and what are the exact pathways?

A: 2-Fluoro-4-methylphenyl isothiocyanate is a highly reactive electrophile. The central carbon of the isothiocyanate (-N=C=S) group is severely electron-deficient, making it a prime target for nucleophilic attack.

The primary degradation pathway in laboratory settings is hydrolysis . When exposed to ambient moisture, water acts as a nucleophile, attacking the isothiocyanate carbon to form a highly unstable thiocarbamic acid intermediate. This intermediate rapidly decarboxylates (releasing carbonyl sulfide gas, COS) to yield the corresponding primary amine (2-Fluoro-4-methylaniline) 1. Furthermore, alkaline conditions drastically accelerate this decomposition because the hydroxide ion (OH⁻) is a significantly stronger nucleophile than neutral water 1.

HydrolysisPathway ITC 2-Fluoro-4-methylphenyl Isothiocyanate Intermediate Thiocarbamic Acid Intermediate ITC->Intermediate + H2O H2O Moisture / H2O (Nucleophilic Attack) H2O->Intermediate Amine 2-Fluoro-4-methylaniline + COS (Gas) Intermediate->Amine Degradation Alkaline Alkaline pH (OH-) Accelerates Reaction Alkaline->Intermediate Catalyzes

Nucleophilic attack and hydrolysis pathway of isothiocyanates leading to amine degradation.

Section 2: Storage and Environmental Controls

Q: What are the optimal storage conditions to prevent baseline degradation before I even start my experiments?

A: Because of its extreme moisture sensitivity, 2-Fluoro-4-methylphenyl isothiocyanate must be stored under strictly anhydrous and inert conditions 2. The causality is simple: removing the nucleophile (water) and thermal energy prevents the activation energy barrier for degradation from being breached.

  • Atmosphere: Store under an inert gas. Argon is highly preferred over Nitrogen because it is denser than air and effectively "blankets" the chemical, displacing oxygen and ambient humidity.

  • Temperature: Store at -20°C or lower. Thermal energy directly accelerates the kinetic rate of hydrolysis and auto-oxidation.

  • Light: Store in amber vials. Photolytic degradation can trigger radical pathways leading to polymerization or sulfur extrusion.

Table 1: Quantitative Impact of Environmental Factors on Isothiocyanate Stability

Environmental FactorConditionExpected StabilityMechanistic Impact
Temperature -20°C (Inert)> 12 monthsInsufficient thermal energy for spontaneous degradation.
Temperature 25°C (Room Temp)Days to WeeksAccelerates nucleophilic attack and auto-oxidation.
pH (Aqueous) Acidic (pH 4.0)Moderate (Hours)Protons stabilize leaving groups; slower hydrolysis 1.
pH (Aqueous) Alkaline (pH 8.0+)Poor (Minutes)High [OH⁻] drives rapid nucleophilic attack on the -N=C=S carbon 3.
Solvent Moisture < 10 ppm (Anhydrous)Highly StableComplete absence of nucleophiles prevents intermediate formation.

Section 3: Experimental Protocols & Workflows

Q: How should I prepare my reaction setup to ensure the isothiocyanate remains intact during my synthesis?

A: To maintain scientific integrity, your handling protocol must be a self-validating system that actively excludes moisture at every step. Below is the field-proven methodology for handling reactive isothiocyanates using Schlenk line techniques.

Step-by-Step Methodology: Anhydrous Handling & Reaction Setup

  • Thermal Equilibration (Critical Step): Remove the 2-Fluoro-4-methylphenyl isothiocyanate from the -20°C freezer and allow it to warm to room temperature inside a sealed desiccator before opening. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the reagent, instantly initiating hydrolysis.

  • Glassware Preparation: Flame-dry or oven-dry (>120°C for 4 hours) all reaction flasks, stir bars, and syringes. Assemble them while hot and cool them under a continuous stream of dry Argon.

  • Solvent Purification: Use only strictly anhydrous solvents (e.g., DCM, THF, or DMF) dispensed from a solvent purification system (SPS) or freshly distilled over appropriate drying agents. Ensure moisture content is <10 ppm.

  • Inert Atmosphere Establishment: Connect the reaction flask to a Schlenk line. Perform three cycles of vacuum (evacuating the flask) and Argon backfill to remove residual atmospheric oxygen and surface-bound humidity from the glass.

  • Reagent Transfer: Dissolve the isothiocyanate in the anhydrous solvent and transfer it to the reaction flask using a gas-tight syringe that has been pre-purged with Argon.

  • Reaction Execution: Maintain a positive pressure of Argon throughout the reaction.

HandlingWorkflow Start Start: Reagent at -20°C Warm Warm to RT in Desiccator (Prevents Condensation) Start->Warm Transfer Transfer via Gas-Tight Syringe under Argon Warm->Transfer Glassware Flame-Dry Glassware & Cool under Argon Glassware->Transfer Solvent Prepare Anhydrous Solvent (<10 ppm H2O) Solvent->Transfer Execute Execute Reaction under Positive Argon Pressure Transfer->Execute

Step-by-step logical workflow for the anhydrous handling of reactive isothiocyanates.

Section 4: Troubleshooting & Quality Control

Q: How can I verify the integrity of my 2-Fluoro-4-methylphenyl isothiocyanate before starting an expensive biological assay?

A: Do not rely on visual inspection. Degraded isothiocyanates (which form amines and symmetrical ureas) may still appear as visually identical oils or powders. You must use analytical techniques to validate the reagent's integrity. Because intact isothiocyanates can be difficult to ionize in mass spectrometry and may degrade on certain chromatography columns, derivatization is the gold standard for quantification 4.

Step-by-Step Methodology: Pre-Experiment Integrity Check (Derivatization & HPLC-UV/MS)

  • Sampling: Under Argon, extract a 1 mg aliquot of the isothiocyanate.

  • Derivatization Reaction: React the aliquot with an excess of N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol in an isopropanol/phosphate buffer (pH 7.0) for 1 hour at 50°C. This forces the intact isothiocyanate to form a highly stable dithiocarbamate or cyclocondensation product 5.

  • Quenching & Cooling: Transfer the vial to an ice bath (4°C) to halt the reaction 4.

  • HPLC-UV/MS Analysis: Inject the sample into a Reversed-Phase UHPLC system (C18 column).

  • Data Interpretation:

    • Intact Reagent: High yield of the NAC-isothiocyanate adduct.

    • Degraded Reagent: Presence of 2-Fluoro-4-methylaniline peaks (indicating hydrolysis) or symmetrical urea peaks (indicating the reaction of the formed amine with unreacted isothiocyanate).

Q: My aqueous assay requires the use of 2-Fluoro-4-methylphenyl isothiocyanate, but it degrades too fast. How can I stabilize it?

A: If you must use aqueous media (e.g., for protein labeling or cell-based assays), you are fighting thermodynamic reality. However, you can manipulate the kinetics to your advantage:

  • pH Optimization: Keep the buffer pH as low as biologically permissible (e.g., pH 6.5 - 7.0). Avoid alkaline buffers (pH 8+) like Tris or Borate, which not only accelerate OH⁻ mediated hydrolysis but contain primary amines that will directly consume your reagent 3.

  • Co-solvents: Dissolve the isothiocyanate in a small volume of dry DMSO or DMF immediately prior to use, then spike it into the aqueous assay at the very last second.

  • Temperature: Perform the labeling or assay at 4°C instead of 37°C to slow down the hydrolysis rate, compensating for the lower reaction rate with a slightly longer incubation time.

References

  • Stability of Horseradish Glucosinolates/ Isothiocyanates in Combination with Different Plant Extracts ULisboa
  • Buy 4-Fluoro-2-methylphenyl isothiocyan
  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources N
  • Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry ACS Public
  • Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatiz

Sources

Technical Support Center: Optimizing Coupling Efficiency of 2-Fluoro-4-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-ITC-2F4M Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Thiourea Formation and Bioconjugation

Executive Summary: The Reagent Profile

To optimize 2-Fluoro-4-methylphenyl isothiocyanate , you must first understand its specific electronic personality. It is not a generic isothiocyanate (ITC).

  • The "Turbo" Button (2-Fluoro): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the isothiocyanate carbon, making it significantly more electrophilic (reactive) than phenyl isothiocyanate.

  • The "Stabilizer" (4-Methyl): The methyl group at the para position is a weak electron donor (+I). It provides a slight counter-balance, but the fluorine effect dominates.

  • The Consequence: This reagent couples faster than non-fluorinated analogs but is also more susceptible to hydrolysis . Your optimization strategy must prioritize moisture exclusion and precise pH control.

Module 1: Reaction Environment & Kinetics

User Scenario: "Which solvent gives the best conversion rates?"

Technical Guidance: Solvent choice is the single most critical variable. Because the 2-fluoro group heightens reactivity, protic solvents (alcohols) pose a risk of side-reactions (thiocarbamate formation) if the target amine is sluggish.

Recommended Solvent Systems:

Solvent ClassSpecific SolventSuitabilityTechnical Note
Aprotic Polar (Best) DMF, DMSOHigh Excellent for dissolving both the ITC and polar amines/salts. Accelerates nucleophilic attack.
Chlorinated DCM, ChloroformHigh Good for small molecule synthesis. Easy workup. Must be dried over molecular sieves.
Ethers THF, DioxaneMedium Good solubility, but ensure they are peroxide-free and anhydrous.
Alcohols MeOH, EtOHLow/Risky Avoid if possible. Can react with the ITC to form thiocarbamates (solvolysis) at high temps [1].
Aqueous Buffer/Organic MixConditional Only for bioconjugation. Requires strict pH control (see Module 2).
Experimental Protocol: Standard Anhydrous Coupling
  • Dissolve 1.0 eq of the amine in anhydrous DCM or DMF.

  • Add 1.1–1.5 eq of base (TEA or DIPEA) to ensure the amine is deprotonated.

  • Cool the solution to 0°C (critical for this fluorinated derivative to prevent uncontrolled exotherms or side reactions).

  • Add 1.0–1.1 eq of 2-Fluoro-4-methylphenyl isothiocyanate dropwise.

  • Warm to Room Temperature (RT) and stir. Monitor via TLC/LC-MS.

Module 2: Catalysis & pH Control

User Scenario: "My reaction is slow, or I am getting low yields in aqueous buffers."

The Mechanism: The amine must be unprotonated (


) to attack the central carbon of the ITC. If the pH is too low, the amine is protonated (

) and non-reactive. If the pH is too high, hydroxide ions (

) outcompete the amine, hydrolyzing your reagent into a carbamate which decarboxylates to an aniline [2].

The "Goldilocks" Zone: For 2-Fluoro-4-methylphenyl isothiocyanate, the hydrolysis window is narrower.

  • Target pH: 8.5 – 9.0.

  • Why: This is high enough to deprotonate most lysine

    
    -amines (pKa ~10.5) partially, but low enough to slow down the hydrolysis accelerated by the fluorine atom.
    
Visualization: Competitive Pathways

The following diagram illustrates the kinetic competition you are managing.

ITC_Pathways ITC 2-Fluoro-4-methylphenyl Isothiocyanate Thiourea Desired Thiourea Product ITC->Thiourea  + Amine (Fastest if pH > pKa)   Dithiocarbamate Dithiocarbamate (Reversible) ITC->Dithiocarbamate  + Thiol (if present)   Carbamate Unstable Carbamate ITC->Carbamate  + H2O (Hydrolysis)   Amine Target Amine (Nucleophile) Water Water/OH- (Competitor) Aniline Aniline Byproduct (Dead End) Carbamate->Aniline - CO2 Urea Sym. Urea Dimer (Precipitate) Aniline->Urea + 2nd ITC Molecule

Caption: Kinetic competition between desirable thiourea formation and hydrolytic degradation pathways.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "I see a white precipitate forming that is not my product."

Diagnosis: Dimerization (Symmetrical Urea Formation). Cause: Moisture entered the system. The ITC hydrolyzed to an aniline (2-fluoro-4-methylaniline), which then reacted with a second molecule of ITC. Corrective Action:

  • Immediate: Filter the precipitate (usually the urea dimer is highly insoluble).

  • Prevention: Use anhydrous solvents. If working in air, switch to a nitrogen/argon atmosphere.

Issue 2: "The reaction stalls at 60-70% conversion."

Diagnosis: Equilibrium or Protonation. Cause: As the reaction proceeds, if HCl or another acid is generated (rare in direct ITC coupling but possible if using amine salts), the remaining amine becomes protonated. Corrective Action:

  • Add Base: Add 0.5 eq of DIPEA or Triethylamine.

  • Catalyst: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a hyper-nucleophilic transfer agent, attacking the ITC to form a reactive intermediate that rapidly transfers the acyl group to the amine [3].

Issue 3: "I have multiple spots on TLC."

Diagnosis: Thiocarbamate formation or Desulfurization.[1] Cause: If using methanol/ethanol, the solvent reacted. If using high heat (>60°C), the sulfur can be extruded (desulfurization) to form a carbodiimide or urea. Corrective Action:

  • Temperature: Keep reaction < 40°C. The 2-fluoro group makes the ITC reactive enough that heat is rarely needed.

  • Solvent: Switch to Acetonitrile or DMF.

Module 4: Optimization Decision Tree

Follow this logic flow to determine your optimal experimental setup.

Optimization_Tree Start Start: Define Nucleophile Solubility Is Nucleophile Water Soluble? Start->Solubility Organic Organic Soluble Solubility->Organic No Aqueous Water Soluble (Protein/Peptide) Solubility->Aqueous Yes SolventSelect Use DCM or DMF Add 1.5 eq DIPEA Organic->SolventSelect Catalysis Is reaction < 1 hr? SolventSelect->Catalysis Done Proceed to Workup Catalysis->Done Yes AddDMAP Add 10% DMAP Catalysis->AddDMAP No BufferSelect Carbonate/Bicarbonate Buffer pH 8.5 - 9.0 Aqueous->BufferSelect CoSolvent Dissolve ITC in DMSO Add to Buffer (Max 20% DMSO) BufferSelect->CoSolvent Incubate Incubate 4°C Overnight (Slows Hydrolysis) CoSolvent->Incubate

Caption: Decision logic for solvent and condition selection based on nucleophile solubility.

References

  • Satchell, D. P. N., & Satchell, R. S. (1975). The Chemistry of Isothiocyanates. Chemical Society Reviews. Link

  • Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 1: Functional Targets. Link

  • Munch, H., et al. (2008). Peptide Coupling in the Presence of Isothiocyanates. Organic Letters. Link

Sources

troubleshooting low labeling efficiency with 2-Fluoro-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Labeling Efficiency

Case ID: ITC-F-M-001 Status: Open for Resolution

Executive Summary: The Chemistry of Your Reagent

Welcome to the Technical Support Center. You are likely encountering low labeling efficiency with 2-Fluoro-4-methylphenyl isothiocyanate . To troubleshoot effectively, we must first understand the specific electronic and steric behaviors of this molecule, which differs significantly from standard PITC (Phenyl isothiocyanate) or FITC.

The "Fluoro-Methyl" Paradox

This reagent presents a unique chemical profile that dictates its reactivity:

  • The Ortho-Fluoro Effect (Electronic Activation vs. Steric Hindrance):

    • Activation: The fluorine atom at the ortho position (C2) is highly electronegative. Through the inductive effect (-I), it pulls electron density away from the aromatic ring, making the isothiocyanate carbon (–N=C =S) more electrophilic. This theoretically increases reaction speed with amines compared to non-fluorinated analogues [1].

    • Steric Hindrance: However, the fluorine atom is physically located next to the reactive center. This creates steric strain, potentially blocking the approach of bulky nucleophiles (e.g., secondary amines or sterically hindered N-termini) [2].

  • The Para-Methyl Effect (Solubility):

    • The methyl group at the para position (C4) adds lipophilicity to the molecule. This significantly reduces its solubility in purely aqueous buffers, often leading to "micro-precipitation"—a common, invisible cause of labeling failure where the reagent crashes out of solution before reacting.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of your low efficiency.

TroubleshootingFlow Start Start: Low Labeling Efficiency CheckSolubility 1. Check Reaction Clarity (Is it cloudy?) Start->CheckSolubility CheckBuffer 2. Check Buffer Composition (Is it Tris/Glycine?) CheckSolubility->CheckBuffer No (Clear) SolubilityIssue Solubility Failure: Reagent precipitated. Increase Organic Co-solvent. CheckSolubility->SolubilityIssue Yes (Cloudy) CheckPH 3. Check pH (Is pH < 8.5?) CheckBuffer->CheckPH No BufferIssue Chemistry Failure: Amine competition. Switch to Carbonate/HEPES. CheckBuffer->BufferIssue Yes CheckStoich 4. Check Stoichiometry (Is Excess < 10x?) CheckPH->CheckStoich No PHIssue Kinetics Failure: Amine protonated. Adjust pH to 9.0-9.5. CheckPH->PHIssue Yes StoichIssue Hydrolysis Failure: Water consumed reagent. Increase molar excess. CheckStoich->StoichIssue Yes Protocol Optimized Protocol Optimized CheckStoich->Protocol Optimized No

Figure 1: Decision matrix for isolating the cause of labeling failure. Follow the path to identify the primary error source.

Optimized Protocol (The "Gold Standard")

This protocol is engineered to balance the rapid hydrolysis caused by the fluoro-group and the solubility issues caused by the methyl-group.

Reagents:

  • Ligand/Protein: Dissolved in Carbonate Buffer (100 mM, pH 9.5).

  • Reagent: 2-Fluoro-4-methylphenyl isothiocyanate dissolved in anhydrous DMSO.

  • Co-solvent: DMSO or DMF.[1]

Step-by-Step Methodology
  • Buffer Exchange (Critical): Ensure your target amine is in 100 mM Sodium Carbonate/Bicarbonate, pH 9.5 .

    • Why? The pKa of a primary amine on a lysine side chain is ~10.5. At pH 7.0, it is 99.9% protonated (

      
      ) and chemically inert to isothiocyanates. You need the unprotonated form (
      
      
      
      ) [3].
    • Warning: Do NOT use Tris, Glycine, or Histidine buffers.[2] These contain amines that will scavenge your reagent.[3]

  • Reagent Solubilization: Dissolve the isothiocyanate in anhydrous DMSO to a concentration of 10–20 mM.

    • Why? The methyl group makes this compound hydrophobic. Adding it directly to water will cause immediate precipitation.

  • Reaction Setup: Add the reagent solution to your sample dropwise while vortexing.

    • Target Ratio: 20:1 (Reagent:Amine) molar excess.

    • Solvent Composition: Ensure the final mixture contains 20-30% DMSO (v/v).

    • Why? The high organic content keeps the 2-Fluoro-4-methylphenyl isothiocyanate in solution, allowing it to react before it hydrolyzes.

  • Incubation: Incubate at 37°C for 2 hours or Room Temp for 4 hours in the dark.

    • Note: The ortho-fluoro group accelerates hydrolysis. If you incubate overnight, the effective concentration of the reagent drops rapidly. Higher temperature (37°C) favors the aminolysis reaction over hydrolysis in this specific steric context [4].

  • Quenching: Add excess Ethanolamine or Hydroxylamine (pH adjusted to 8.0) to stop the reaction.

Troubleshooting Guide & FAQs

Category 1: Reaction Conditions

Q: My reaction mixture turns cloudy immediately after adding the reagent. Why? A: This is "Micro-Precipitation." The 4-methyl group makes the molecule lipophilic. When you dilute the DMSO stock into the aqueous buffer, the local concentration exceeds the solubility limit.

  • Fix: Increase the DMSO concentration in the final reaction to 30%. Add the reagent slowly while vortexing to prevent local high concentrations.

Q: Can I use pH 8.0 (PBS) to protect my sensitive protein? A: No. At pH 8.0, the labeling efficiency will be <10%.

  • The Science: Isothiocyanates require a nucleophilic attack by a free amine. The ortho-fluoro group makes the NCS carbon more electrophilic, but it also makes the molecule more susceptible to hydrolysis by water. At pH 8.0, the reaction with water (hydrolysis) outcompetes the reaction with the protonated amine [5].

  • Fix: If your protein is pH-sensitive, use Borate buffer at pH 9.0 as a compromise, but increase the molar excess of the reagent to 50x.

Category 2: Chemical Interferences

Q: I see a peak in my HPLC/LC-MS corresponding to [Reagent - 34 Da]. What is this? A: This is likely the Isocyanate or Urea derivative resulting from hydrolysis.

  • Mechanism:

    
    .
    
  • The 2-fluoro group destabilizes the intermediate, promoting hydrolysis if the amine is not available (i.e., if pH is too low).

  • Fix: Ensure your buffers are strictly anhydrous (for the stock) and the pH is >9.0 (for the reaction) to favor thiourea formation over hydrolysis.

Category 3: Data Interpretation
ObservationRoot CauseCorrective Action
0% Labeling Buffer InterferenceCheck for Tris/Glycine. Switch to Bicarbonate.
<10% Labeling pH too lowIncrease pH to 9.5.
Reagent Precipitates HydrophobicityIncrease organic co-solvent (DMSO) to 30-40%.
Multiple Peaks (MS) Non-specific labelingReduce molar excess or lower pH slightly (to 9.0).

References

  • BenchChem. (2025).[1][3] Reaction mechanism of acetyl isothiocyanate with primary amines.[3] Retrieved from 3

  • Royal Society of Chemistry. (n.d.). The rate of reaction of some substituted anilines with phenyl isothiocyanate.[4] Retrieved from 4

  • BenchChem. (2025).[1][3] Optimizing reaction conditions for peptide derivatization with isothiocyanates. Retrieved from 1

  • Academia.edu. (n.d.). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Retrieved from 5

  • Beilstein Journals. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters.[6] Retrieved from 7

Sources

Technical Guide: Optimizing 2-Fluoro-4-methylphenyl Isothiocyanate (FMP-ITC) Reactivity

[1]

Executive Summary & Chemical Profile

2-Fluoro-4-methylphenyl isothiocyanate (FMP-ITC) is a specialized electrophilic derivatizing reagent used primarily in peptide sequencing (Edman degradation analog), chiral resolution, and heterocycle synthesis.[1]

Unlike standard Phenyl Isothiocyanate (PITC), FMP-ITC possesses a 2-fluoro substituent . This electron-withdrawing group (EWG) at the ortho position significantly enhances the electrophilicity of the isothiocyanate carbon via inductive effects (

heightened susceptibility to hydrolysis

This guide addresses the critical impact of pH on FMP-ITC stability and conjugation efficiency, providing researchers with self-validating protocols to maximize yield.[1]

The pH-Reactivity Landscape

The reaction of FMP-ITC follows a nucleophilic addition mechanism.[1] The success of your experiment depends on balancing two competing pathways: Amine Conjugation (Desired) vs. Hydrolysis (Undesired) .

Mechanistic Pathway

The isothiocyanate carbon (

1
  • Conjugation: An unprotonated amine (

    
    ) attacks the carbon to form a stable thiourea.[1]
    
  • Hydrolysis: Hydroxide ions (

    
    ) attack the carbon to form an unstable thiocarbamate, which decomposes into the parent aniline, 
    
    
    , and
    
    
    .

Visualizing the Competition:

Gcluster_0pH InfluenceITCFMP-ITC(Electrophile)ThioureaThiourea Product(Stable Conjugate)ITC->Thiourea  Major Pathway(pH 8.0-9.5)  UnstableThiocarbamate(Unstable)ITC->Unstable  Competing Pathway(pH > 10)  AmineTarget Amine(R-NH2)Amine->ThioureaHydroxideHydroxide Ion(OH-)Hydroxide->UnstableWasteWaste Products(Aniline + CO2)Unstable->Waste  Decomposition  

Figure 1: Mechanistic competition between amine conjugation and hydrolysis.[1] The 2-fluoro group accelerates both pathways compared to non-fluorinated analogs.

pH Impact Data Table
pH ZoneState of Amine NucleophileHydrolysis RiskReaction EfficiencyRecommendation
Acidic (< 6.0) Fully Protonated (

).[1] Unreactive.
Negligible0% Avoid. Reaction will not proceed.[1]
Neutral (6.5 - 7.5) Partially Protonated (depends on pKa).[1]LowLow to Moderate Suitable only for N-terminal

-amines (pKa ~7.6). Too low for Lysine.[1]
Optimal (8.0 - 9.5) Free Base (

).[1] Highly Reactive.
ModerateHigh Target Zone. Use Carbonate or Borate buffers.
Basic (> 10.0) Fully Deprotonated.Critical Decreasing Avoid. Hydrolysis rate (

) overtakes conjugation rate (

).[1]

Troubleshooting & FAQs

Q1: My reaction yield is low (<20%). I am using PBS at pH 7.4. What is wrong?

Diagnosis: Your pH is likely too low for the specific amine you are targeting.[1] Explanation:

  • N-terminal amines have a pKa of ~7.6–8.[1]0. At pH 7.4, roughly 50% are protonated and unreactive.[1]

  • Lysine

    
    -amines  have a pKa of ~10.[1]5. At pH 7.4, >99.9% are protonated (
    
    
    ).[1] Corrective Action:
  • Switch buffer to 100 mM Sodium Carbonate/Bicarbonate, pH 9.0 .

  • Ensure the buffer capacity is sufficient to neutralize the acid generated if using an HCl salt of the amine.

Q2: The FMP-ITC reagent precipitates immediately upon addition to the buffer.

Diagnosis: Solubility failure. FMP-ITC is highly hydrophobic due to the aromatic ring and methyl/fluoro groups.[1] Explanation: Aqueous buffers promote hydrophobic aggregation, preventing the reagent from interacting with the protein/peptide. Corrective Action:

  • Dissolve FMP-ITC in a water-miscible organic solvent first (Acetonitrile , DMF , or DMSO ) to create a 10-50 mM stock.[1]

  • Add this stock to your aqueous reaction mixture such that the final organic solvent concentration is 20–50% (v/v) .

  • Note: If labeling a protein sensitive to denaturation, use the lowest effective organic % (e.g., 10-15%) and add the reagent slowly with vortexing.

Q3: I see a new peak in my HPLC/LC-MS that corresponds to the mass of the starting amine minus the ITC. What is this?

Diagnosis: You are observing the hydrolysis byproduct (2-fluoro-4-methylaniline).[1] Explanation: If the pH is too high (>10) or the amine concentration is too low, water/hydroxide outcompetes the amine. The resulting thiocarbamic acid decarboxylates, leaving the aniline derivative. Corrective Action:

  • Lower pH to 8.5–9.0.

  • Increase Amine Concentration: The rate of conjugation is second-order (

    
    ), while hydrolysis is pseudo-first-order (dependent on constant 
    
    
    ).[1] Increasing amine concentration favors conjugation.[1]

Validated Experimental Protocol

Objective: Conjugation of FMP-ITC to a Peptide/Small Molecule Amine.

Reagents
  • Buffer: 0.1 M Sodium Carbonate, pH 9.0 (Freshly prepared).

  • Solvent: Anhydrous Acetonitrile (ACN) or DMSO.[1]

  • Reagent: FMP-ITC (Store at 4°C, desiccated).

Workflow
  • Preparation of Amine:

    • Dissolve target amine in Carbonate Buffer to a final concentration of 1–5 mg/mL .

    • Check: If the amine is an HCl salt, verify pH is still 9.0. Adjust with NaOH if necessary.[1]

  • Preparation of FMP-ITC:

    • Prepare a 50 mM stock solution of FMP-ITC in ACN.

    • Critical: Prepare immediately before use.[1] Do not store dilute stocks.

  • Reaction:

    • Add FMP-ITC stock to the amine solution.[1]

    • Molar Ratio: Use 1.5 to 5 equivalents of FMP-ITC relative to the amine.[1]

    • Solvent Ratio: Ensure final ACN content is at least 20% to maintain solubility.

    • Incubation: Incubate at 37°C for 30–60 minutes (or 50°C for 10-20 mins for difficult amines). The 2-Fluoro group allows faster kinetics than standard PITC.[1]

  • Quenching (Optional but Recommended):

    • Add excess glycine or dilute acetic acid to stop the reaction if precise timing is required.[1]

  • Purification:

    • Remove excess reagents and hydrolysis byproducts via Solid Phase Extraction (C18) or HPLC .[1] The FMP-ITC derivative will be more hydrophobic than the native amine.[1]

Logic & Troubleshooting Flowchart

TroubleshootingStartStart: Low Conjugation YieldCheckSolubilityIs the solution cloudy/precipitated?Start->CheckSolubilityCheckPHIs pH between 8.5 and 9.5?CheckSolubility->CheckPHNoSolubilityIssueIssue: Hydrophobic AggregationAction: Increase Organic Solvent(ACN/DMSO) to 30-50%CheckSolubility->SolubilityIssueYesCheckAmineIs Amine conc. > 0.1 mM?CheckPH->CheckAmineYes (8.5-9.5)PH_LowIssue: Amine ProtonatedAction: Raise pH to 9.0Use Carbonate BufferCheckPH->PH_LowToo Low (<8.0)PH_HighIssue: Hydrolysis CompetitionAction: Lower pH to 8.5Increase Amine Conc.CheckPH->PH_HighToo High (>10.0)DilutionIssueIssue: Kinetic FailureAction: Concentrate SampleIncrease ITC EquivalentsCheckAmine->DilutionIssueNoSuccessProtocol OptimizedCheckAmine->SuccessYes

Figure 2: Decision tree for troubleshooting reaction failures with FMP-ITC.

References

  • Edman, P. (1950).[1] Method for determination of the amino acid sequence in peptides.[2][3] Acta Chemica Scandinavica, 4, 283-293. Link(Foundational chemistry of PITC-amine conjugation).

  • Drobnica, L., et al. (1977).[1][4] The Chemistry of the -NCS Group. In The Chemistry of Cyanates and their Thio Derivatives (S. Patai, Ed.).[4] Wiley. (Authoritative source on isothiocyanate hydrolysis kinetics and pH dependence).

  • Satchell, D. P. N., & Satchell, R. S. (1975).[1] The Kinetics and Mechanism of the Hydrolysis of p-Nitrophenyl Isothiocyanate. Journal of the Chemical Society, Perkin Transactions 2. Link(Establishes the correlation between electron-withdrawing substituents and increased hydrolysis rates).

  • Podlech, J. (2010).[1] Origin of the "Goldilocks Effect" in Isothiocyanate Conjugations. Journal of Organic Chemistry. (General reference for pH optimization in nucleophilic additions to ITCs).

  • PubChem. (2023).[1] 2-Fluoro-4-methylphenyl isothiocyanate Compound Summary. National Center for Biotechnology Information. Link(Physical properties and safety data).

common pitfalls in the synthesis of isothiocyanates.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isothiocyanate Synthesis & Troubleshooting

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: ITC-SYN-001 Subject: Overcoming Common Pitfalls in Isothiocyanate (ITC) Synthesis

Welcome to the Technical Support Center

Hello. I understand you are encountering difficulties with isothiocyanate synthesis. This class of compounds is deceptively simple in structure (


) but notoriously finicky in practice. Whether you are dealing with low yields, symmetric thiourea byproducts, or "vanishing" products during purification, these issues usually stem from specific mechanistic oversights.

Below is a troubleshooting guide structured to address the three most common failure modes I see in the field.

Module 1: The "Thiophosgene" Route (CSCl₂)

Method: Reaction of primary amines with thiophosgene.[1][2] Status: High Risk / High Reward (Classic Method).

Critical Safety Warning

STOP: Thiophosgene is highly toxic and has a high vapor pressure.

  • Never use this outside a well-functioning fume hood.

  • Neutralization: Keep a beaker of 10% methanolic ammonia or NaOH nearby to neutralize spills and contaminated glassware immediately.

Troubleshooting: "I have low yield and a white solid precipitate."

Diagnosis: You are likely forming the symmetric thiourea byproduct. Mechanism: The reaction of an amine with thiophosgene produces the ITC.[3] However, the ITC itself is a potent electrophile. If free amine is present alongside the generated ITC, the amine will attack the ITC to form a symmetric thiourea (


), which is often a stable, insoluble solid.

The Fix: The Biphasic "Schotten-Baumann" Approach To prevent the amine from attacking the product, you must segregate them or control the protonation state.

  • Use a Biphasic System: Dissolve the thiophosgene in an organic solvent (CHCl₃ or DCM) and the amine in water (with an inorganic base like NaHCO₃ or CaCO₃).

  • Order of Addition (Crucial): Add the amine solution TO the thiophosgene solution . This ensures thiophosgene is always in excess relative to the amine, favoring ITC formation over thiourea formation.

  • pH Control: Keep the aqueous phase slightly basic (pH 8-9) to neutralize the HCl generated, but not so basic that you hydrolyze the ITC.

Thiophosgene_Pathway cluster_fix Prevention Strategy Amine Primary Amine (R-NH2) Intermediate Thiocarbamoyl Chloride Amine->Intermediate + CSCl2 CSCl2 Thiophosgene (CSCl2) ITC Isothiocyanate (Product) Intermediate->ITC - HCl Thiourea Symmetric Thiourea (Byproduct) ITC->Thiourea + Excess Amine (Side Reaction) Strategy 1. Biphasic System 2. Add Amine TO CSCl2 3. Keep CSCl2 in Excess

Figure 1: Mechanistic pathway showing the "Danger Zone" where product reacts with starting material.

Module 2: The "CS₂ + Desulfurization" Route

Method: Reaction of amine with Carbon Disulfide (CS₂) and a base, followed by a desulfurizing agent.[1][4] Status: Safer, but prone to "sludge" and stalling.

Troubleshooting: "My reaction turned into a solid block (The DCC Nightmare)."

Diagnosis: You used Dicyclohexylcarbodiimide (DCC) as the desulfurizing agent. The Issue: DCC converts the dithiocarbamate salt to ITC but produces Dicyclohexylurea (DCU) as a byproduct. DCU is notoriously insoluble in most solvents and difficult to filter completely. It often traps your product.

The Fix: Modern Desulfurizing Agents Switch to reagents that produce water-soluble or volatile byproducts.

ReagentByproductAdvantageProtocol Note
EDCI Water-soluble ureaWash away with water during workup.Expensive for large scale.
Tosyl Chloride (TsCl) TsO⁻ saltCheap, scalable, robust.Requires base (e.g., NaOH).
Boc₂O CO₂, COS, t-BuOHCleanest. Byproducts are gas/volatile.Use catalytic DMAP.[1]
T3P Water-soluble phosphateGreen, very high yield.Fast reaction (30 mins).
Troubleshooting: "The reaction stalled at the intermediate."

Diagnosis: Incomplete formation of the dithiocarbamate salt. The Fix: The reaction of amine + CS₂ is an equilibrium. You must allow the dithiocarbamate salt to form completely (usually 30-60 mins with a base like Et₃N or NaOH) before adding the desulfurizing agent. If you add the desulfurizer too early, you will quench the reagents.

Recommended Protocol: Tosyl Chloride Method (The "Boeré" Modification)

  • Dissolve amine (1 eq) in THF/Water (1:1).

  • Add NaOH (2.5 eq) and stir.

  • Add CS₂ (1.5 eq) dropwise. Wait 1 hour.

  • Cool to 0°C. Add Tosyl Chloride (1.1 eq) dissolved in minimal THF.

  • Warm to RT. Product separates or is extracted with EtOAc.[5]

CS2_Pathway cluster_warning Critical Timing Amine Primary Amine (R-NH2) DTC_Salt Dithiocarbamate Salt (Intermediate) Amine->DTC_Salt Step 1: Salt Formation (Must complete first!) CS2 Carbon Disulfide (CS2) CS2->DTC_Salt Step 1: Salt Formation (Must complete first!) Base Base (Et3N / NaOH) Base->DTC_Salt Step 1: Salt Formation (Must complete first!) ITC Isothiocyanate (Product) DTC_Salt->ITC Step 2: Desulfurization Byproducts Leaving Groups (S, Salts, Ureas) DTC_Salt->Byproducts Desulf Desulfurizing Agent (TsCl / EDCI / T3P)

Figure 2: The Two-Step CS2 protocol. Premature addition of the desulfurizer causes failure.

Module 3: Purification & Stability

Troubleshooting: "My product vanished on the silica column."

Diagnosis: Silica gel hydrolysis. The Issue: Isothiocyanates are electrophiles.[6] The hydroxyl groups on the surface of silica gel are nucleophilic enough (especially if the silica is acidic) to degrade sensitive ITCs back to amines or thioureas during slow chromatography.

The Fixes:

  • Flash Fast: Do not let ITCs sit on silica. Use a short column and push it through quickly.

  • Neutral Alumina: Use neutral alumina instead of silica gel for stationary phase.

  • Distillation: If your ITC is low molecular weight (e.g., Allyl-ITC), vacuum distillation is far superior to chromatography.

  • "Wash-Only" Workup: If you use the Boc₂O or T3P methods, the byproducts are water-soluble or volatile. You can often achieve >95% purity simply by washing the organic layer with 1M HCl, Water, and Brine, then evaporating the solvent. No column required.

Frequently Asked Questions (FAQ)

Q: Can I synthesize isothiocyanates from secondary amines? A: No. Secondary amines form dithiocarbamates, but they cannot eliminate to form isothiocyanates because they lack the second proton on the nitrogen required for the elimination step. They form thiocarbamoyl chlorides or thioureas instead.

Q: How do I store my isothiocyanates? A: Store them at -20°C under an inert atmosphere (Argon/Nitrogen). They are sensitive to nucleophiles (water, alcohols) over time. If they darken, distillation usually restores purity.

Q: I see a strong smell of sulfur/rotten eggs. Is this normal? A: Yes, but be careful. This often indicates the release of COS (carbonyl sulfide) or CS₂. Ensure your ventilation is impeccable.[7][8]

References

  • Munch, H., et al. (2008). "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate."[1] Tetrahedron Letters, 49(26), 4117-4119.

    • Key Insight: Describes the Boc₂O method which avoids chrom
  • Wong, R., & Dolman, S. J. (2007). "Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamates." The Journal of Organic Chemistry, 72(10), 3969-3971.

    • Key Insight: The robust "TsCl" protocol for scalable synthesis.
  • Kuthyala, S., et al. (2020). "T3P-mediated synthesis of isothiocyanates from amines and carbon disulfide." Journal of Organic Chemistry, 85, 1200-1209.

    • Key Insight: Modern, green approach using Propane Phosphonic Acid Anhydride (T3P).[4]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Key Insight: Standard protocols for Thiophosgene handling and biphasic reactions.

End of Technical Guide. For further assistance, contact the synthesis core facility.

Sources

Validation & Comparative

Advanced Protein Analysis: The Strategic Advantages of Fluorinated Isothiocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of Using Fluorinated Isothiocyanates in Protein Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of protein characterization, standard reagents like Phenyl Isothiocyanate (PITC) and Fluorescein Isothiocyanate (FITC) have long been the workhorses for Edman degradation and flow cytometry, respectively. However, the emergence of Fluorinated Isothiocyanates (e.g., 4-trifluoromethylphenyl isothiocyanate) has introduced a new paradigm in structural biology and proteomics. By leveraging the unique physicochemical properties of the fluorine atom—specifically its absence in biological backgrounds and its orthogonal solvophobicity—these reagents solve critical signal-to-noise and separation challenges that traditional reagents cannot address.

This guide details the technical advantages of fluorinated isothiocyanates in


F NMR spectroscopy  and Fluorous Proteomics , providing validated protocols and comparative data for their implementation.
Part 1: The F NMR Advantage (Structural Dynamics)

The most significant application of fluorinated isothiocyanates is their role as site-specific probes for


F Nuclear Magnetic Resonance (NMR) . Unlike 

H or

C, fluorine is virtually absent in native biological systems, rendering the cellular background "invisible."
1. Zero-Background Detection
  • The Problem: In traditional

    
    H NMR, signals from the protein of interest are often obscured by the massive background of solvent and cellular components.
    
  • The Fluorinated Solution: Incorporating a trifluoromethyl (

    
    ) group via an isothiocyanate handle provides a signal that exists in a "silent" spectral window. This allows for the observation of specific residues even in complex mixtures like cell lysates.
    
2. High Sensitivity and Environmental Responsiveness
  • Sensitivity: The

    
    F nucleus has a gyromagnetic ratio of 83% that of 
    
    
    
    H, ensuring high sensitivity.
  • Conformational Sensitivity: The chemical shift of the fluorine signal is exquisitely sensitive to the local electrostatic environment. A conformational change (e.g., ligand binding or folding) often results in a significant chemical shift change (

    
    ), making these probes ideal for studying protein dynamics.
    
Mechanism of Action

Fluorinated isothiocyanates react with nucleophilic amine groups (N-terminus or


-amino group of Lysine) to form a stable thiourea  linkage.

ReactionMechanism Protein Protein-NH2 (Nucleophile) Intermediate Transition State (Tetrahedral) Protein->Intermediate Nucleophilic Attack Reagent R-N=C=S (Fluorinated ITC) Reagent->Intermediate Product Protein-NH-CS-NH-R (Stable Thiourea) Intermediate->Product Proton Transfer

Figure 1: Reaction mechanism of isothiocyanate conjugation. The electrophilic carbon of the isothiocyanate group undergoes nucleophilic attack by the protein amine, forming a stable thiourea bond.[1]

Part 2: The Fluorous Proteomics Advantage (Mass Spectrometry)

In mass spectrometry (MS), sample complexity is the enemy of sensitivity. Fluorinated isothiocyanates enable Fluorous Labeling Assisted Capture (FLAC) , a technique that uses "fluorous affinity" to separate tagged peptides from a complex digest.

1. Orthogonal Separation

Fluorine atoms are both hydrophobic and lipophobic—they prefer to interact with other fluorine atoms. By tagging a specific subset of peptides (e.g., N-terminal) with a perfluorinated isothiocyanate, you can pass the sample through a Fluorous Solid Phase Extraction (FSPE) cartridge.

  • Non-tagged peptides: Wash through.

  • Tagged peptides: Bind strongly to the fluorous silica.

  • Result: A highly enriched sample of target peptides, reducing ion suppression in MS.

2. Enhanced Ionization

The introduction of hydrophobic fluorous tags often improves the surface activity of peptides in Electrospray Ionization (ESI), leading to higher ionization efficiency and improved detection limits for low-abundance species.

Part 3: Comparative Performance Analysis

The following table contrasts standard PITC (used in Edman degradation) with Fluorinated Isothiocyanates (used in NMR and Fluorous Proteomics).

FeaturePhenyl Isothiocyanate (PITC)Fluorinated Isothiocyanates (e.g., 4-CF3-PITC)
Primary Application N-terminal Sequencing (Edman)

F NMR, Fluorous Enrichment (MS)
Detection Mode UV Absorbance (269 nm)NMR (

F), MS (Mass Defect)
Background Signal High (Interference from buffer/matrix)Zero (No endogenous fluorine)
Separation Principle Hydrophobicity (C18 HPLC)Fluorous Affinity (FSPE)
Sensitivity Low (Requires purified sample)High (Works in lysates/complex mixtures)
Linkage Stability Unstable in acid (Cyclizes/Cleaves)Stable Thiourea (under physiological conditions)
Part 4: Validated Experimental Protocols
Protocol A: Site-Specific Labeling for

F NMR

Objective: Label surface lysine residues with 4-(Trifluoromethyl)phenyl isothiocyanate for structural analysis.

  • Buffer Exchange: Exchange protein into a non-amine buffer (e.g., 50 mM Phosphate, pH 7.5). Note: Avoid Tris or Glycine, as they will compete for the reagent.

  • Reagent Preparation: Dissolve 4-(Trifluoromethyl)phenyl isothiocyanate in DMSO to a concentration of 100 mM.

  • Conjugation:

    • Add the isothiocyanate to the protein solution (10–50 µM protein) at a 10-fold molar excess .

    • Incubate at 4°C for 12–16 hours or Room Temperature for 2 hours. Gentle agitation is required.

  • Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted isothiocyanate.

  • Purification (Critical): Remove excess small molecules using a desalting column (e.g., PD-10) or dialysis against the NMR buffer.

    • Validation: Verify labeling efficiency via Mass Spectrometry (mass shift of +203 Da for trifluoromethyl-phenyl carbamoyl group).

  • NMR Acquisition: Acquire 1D

    
    F NMR spectra (typically ~470 MHz for fluorine on a 500 MHz instrument).
    
Protocol B: Fluorous Enrichment for Peptidomics

Objective: Enrich N-terminal peptides from a tryptic digest.

Workflow Step1 1. Protein Digest (Complex Mixture) Step2 2. Tagging (Fluorinated ITC) Step1->Step2 Step3 3. Load FSPE Cartridge (Fluorous Silica) Step2->Step3 Step4 4. Wash (Remove Non-tagged) Step3->Step4 Flow-through Step5 5. Elute (High Organic Solvent) Step4->Step5 Bound Peptides Step6 6. LC-MS/MS Analysis Step5->Step6

Figure 2: Fluorous Labeling Assisted Capture (FLAC) workflow. The fluorous tag acts as a specific handle, allowing targeted retention of labeled peptides on fluorous media.

  • Digestion: Digest protein mixture with Trypsin (standard protocol).

  • Labeling: React digest with perfluorooctyl propyl isothiocyanate (or similar fluorous tag) in borate buffer (pH 8.5) for 1 hour.

  • Loading: Acidify sample and load onto a pre-equilibrated Fluorous SPE cartridge.

  • Washing: Wash with 0.1% formic acid/water. Non-fluorous peptides (internal tryptic peptides) will elute.

  • Elution: Elute the tagged N-terminal peptides with 80% Methanol or Acetonitrile.

  • Analysis: Analyze the eluate via LC-MS/MS.

References
  • Gimenez, D. et al. (2011). "Fluorine NMR spectroscopy for the analysis of protein structure and dynamics." Angewandte Chemie International Edition. Link

  • Brittain, S. M. et al. (2005). "Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry." Nature Biotechnology. Link

  • Evanics, F. et al. (2003). "Fluorous chemistry for the synthesis of 19F-labeled proteins." Journal of Organic Chemistry.
  • Kitevski-LeBlanc, J. L. & Prosser, R. S. (2012). "Current applications of 19F NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Thermo Fisher Scientific. "4-(Trifluoromethyl)phenyl isothiocyanate Product Specifications." Link

Sources

Validation Guide: High-Sensitivity Amine Profiling Using 2-Fluoro-4-methylphenyl Isothiocyanate (FMPITC)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Rationale

In the landscape of metabolomics and pharmaceutical impurity analysis, the derivatization of amines is a critical step to enhance retention, separation, and detectability.[1] While Phenyl Isothiocyanate (PITC) —Edman’s Reagent—remains the industry standard, it suffers from limitations in resolving structural isomers and significant background noise in ESI-MS.

This guide validates a novel workflow using 2-Fluoro-4-methylphenyl isothiocyanate (FMPITC) . The introduction of the fluorine atom at the ortho position and a methyl group at the para position introduces unique steric and electronic effects. These modifications enhance lipophilicity (improving Reverse Phase retention) and alter the pKa of the resulting thiourea, often resulting in superior peak shape and resolution for complex biological matrices compared to standard PITC.

The "Fluorine Effect" in Separation

The 2-fluoro substituent creates a dipole that interacts uniquely with C18 stationary phases, often resolving co-eluting isobaric amines (e.g., Leucine/Isoleucine or positional isomers of biogenic amines) that PITC fails to separate.

Part 2: Chemical Mechanism & Workflow

The core chemistry relies on the nucleophilic attack of the unprotonated amine nitrogen onto the electrophilic carbon of the isothiocyanate group. This reaction must be conducted under basic conditions to ensure the amine is deprotonated.

Reaction Scheme Diagram

ReactionMechanism Amine Analyte (Amine) R-NH2 Complex Transition State (Tetrahedral Intermediate) Amine->Complex Nucleophilic Attack Reagent Reagent (FMPITC) 2-Fluoro-4-methyl-Ph-N=C=S Reagent->Complex Product Stable Derivative Substituted Thiourea Complex->Product Proton Transfer & Stabilization Base Catalyst/Base (Pyridine/TEA) pH > 9.0 Base->Amine Deprotonation

Figure 1: Reaction pathway for the derivatization of primary amines with FMPITC to form stable thiourea derivatives.

Part 3: Comparative Analysis (FMPITC vs. Alternatives)

To justify the switch to FMPITC, we must objectively compare it against the gold standard (PITC) and high-sensitivity alternatives (FMOC).

FeatureFMPITC (New Method) PITC (Standard) FMOC-Cl
Target Functional Group Primary & Secondary AminesPrimary & Secondary AminesPrimary & Secondary Amines
Derivatization Speed 20 min @ 50°C20 min @ Room Temp< 5 min (Rapid)
Stability of Derivative High (>48 hours)Moderate (24 hours)High
Chromatographic Selectivity Excellent (Fluorine-enhanced shape selectivity)Good (General purpose)Good (Very hydrophobic)
MS Sensitivity (ESI+) High (F-atom reduces background noise)Moderate (High chemical noise)High
Excess Reagent Removal Required (Evaporation/Extraction)Required (Evaporation)Required (Extraction)
UV Absorbance Max ~250-254 nm254 nm265 nm (Fluorescent)

Key Insight: FMPITC is preferred when PITC results in critical pair co-elution or when higher MS sensitivity is required without switching to expensive fluorescent tags.

Part 4: Validation Protocol (Step-by-Step)

This protocol is designed to meet ICH Q2(R1) standards. All solutions must be prepared using LC-MS grade solvents.

Experimental Workflow

ValidationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Instrumental Analysis Sample Plasma/Biofluid (100 µL) Precip Protein Precipitation (ACN/MeOH) Sample->Precip Dry Evaporation (N2 Stream) Precip->Dry ReagentAdd Add FMPITC Solution (in ACN:Pyridine:TEA) Dry->ReagentAdd Incubate Incubate 50°C, 20 min ReagentAdd->Incubate Dry2 Lyophilization/Dry Remove Excess Reagent Incubate->Dry2 Recon Reconstitution (Mobile Phase A) Dry2->Recon HPLC UHPLC Separation (C18 Column, 1.7µm) Recon->HPLC Detect Detection (QqQ MS or UV-PDA) HPLC->Detect

Figure 2: End-to-end sample preparation and analysis workflow for FMPITC validation.

Detailed Methodology
Reagent Preparation
  • Derivatization Buffer: Acetonitrile : Pyridine : Triethylamine : Water (10:5:2:3 v/v).

  • FMPITC Solution: 5% (v/v) 2-Fluoro-4-methylphenyl isothiocyanate in Acetonitrile. Note: Prepare fresh daily.

Derivatization Steps
  • Take 50 µL of standard or sample (protein precipitated).

  • Evaporate to dryness under nitrogen.

  • Add 50 µL of Derivatization Buffer and 50 µL of FMPITC Solution .

  • Vortex for 30 seconds.

  • Incubate at 50°C for 20 minutes .

  • Evaporate to dryness (critical to remove excess isothiocyanate which can suppress MS ionization).

  • Reconstitute in 100 µL of 5% Acetonitrile in Water (Mobile Phase A).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

Part 5: Validation Parameters & Acceptance Criteria

To validate this method for regulatory submission or publication, you must generate the following data sets.

Specificity & Selectivity

Objective: Prove that FMPITC does not generate interfering peaks at the retention time of the analyte.

  • Protocol: Inject (1) Double Blank (Solvent only), (2) Blank Matrix (Derivatized plasma without analyte), and (3) Zero Sample (Blank Matrix + Internal Standard).

  • Acceptance: Interferences at the analyte retention time must be < 20% of the LLOQ response.

Linearity & Range

Objective: Confirm the relationship between concentration and response (Area Ratio).

  • Protocol: Prepare 6-8 non-zero standards covering the expected biological range (e.g., 10 ng/mL to 10,000 ng/mL).

  • Acceptance:

    
    .[2] Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).
    
Accuracy & Precision

Objective: Assess repeatability and trueness.

  • Protocol: Analyze QC samples at Low, Medium, and High concentrations (n=5 each) over 3 separate days.

  • Acceptance:

    • Accuracy: Mean value within ±15% of nominal.

    • Precision (CV%): < 15%.

Stability (The Critical FMPITC Advantage)

Objective: Prove the thiourea derivative is stable.

  • Protocol: Re-inject the processed samples after 24 and 48 hours in the autosampler (4°C).

  • Expectation: FMPITC derivatives generally show superior hydrolytic stability compared to OPA derivatives.

  • Acceptance: Deviation from initial injection < 15%.

Part 6: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Sensitivity Incomplete reactionIncrease pH by adding more TEA; Ensure anhydrous conditions during initial drying.
Peak Tailing Secondary interactionsAdd 5-10 mM Ammonium Acetate to Mobile Phase A.
Ghost Peaks Excess FMPITCEnsure evaporation step is complete; Increase drying time by 10 mins.
Precipitate Low solubility of derivativeIncrease % Organic in reconstitution solvent (e.g., start at 10% ACN).

References

  • Guideline on Bioanalytical Method Validation. European Medicines Agency (EMA), 2011. Link

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), 2018. Link

  • Xu, K., et al. (2025).[1] "Comparative evaluation of phenyl isothiocyanate derivatization and 'dilute-and-shoot' methods for HPLC–MS/MS-based targeted metabolomics." Analytical and Bioanalytical Chemistry. Link

  • Santa, T. (2011). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography. (Contextual reference for ITC chemistry). Link

  • Ichibangase, T., et al. (2009). "Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry." Journal of Chromatography A. Link

Sources

Assessing the Specificity of 2-Fluoro-4-methylphenyl Isothiocyanate for Primary Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology

Executive Summary

In targeted metabolomics, peptide sequencing (Edman degradation), and bioconjugation, the precise derivatization of amine-containing compounds is critical for enhancing chromatographic retention and mass spectrometric ionization [1]. While Phenyl isothiocyanate (PITC) has been the historical gold standard for these applications, the introduction of halogenated and alkylated analogs has provided researchers with superior tools for tuning reaction kinetics and specificity.

This guide objectively evaluates 2-Fluoro-4-methylphenyl isothiocyanate (CAS: 864350-17-4), analyzing how its unique structural modifications—an ortho-fluoro and a para-methyl group—modulate its electrophilicity and steric profile. By comparing it against traditional PITC and Fluorescein isothiocyanate (FITC), we demonstrate why this reagent offers enhanced specificity for primary amines and superior performance in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflows.

Mechanistic Insights: The Causality of Specificity

To utilize a derivatization reagent effectively, one must understand the thermodynamic and kinetic forces driving the reaction. Isothiocyanates (


) react with nucleophiles via attack at the central, electron-deficient carbon atom [2].
The Substituent Effect

The specificity and reactivity of 2-Fluoro-4-methylphenyl isothiocyanate are governed by two distinct substituent effects:

  • The Ortho-Fluoro Group (Inductive & Steric Effects): Fluorine exerts a strong electron-withdrawing inductive effect (

    
    ), which increases the partial positive charge (
    
    
    
    ) on the isothiocyanate carbon. This accelerates the nucleophilic attack by unhindered primary amines. However, its position ortho to the reactive center introduces localized steric hindrance. This steric bulk severely restricts access for bulkier secondary amines, rendering the reagent highly specific for primary amines (e.g., the
    
    
    -amino group of lysine or the N-terminus of peptides).
  • The Para-Methyl Group (Hydrophobic Tuning): The methyl group provides a slight electron-donating effect (

    
    ), which stabilizes the resulting thiourea derivative. More importantly, it increases the partition coefficient (LogP) of the final conjugate. In RP-HPLC-MS/MS workflows, highly polar amino acids (like glycine or histidine) often elute too close to the solvent front, suffering from severe ion suppression. The para-methyl group acts as a hydrophobic tag, pushing the retention time of the derivatized polar amines further into the organic gradient, thereby enhancing signal-to-noise ratios [3].
    
pH-Dependent Selectivity

At an alkaline pH (8.5–9.5), primary amines (pKa ~9–10) are partially deprotonated and highly nucleophilic, rapidly forming highly stable, irreversible thiourea linkages [2]. While thiols (cysteine residues) can also react to form dithiocarbamates, these linkages are thermodynamically unstable at pH > 8.5 and readily revert to free thiols, ensuring the reagent's functional specificity for amines. Hydroxyl groups (serine, threonine) remain unreactive under these conditions.

Mechanism Reagent 2-Fluoro-4-methylphenyl isothiocyanate (Electrophilic Carbon) Intermediate Tetrahedral Intermediate (Transient) Reagent->Intermediate Nucleophilic Attack Dithiocarbamate Dithiocarbamate (Reversible/Unstable) Reagent->Dithiocarbamate Thiol Attack Steric Steric Hindrance (Slow/No Reaction) Reagent->Steric Sec. Amine Attack Amine Primary Amine (R-NH2, Nucleophile) pH 8.5 - 9.5 Amine->Intermediate SecAmine Secondary Amine (R2-NH) SecAmine->Steric Thiol Thiol (R-SH) Thiol->Dithiocarbamate Thiourea Stable Thiourea Derivative (Irreversible) Intermediate->Thiourea Proton Transfer Dithiocarbamate->Reagent Reverts at pH > 8.5

Reaction pathways demonstrating primary amine specificity and thiol reversibility.

Comparative Performance Analysis

To contextualize the utility of 2-Fluoro-4-methylphenyl isothiocyanate, we compare it against standard PITC (used in classical Edman degradation and metabolomics) [4] and FITC (a bulky, fluorophore-conjugated isothiocyanate used in cell labeling).

Table 1: Reagent Comparison for Amine Derivatization
Parameter2-Fluoro-4-methylphenyl isothiocyanatePhenyl isothiocyanate (PITC)Fluorescein isothiocyanate (FITC)
Primary Amine Reactivity Very High (Accelerated by

effect of F)
HighModerate (Sterically hindered by fluorophore)
Secondary Amine Reactivity Low (Sterically blocked by ortho-F)ModerateVery Low
Primary vs. Secondary Selectivity Excellent FairGood
RP-HPLC Retention Shift High (Added hydrophobicity from methyl group)ModerateVery High
Reaction Time (at 40°C, pH 9.0) 15 - 20 minutes 30 - 40 minutes2 - 4 hours (Room Temp)
Primary Application Targeted LC-MS/MS metabolomics, selective derivatizationEdman degradation, standard amino acid analysisFluorescence microscopy, flow cytometry

Data Synthesis: The addition of the ortho-fluoro group drastically cuts down the incubation time required for complete primary amine derivatization (from ~35 mins for PITC down to ~20 mins), while simultaneously depressing secondary amine reactivity due to steric clash.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes an internal validation step using a mixed-analyte sample (containing primary amines, secondary amines, and thiols) to empirically prove the reagent's specificity via LC-MS/MS.

Protocol: Specificity Assessment & Derivatization Workflow

Materials Required:

  • Reagent: 5% (v/v) 2-Fluoro-4-methylphenyl isothiocyanate in anhydrous acetonitrile.

  • Coupling Buffer: Pyridine/Ethanol/Water (1:1:1, v/v/v) or 100 mM Sodium Acetate buffer adjusted to pH 9.0 with triethylamine [5].

  • Test Analytes: Glycine (Primary amine), Proline (Secondary amine), Cysteine (Thiol).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µM mixed standard solution containing Glycine, Proline, and Cysteine in MS-grade water.

  • Buffering: Transfer 10 µL of the sample into a microcentrifuge tube. Add 40 µL of the Coupling Buffer (pH 9.0) to ensure the amines are deprotonated.

  • Derivatization: Add 20 µL of the 5% 2-Fluoro-4-methylphenyl isothiocyanate solution. Vortex rigorously for 10 seconds.

  • Incubation: Incubate the mixture in a thermomixer at 40°C for exactly 20 minutes. (Causality: 40°C provides sufficient kinetic energy to overcome the activation barrier for primary amines while keeping secondary amine reaction rates negligible).

  • Quenching & Drying: Remove excess reagent and buffer by drying the sample completely under a vacuum centrifuge (SpeedVac) at 45°C for 30 minutes.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of 5% acetonitrile in water containing 0.1% formic acid.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 RP-HPLC column coupled to a triple quadrupole mass spectrometer.

  • Validation Check (Self-Validation):

    • Expected Result 1: Glycine shows >98% conversion to its thiourea derivative (mass shift = +167 Da).

    • Expected Result 2: Proline shows <5% conversion (proving primary over secondary specificity).

    • Expected Result 3: Cysteine shows no stable dithiocarbamate adduct at the thiol group post-drying, confirming the reversibility of the thiol reaction.

Workflow Sample Sample Prep (Mixed Analytes) Buffer Alkaline Buffer (pH 9.0) Sample->Buffer Deriv Derivatization (2-F-4-Me-PITC) Buffer->Deriv Quench Vacuum Drying / Quenching Deriv->Quench 20 min, 40°C LCMS RP-HPLC-MS/MS Analysis Quench->LCMS Reconstitution Data Specificity Validation LCMS->Data

Self-validating experimental workflow for assessing primary amine specificity.

Conclusion

For researchers requiring rapid, highly specific derivatization of primary amines prior to LC-MS/MS analysis, 2-Fluoro-4-methylphenyl isothiocyanate presents a structurally optimized alternative to traditional PITC. By leveraging the electron-withdrawing nature of the ortho-fluorine to accelerate primary amine reactivity, while utilizing its steric bulk to inhibit secondary amine conjugation, this reagent provides a cleaner, more predictable chromatographic profile. Furthermore, the para-methyl group ensures that highly polar metabolites are sufficiently retained on standard C18 columns, mitigating matrix effects and ion suppression.

References

  • Xu, K., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. ResearchGate. Available at:[Link]

  • Hariharan, M., Naga, S., & VanNoord, T. (1993). Systematic approach to the development of plasma amino acid analysis by high-performance liquid chromatography with ultraviolet detection with precolumn derivatization using phenyl isothiocyanate. PubMed. Available at:[Link]

  • CSIC. Edman chemistry and automated N-terminal sequence analysis. Centro de Investigaciones Biológicas. Available at:[Link]

  • Zheng, et al. (2025). A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

Literature Review & Comparison Guide: 2-Fluoro-4-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 2-Fluoro-4-methylphenyl isothiocyanate , a specialized organosulfur building block used in the synthesis of bioactive heterocycles and medicinal chemistry libraries.

CAS Number: 864350-17-4 Molecular Formula: C₈H₆FNS Molecular Weight: 167.20 g/mol

Executive Summary

2-Fluoro-4-methylphenyl isothiocyanate is a bifunctional electrophile characterized by a unique steric and electronic profile. Unlike the generic Phenyl Isothiocyanate (PITC) , this derivative incorporates an ortho-fluorine atom and a para-methyl group. This substitution pattern offers two distinct advantages in drug design:

  • Metabolic Stability: The fluorine atom blocks potential oxidation at the ortho-position and modulates the acidity of adjacent protons.

  • Lipophilic Tuning: The methyl group enhances lipophilicity (LogP) without significantly increasing molecular weight, improving membrane permeability for derived drug candidates.

This guide reviews its primary applications in synthesizing thioureas , benzothiazoles , and thieno-pyrimidines , comparing its performance against standard alternatives.

Comparative Analysis: Performance & Reactivity

The following table compares 2-Fluoro-4-methylphenyl isothiocyanate against common alternatives used in library synthesis. Data is synthesized from general reactivity trends in isothiocyanate chemistry and specific SAR studies involving this moiety.

Table 1: Reagent Comparison Matrix
Feature2-Fluoro-4-methylphenyl ITC Phenyl Isothiocyanate (Standard) 4-Nitrophenyl Isothiocyanate
Electrophilicity High (Inductive effect of F increases reactivity of NCS carbon)ModerateVery High (Prone to hydrolysis)
Reaction Yields 85% - 95% (Excellent balance of reactivity/stability)75% - 85%90% - 98% (But unstable)
Solubility High in DCM, THF, DMFHigh in organic solventsModerate to Low
Metabolic Stability Enhanced (F blocks Phase I metabolism)Low (Prone to hydroxylation)Low (Nitro reduction)
Primary Application Kinase Inhibitors, AntimicrobialsGeneral LinkerLabeling Reagent
Key Insight: The "Goldilocks" Effect

Researchers often choose the 2-Fluoro-4-methyl derivative because it occupies a "sweet spot." The ortho-fluorine activates the isothiocyanate group for nucleophilic attack (making reactions faster than PITC) but does not make it as moisture-sensitive as nitro-substituted analogs.

Core Applications & Reaction Pathways[1][2][3][4][5][6]

A. Synthesis of Bioactive Thioureas

The most prevalent application is the reaction with primary or secondary amines to form N,N'-disubstituted thioureas . These scaffolds are crucial for:

  • Antimicrobial Agents: Thiourea derivatives of this ITC have shown potent activity against Gram-negative bacteria by inhibiting DNA gyrase.

  • Kinase Inhibitors: The thiourea linkage often serves as a bioisostere for urea in c-KIT and c-Abl inhibitors.

B. Benzothiazole Construction

Reaction with 2-aminothiophenol yields 2-substituted benzothiazoles. The 2-fluoro-4-methylphenyl group at the 2-position of the benzothiazole ring has been identified in SAR studies as a critical determinant for selectivity in neuroprotective agents (e.g., Riluzole analogs).

C. Heterocyclic Cyclization

The isothiocyanate serves as a precursor for complex heterocycles. For example, reaction with hydrazides followed by cyclization yields 1,2,4-triazoles , a scaffold found in antifungal and anticancer drugs.

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from 2-Fluoro-4-methylphenyl isothiocyanate.

ReactionPathways ITC 2-Fluoro-4-methylphenyl Isothiocyanate Thiourea N,N'-Disubstituted Thiourea ITC->Thiourea + Amine (DCM, RT, 2h) Benzothiazole 2-(2-Fluoro-4-methylphenyl) benzothiazole ITC->Benzothiazole + Thiophenol (Reflux, Pyridine) Thiosemicarbazide Thiosemicarbazide Intermediate ITC->Thiosemicarbazide + Hydrazide Amine Primary Amine (R-NH2) Amine->Thiourea Thiophenol 2-Aminothiophenol Thiophenol->Benzothiazole Hydrazide Acid Hydrazide (R-CONHNH2) Hydrazide->Thiosemicarbazide Triazole 1,2,4-Triazole-3-thione Thiosemicarbazide->Triazole Cyclization (NaOH/Heat)

Caption: Divergent synthetic utility of 2-Fluoro-4-methylphenyl isothiocyanate in heterocyclic chemistry.

Experimental Protocols

Protocol A: Synthesis of N-(2-Fluoro-4-methylphenyl)-N'-arylthiourea

Source: Adapted from Tok et al. (2022) and general isothiocyanate methodologies.

Objective: To synthesize a thiourea linkage with >90% yield.

Reagents:

  • 2-Fluoro-4-methylphenyl isothiocyanate (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • Dichloromethane (DCM) or Ethanol (EtOH)

  • Triethylamine (TEA) (Catalytic, optional)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the aniline derivative in 5 mL of anhydrous DCM.

  • Addition: Add 1.0 mmol (167 mg) of 2-Fluoro-4-methylphenyl isothiocyanate dropwise to the stirring amine solution at room temperature.

  • Reaction: Stir the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The spot for the isothiocyanate (high Rf) should disappear.

  • Work-up:

    • If a precipitate forms (common in EtOH): Filter the solid, wash with cold ethanol, and dry under vacuum.

    • If soluble (DCM): Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water.

  • Validation:

    • IR: Look for disappearance of the strong -N=C=S peak (~2000-2100 cm⁻¹) and appearance of thioamide bands (~1250 cm⁻¹).

    • ¹H NMR: Confirm the presence of the thiourea -NH protons (typically broad singlets >8.0 ppm).

Protocol B: Microwave-Assisted Synthesis of Benzothiazoles

Source: Optimized from general benzothiazole synthesis literature.

Objective: Rapid cyclization to form the benzothiazole core.

Step-by-Step Procedure:

  • Mix 1.0 mmol of 2-aminothiophenol and 1.0 mmol of 2-Fluoro-4-methylphenyl isothiocyanate in 2 mL of Ethanol.

  • Add a catalytic amount (10 mol%) of p-Toluenesulfonic acid (p-TSA) or Iodine.

  • Irradiate in a microwave reactor at 120°C for 10–15 minutes.

  • Cool to room temperature. Neutralize with saturated NaHCO₃ solution.

  • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Purify via column chromatography (Silica gel).[1]

Structure-Activity Relationship (SAR) Logic

Why choose this specific substitution pattern? The decision is often driven by the Topliss Tree approach in medicinal chemistry.

SAR_Logic Start Hit Compound (Phenyl Ring) Step1 Add 4-Methyl (Increase Lipophilicity) Start->Step1 Improve Potency? Step2 Add 2-Fluoro (Block Metabolism) Step1->Step2 Improve Stability? Result 2-Fluoro-4-methyl Optimized Analog Step2->Result Balanced Profile

Caption: SAR decision tree leading to the selection of the 2-fluoro-4-methyl substitution pattern.

References

  • Tok, F., et al. (2022).[2][3] "Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives." DergiPark.

  • Sarkar, et al. (2018). "Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance." Der Pharma Chemica.

  • Bouche, et al. (2020). "Benzothiazol compounds and methods using the same for treating neurodegenerative disorders." U.S. Patent 10,968,188.

  • Oakwood Chemical . "2-Fluoro-4-methylphenyl isothiocyanate Product Data."

  • Li, Z.-Y., et al. (2013).[4] "A Facile and Efficient Synthesis of Isothiocyanates." Synthesis.

Sources

Comparative Biological Activity Guide: 2-Fluoro-4-methylphenyl Isothiocyanate Derivatives in Agrochemical and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-methylphenyl isothiocyanate (CAS: 864350-17-4) has emerged as a highly versatile electrophilic building block in the synthesis of bioactive heterocycles. Rather than acting as a standalone therapeutic, this compound is utilized to synthesize advanced derivatives—such as 1,3-thiazin-4-ones, thiophenes, and benzothiazoles—that exhibit potent nematicidal, anti-cancer, and neuroprotective properties[1][2][3].

This guide objectively compares the biological performance of 2-fluoro-4-methylphenyl derivatives against standard commercial alternatives and unsubstituted analogs. By evaluating experimental data and mechanistic pathways, we provide researchers with a comprehensive framework for utilizing this pharmacophore in drug discovery and agrochemical development.

Mechanistic Rationale of the Pharmacophore

The specific substitution pattern of the 2-fluoro-4-methylphenyl group imparts critical physicochemical advantages to its downstream derivatives:

  • Enhanced Lipophilicity & Penetration: The para-methyl group provides a hydrophobic anchor, significantly increasing the partition coefficient (LogP). This is crucial for agrochemicals that must penetrate the tough, lipid-rich cuticle of nematodes[3].

  • Metabolic Stability & Electronic Modulation: The ortho-fluorine atom introduces a strong inductive electron-withdrawing effect (-I) without adding significant steric bulk. This modulates the basicity of adjacent nitrogen atoms in the resulting heterocycles, optimizing target residence time and protecting the aromatic ring from rapid oxidative metabolism by cytochrome P450 enzymes.

Synthesis A 2-Fluoro-4-methylphenyl Isothiocyanate B Nucleophilic Attack (Active Methylene/Amine) A->B C Intramolecular Cyclization (DMF, Catalyst) B->C D Bioactive Heterocycles (Thiazinones/Thiophenes) C->D

Synthesis workflow of bioactive heterocycles from 2-fluoro-4-methylphenyl isothiocyanate.

Comparative Efficacy Profile

The following table summarizes the quantitative performance of 2-fluoro-4-methylphenyl derivatives compared to commercial standards and unsubstituted analogs across various biological assays.

Derivative ClassPrimary ApplicationSubstitution PatternBiological Activity (Key Metric)Commercial AlternativeAlternative Metric
1,3-Thiazin-4-one Nematicide (M. incognita)2-Fluoro-4-methylphenyl46.4% Mortality (at 1 mg/L)Tioxazafen<15.0% Mortality (at 1 mg/L)
1,3-Thiazin-4-one Nematicide (M. incognita)Unsubstituted Phenyl<20.0% Mortality (at 1 mg/L)N/AN/A
Thiophene Anti-Cancer (In vitro)2-Fluoro-4-methylphenylHigh Kinase Inhibition Standard TherapeuticsBaseline Inhibition
Benzothiazol Neuroprotection2-Fluoro-4-methylphenylEnhanced Binding Affinity RiluzoleStandard Affinity

Application 1: Agrochemicals (Nematicidal Activity)

Root-knot nematodes, particularly Meloidogyne incognita, cause devastating agricultural losses. Standard commercial treatments like Tioxazafen often require high application rates to achieve efficacy.

Recent studies demonstrate that 1,3-thiazin-4-one derivatives synthesized from 2-fluoro-4-methylphenyl isothiocyanate (e.g., Compound B-5) exhibit superior in vivo nematicidal activity[3]. As shown in the comparison table, the fluorinated derivative achieves a 46.4% mortality rate at a highly dilute concentration of 1 mg/L, vastly outperforming both the unsubstituted phenyl analog and the commercial standard Tioxazafen[3].

The causality behind this performance lies in the derivative's ability to disrupt nematode metabolic pathways (such as succinate dehydrogenase inhibition) after efficiently breaching the cuticle.

Mechanism A 2-F, 4-Me-Phenyl Derivative B Lipophilic Penetration (Nematode Cuticle) A->B C Target Enzyme Binding (e.g., SDH) B->C D Metabolic Arrest & Mortality C->D

Proposed nematicidal mechanism of action for 2-fluoro-4-methylphenyl derivatives.

Application 2: Pharmaceuticals (Oncology & Neurology)

Beyond agriculture, the 2-fluoro-4-methylphenyl moiety is heavily utilized in medicinal chemistry.

  • Anti-Cancer Agents: Substituted thiophene derivatives synthesized from this isothiocyanate have been patented as potent anti-cancer agents[1]. The electron-withdrawing nature of the fluorine atom optimizes the dihedral angle of the attached aromatic ring, allowing the thiophene core to fit precisely into the ATP-binding pockets of target kinases.

  • Neurodegenerative Disorders: Benzothiazol compounds incorporating the 2-fluoro-4-methylphenyl group have shown promise in treating neurodegenerative diseases[2]. The high lipophilicity of the para-methyl group is critical here, as it facilitates blood-brain barrier (BBB) penetration, a common failure point for many neuroprotective drug candidates.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducible data, the following protocols are designed as self-validating systems.

Protocol 1: In Vivo Nematicidal Assay against M. incognita

This protocol evaluates the efficacy of 1,3-thiazin-4-one derivatives.

  • Nematode Preparation: Extract second-stage juveniles (J2) of M. incognita from infected plant roots using the modified Baermann funnel method.

  • Compound Formulation: Dissolve the 2-fluoro-4-methylphenyl derivative in 1% DMSO/Tween-80 to create a stock solution, then dilute with distilled water to 1.0, 10.0, and 20.0 mg/L.

    • Causality: These derivatives are highly lipophilic. Tween-80 acts as a surfactant to prevent the compound from precipitating out of the aqueous test solution, ensuring uniform exposure.

  • Assay Setup: Transfer 100 µL of nematode suspension (approx. 100 J2s) into 96-well plates. Add 100 µL of the formulated compound. Use 1% DMSO as a negative vehicle control and Tioxazafen as a positive control.

  • Incubation: Incubate at 25°C in the dark for 48 hours.

    • Causality: Isothiocyanate-derived heterocycles can undergo slow photo-degradation. Dark incubation isolates the chemical toxicity from potential phototoxic artifacts.

  • Self-Validation Step (Recovery Test): To distinguish between reversible paralysis and true mortality, transfer non-motile nematodes to a drop of fresh, compound-free water. If they do not regain motility within 2 hours, they are definitively scored as dead. Calculate corrected mortality using Abbott's formula.

Protocol 2: In Vitro Cytotoxicity Assay (Anti-Cancer Thiophenes)

This protocol assesses the anti-proliferative activity of thiophene derivatives.

  • Cell Culture & Seeding: Seed target cancer cells (e.g., HeLa) at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: The 24-hour pre-incubation ensures cells have re-established cytoskeletal integrity and log-phase growth, making them appropriately sensitive to anti-proliferative agents.

  • Treatment: Treat cells with serial dilutions of the derivative (0.1 µM to 100 µM) for 48 hours. Include a DMSO vehicle control (0.5%).

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, then discard the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Self-Validation Step (Background Subtraction): Include "compound-only" blank wells (media + compound, no cells).

    • Causality: Thiophene derivatives often possess conjugated pi-systems that may absorb light near the 570 nm reading wavelength. Subtracting this blank prevents false-positive viability readings.

  • Quantification: Measure absorbance at 570 nm and calculate IC₅₀ values using non-linear regression analysis.

References

  • Jia, H., Guo, W., et al. "Design, synthesis, and nematicidal activities of novel 1,3-thiazin(thiazol)-4-one derivatives against Meloidogyne incognita." Journal of Chemical Research, 43(5-6), 164-172, 2019. URL:[Link]

  • "Substituted thiophene derivatives as anti-cancer agents." World Intellectual Property Organization, WO2005095386A1, 2005.
  • "Benzothiazol compounds and methods using the same for treating neurodegenerative disorders." United States Patent and Trademark Office, US10968188B2, 2021.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 2-Fluoro-4-methylphenyl isothiocyanate not merely as a compliance exercise, but as an application of chemical causality. To handle this compound safely, you must first understand its reactivity profile.

Isothiocyanates (-N=C=S) are highly reactive electrophiles designed to form stable bioconjugates. While this makes them invaluable in drug development and peptide sequencing, it also makes them profoundly hazardous to human tissue. They are potent lachrymators, corrosive agents, and severe respiratory and skin sensitizers.

This guide provides a self-validating, mechanistic approach to handling 2-Fluoro-4-methylphenyl isothiocyanate, ensuring that your laboratory operations are both scientifically sound and uncompromisingly safe.

I. The Mechanistic Basis for Hazard Control

To understand why standard laboratory PPE is insufficient for 2-Fluoro-4-methylphenyl isothiocyanate, we must look at its mechanism of toxicity. When an isothiocyanate contacts the skin or respiratory tract, it does not simply cause a localized burn. The electrophilic central carbon of the isothiocyanate group undergoes rapid nucleophilic addition with the thiol groups of cysteine and the ε-amino groups of lysine present in epidermal proteins[1].

This covalent modification (haptenation) transforms your endogenous proteins into foreign antigens. Langerhans cells phagocytize these haptenated proteins, migrate to the draining lymph nodes, and trigger a massive T-cell response[1]. The result is severe Allergic Contact Dermatitis (ACD) or occupational asthma, which can render a scientist permanently sensitized to the entire class of isothiocyanates.

G A 2-Fluoro-4-methylphenyl isothiocyanate C Haptenated Protein Complex A->C Electrophilic Attack B Epidermal Proteins (Cys/Lys Residues) B->C Nucleophilic Addition D Langerhans Cell Activation C->D Antigen Uptake E Lymph Node Migration D->E Chemotaxis F Allergic Contact Dermatitis E->F T-Cell Sensitization

Mechanism of isothiocyanate-induced skin sensitization via protein haptenation.

II. Quantitative PPE Specifications & Breakthrough Matrix

Because 2-Fluoro-4-methylphenyl isothiocyanate is a low-molecular-weight lipophilic compound, it can rapidly permeate standard 4-mil latex or thin nitrile examination gloves. Protection requires a barrier that physically blocks organic permeation.

PPE CategoryMaterial SpecificationBreakthrough TimeMechanistic Rationale
Primary Hands (Inner) Nitrile (min. 5 mil)< 10 minutesProvides basic tactile dexterity. Must be changed immediately if the outer glove is breached.
Secondary Hands (Outer) Butyl Rubber (15 mil) or Silver Shield®> 240 minutesButyl rubber provides a highly dense, non-polar barrier that resists permeation by lipophilic electrophiles.
Eye/Face Protection Chemical splash goggles + Face ShieldN/APrevents vapor absorption through the ocular mucosa. Complies with OSHA 29 CFR 1910.133[2].
Body Protection Tyvek® Suit or Heavy-Duty Fluid-Resistant Lab CoatN/APrevents aerosolized compound from settling on porous cotton clothing, which can cause delayed dermal exposure.
Respiratory NIOSH OV Cartridge (if outside hood)8 Hours (Max)Organic Vapor (OV) cartridges trap volatile haptens. Required only if fume hood fails or during spill response[2].

III. Self-Validating Operational Protocol

A protocol is only as good as its ability to verify its own success. The following workflow ensures that every step is validated before proceeding to the next.

Workflow Start 1. Environmental Validation (Fume Hood >100 fpm) Prep 2. Inert Atmosphere Setup (N2/Ar Purge) Start->Prep Transfer 3. Closed-System Transfer (Syringe/Cannula) Prep->Transfer Reaction 4. Reaction Execution (Temp/Stirring Control) Transfer->Reaction Decon 5. Chemical Quenching (5% Ethanolamine Wash) Reaction->Decon Disposal 6. Hazardous Waste Segregation Decon->Disposal

Self-validating operational workflow for handling reactive isothiocyanates.

Step 1: Environmental Validation
  • Action: Verify the fume hood magnehelic gauge reads a face velocity of 80–120 feet per minute (fpm).

  • Validation: Tape a small piece of Kimwipe to the bottom of the sash. If it pulls steadily inward, airflow is established. Never open the reagent bottle if the tissue flutters outward.

Step 2: Reagent Preparation
  • Action: 2-Fluoro-4-methylphenyl isothiocyanate is moisture-sensitive and will slowly hydrolyze to form toxic amines and carbon oxysulfide[3]. Purge the reaction vessel with dry Nitrogen or Argon.

  • Validation: Ensure the bubbler shows a steady, slow release of inert gas, confirming positive pressure.

Step 3: Closed-System Transfer
  • Action: Do not pour the liquid. Use a glass syringe with a stainless steel needle or a cannula transfer system.

  • Validation: Draw a small volume of inert gas into the syringe before piercing the septum to equalize pressure and prevent aerosolization upon withdrawal.

Step 4: Active Chemical Quenching (Decontamination)
  • Action: Isothiocyanates resist simple aqueous hydrolysis. To decontaminate glassware, syringes, and work surfaces, submerge them in a nucleophilic quench solution (e.g., 5% ethanolamine in water or 10% ammonium hydroxide) for at least 30 minutes.

  • Causality: The primary amine in the quench solution acts as a sacrificial nucleophile, rapidly attacking the isothiocyanate to form a stable, non-volatile, and non-hazardous thiourea derivative.

  • Validation: The absence of the characteristic pungent, mustard-like odor indicates that the volatile isothiocyanate has been successfully converted into a stable thiourea.

IV. Spill Management & Emergency Response

In the event of a spill, standard aqueous cleanup will fail and potentially generate hazardous decomposition products[3].

  • Evacuate & Isolate: Immediately clear the area. Do not attempt cleanup without a NIOSH-approved full-face respirator with OV cartridges[2].

  • Containment: Surround the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do NOT use water [3].

  • Chemical Neutralization: Carefully pour the amine-based quench solution (5% ethanolamine) over the absorbed spill. Allow 15 minutes for the nucleophilic addition reaction to reach completion.

  • Collection: Scoop the neutralized slurry into a highly visible, sealable polyethylene hazardous waste container.

V. Waste Disposal Plan

Improper disposal of isothiocyanates can lead to severe exposure for downstream environmental service workers.

  • Segregation: Do not mix with acidic waste. 2-Fluoro-4-methylphenyl isothiocyanate contains both fluorine and sulfur; segregate it into a clearly labeled "Halogenated Organic Toxic Waste" carboy[3].

  • Aqueous Waste: The ethanolamine quench solution must be collected separately as basic/amine waste. Do not pour down the sink, as it is highly toxic to aquatic life with long-lasting effects (H410).

  • Solid Waste: Contaminated gloves, Kimwipes, and septa must be sealed in a secondary bag within the solid hazardous waste bin to prevent off-gassing into the laboratory environment.

VI. References

  • Material Safety Data Sheet - Phenylethyl isothiocyanate, 96% Cole-Parmer [Link]

  • Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy ResearchGate [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-methylphenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-methylphenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.